molecular formula C22H24ClF3N6O2 B12379470 Hpk1-IN-36

Hpk1-IN-36

Cat. No.: B12379470
M. Wt: 496.9 g/mol
InChI Key: DVGUKSNGJRWJLX-UHFFFAOYSA-N
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Description

Hpk1-IN-36 is a useful research compound. Its molecular formula is C22H24ClF3N6O2 and its molecular weight is 496.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H24ClF3N6O2

Molecular Weight

496.9 g/mol

IUPAC Name

6-methoxy-4-(methylaminomethyl)-2-[6-[4-(4,4,4-trifluorobutan-2-yl)-1,2,4-triazol-3-yl]-2-pyridinyl]-3H-isoindol-1-one;hydrochloride

InChI

InChI=1S/C22H23F3N6O2.ClH/c1-13(9-22(23,24)25)31-12-27-29-20(31)18-5-4-6-19(28-18)30-11-17-14(10-26-2)7-15(33-3)8-16(17)21(30)32;/h4-8,12-13,26H,9-11H2,1-3H3;1H

InChI Key

DVGUKSNGJRWJLX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(F)(F)F)N1C=NN=C1C2=NC(=CC=C2)N3CC4=C(C=C(C=C4C3=O)OC)CNC.Cl

Origin of Product

United States

Foundational & Exploratory

Hpk1-IN-36 and its Analogs: A Technical Guide to their Mechanism of Action in T-Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of T-cell function. Its inhibition represents a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This technical guide provides an in-depth overview of the mechanism of action of HPK1 inhibitors, with a focus on compounds analogous to Hpk1-IN-36, in T-cells. We will delve into the core signaling pathways, present quantitative data on the effects of HPK1 inhibition, detail relevant experimental methodologies, and provide visual representations of the key processes.

The Role of HPK1 in T-Cell Signaling: A Negative Feedback Loop

HPK1 is predominantly expressed in hematopoietic cells and acts as a crucial intracellular checkpoint that dampens T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation, proliferation, and effector functions. HPK1 is activated downstream of the TCR and serves to attenuate this signal.[3]

The primary mechanism of HPK1-mediated T-cell inhibition involves the phosphorylation of the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue.[4] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the disassembly of the TCR signaling complex and subsequent downregulation of downstream pathways, including the Ras-MAPK and NF-κB pathways.[4][5] By inhibiting HPK1, small molecules prevent the phosphorylation of SLP-76, thereby sustaining TCR signaling and leading to a more robust and prolonged T-cell response.[6][7]

HPK1_Signaling_Pathway cluster_TCR_Activation T-Cell Receptor Activation cluster_HPK1_Regulation HPK1 Negative Feedback Loop cluster_Downstream_Effects Downstream Effector Functions TCR TCR Engagement LCK Lck TCR->LCK ZAP70 ZAP-70 LCK->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 Activation pSLP76 p-SLP-76 (Ser376) Activation T-Cell Activation SLP76->Activation HPK1->SLP76 Phosphorylates Hpk1_IN_36 This compound (or analog) Hpk1_IN_36->HPK1 Inhibits FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Recruits TCR_Inhibition TCR Signal Attenuation FourteenThreeThree->TCR_Inhibition Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Production (IL-2, IFN-γ) Activation->Cytokines

Quantitative Effects of HPK1 Inhibition on T-Cell Function

The pharmacological inhibition of HPK1 has been shown to significantly enhance T-cell effector functions. Various small molecule inhibitors have been developed and tested, demonstrating potent and selective activity. The following tables summarize key quantitative data from preclinical studies of HPK1 inhibitors.

Table 1: In Vitro Potency of Select HPK1 Inhibitors

CompoundAssay TypeTargetIC50 (nM)Reference
Unnamed Compound [I]Kinase AssayHPK110.4[8]
GNE-1858Kinase AssayHPK11.9[9]
Piperazine Analog XHSKinase AssayHPK12.6[9]
Diaminopyrimidine Carboxamide 22Kinase AssayHPK10.061[9]

Table 2: Functional Effects of HPK1 Inhibition on Human T-Cells

InhibitorT-Cell TypeStimulationEndpointEffectReference
PF-07265028Primary Human T-CellsSuboptimal TCR stimulationProliferationDose-dependent increase[6]
Compound 1Human CD4+ and CD8+ T-Cellsanti-CD3/CD28IL-2 ProductionSignificant increase[4]
Compound 1Human CD4+ and CD8+ T-Cellsanti-CD3/CD28IFN-γ ProductionSignificant increase[4]
A-745Human T-CellsIn vitro stimulationProliferation & Cytokine ProductionAugmented response[10][11]

Table 3: In Vivo Anti-Tumor Efficacy of an HPK1 Inhibitor

CompoundTumor ModelTreatmentTumor Growth Inhibition (TGI)Reference
Unnamed Compound [I]CT26 Syngeneic Model30 mg/kg p.o. (twice daily)42%[8]
Unnamed Compound [I] + anti-PD-1CT26 Syngeneic Model[I] at 30 mg/kg + anti-PD-1 at 3 mg/kg i.p.95%[8]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of HPK1 inhibitors.

T-Cell Isolation and Culture

Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors.[4] CD4+ and CD8+ T-cell subsets are then purified using negative selection magnetic beads. Cells are cultured in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and penicillin-streptomycin.

In Vitro T-Cell Activation and Cytokine Analysis

T-cells are stimulated in vitro using plate-bound anti-CD3 and soluble anti-CD28 antibodies to mimic TCR engagement.[4] The HPK1 inhibitor or vehicle control is added to the culture medium. After a specified incubation period (e.g., 24-72 hours), supernatants are collected to measure cytokine production (e.g., IL-2, IFN-γ) using techniques such as Cytometric Bead Array (CBA) or ELISA.[12]

Experimental_Workflow_TCell_Activation PBMC Isolate PBMCs from Healthy Donor Blood TCell_Isolation Purify CD4+ and CD8+ T-Cells (Negative Selection) PBMC->TCell_Isolation Culture Culture T-Cells TCell_Isolation->Culture Stimulation Stimulate with anti-CD3/CD28 Culture->Stimulation Treatment Treat with HPK1 Inhibitor or Vehicle Control Stimulation->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cytokine Measure Cytokine Levels (CBA or ELISA) Supernatant->Cytokine

Western Blotting for Phospho-SLP-76

To assess the direct intracellular effect of HPK1 inhibitors, the phosphorylation status of its direct target, SLP-76, is measured. T-cells (e.g., Jurkat cell line or primary T-cells) are stimulated and treated with the inhibitor.[7][13] Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using antibodies specific for phosphorylated SLP-76 (Ser376) and total SLP-76 to determine the extent of inhibition.

Western_Blot_Workflow Cell_Prep Prepare Stimulated and Treated T-Cell Lysates SDS_PAGE Separate Proteins by SDS-PAGE Cell_Prep->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (anti-pSLP-76, anti-SLP-76) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibodies Primary_Ab->Secondary_Ab Detection Detect with Chemiluminescent Substrate Secondary_Ab->Detection Analysis Analyze Band Intensity Detection->Analysis

Conclusion and Future Directions

The inhibition of HPK1 presents a compelling therapeutic strategy to enhance T-cell-mediated anti-tumor immunity. The mechanism of action is well-defined, centering on the prevention of SLP-76 phosphorylation and the subsequent potentiation of TCR signaling. Preclinical data for compounds analogous to this compound demonstrate significant enhancement of T-cell activation, proliferation, and cytokine production. Notably, the synergistic effect observed when combining HPK1 inhibitors with immune checkpoint blockade, such as anti-PD-1 therapy, highlights a promising path for future clinical development.[2][4] Further research will likely focus on optimizing the selectivity and pharmacokinetic properties of HPK1 inhibitors and exploring their efficacy in a broader range of cancer types.

References

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Dendritic Cell Maturation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dendritic cells (DCs) are professional antigen-presenting cells (APCs) that form a critical bridge between the innate and adaptive immune systems. Upon encountering pathogens or inflammatory signals, immature DCs undergo a complex process of maturation. This involves the upregulation of co-stimulatory molecules, production of pro-inflammatory cytokines, and enhanced antigen presentation, enabling them to prime naive T cells effectively. Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Ste20 family of serine/threonine kinases, has been identified as a key negative regulator of immune cell activation.[1][2][3] Primarily expressed in hematopoietic lineages, HPK1 plays a crucial role in dampening signaling pathways in T cells, B cells, and, as this guide will detail, dendritic cells.[4][5] Understanding the inhibitory function of HPK1 in DC maturation is critical for developing novel immunotherapies, particularly in the context of oncology, where enhancing DC function can lead to more robust anti-tumor immune responses.[6][7]

HPK1 Signaling in Dendritic Cell Activation

HPK1 functions as an intracellular checkpoint, attenuating the signaling cascades initiated by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). When a TLR on a DC recognizes a pathogen-associated molecular pattern (PAMP), like lipopolysaccharide (LPS), it triggers signaling pathways that lead to the activation of transcription factors including AP-1, NF-κB, and NFAT.[2][3] These factors are essential for the expression of genes encoding co-stimulatory molecules and pro-inflammatory cytokines. HPK1 intervenes in these pathways, acting as a brake on the activation signal. Its kinase activity is critical for this negative regulatory function.[8][9] The inhibition or genetic deletion of HPK1 removes this brake, leading to a hyperactive DC phenotype characterized by enhanced maturation and function upon stimulation.

HPK1_Signaling_in_DCs HPK1 Negatively Regulates TLR Signaling in Dendritic Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPK_Cascade MAPK Cascade (JNK, p38) TAK1->MAPK_Cascade HPK1 HPK1 TAK1->HPK1 Activates? NF_kB NF-κB IKK_Complex->NF_kB Activates AP1 AP-1 MAPK_Cascade->AP1 Activates HPK1->TAK1 Inhibits HPK1->MAPK_Cascade Gene_Expression Gene Expression: - Co-stimulatory Molecules - Pro-inflammatory Cytokines NF_kB->Gene_Expression Induces AP1->Gene_Expression Induces LPS LPS LPS->TLR4 Binds

HPK1 as a negative regulator in DC TLR signaling.

Impact of HPK1 Deficiency on Dendritic Cell Maturation

Studies using HPK1-deficient (HPK1-/-) mice have demonstrated that the absence of HPK1 leads to a superior DC activation phenotype.[1][2] Upon maturation stimuli, HPK1-/- bone marrow-derived DCs (BMDCs) exhibit significantly enhanced expression of co-stimulatory molecules and produce greater amounts of key pro-inflammatory cytokines compared to their wild-type (WT) counterparts. This hyper-activated state translates to a more potent ability to stimulate T cell proliferation.[3]

Table 1: Upregulation of Surface Markers in HPK1-/- Mature BMDCs
Surface MarkerFunctionObservation in HPK1-/- vs. WT BMDCsReference
CD80 (B7-1) Co-stimulation of T cellsHigher Expression[1][2]
CD86 (B7-2) Co-stimulation of T cellsHigher Expression[1][2]
I-Ab (MHC Class II) Antigen presentation to CD4+ T cellsHigher Expression[1][2]
Table 2: Enhanced Cytokine Production by HPK1-/- Mature BMDCs
CytokinePrimary FunctionObservation in HPK1-/- vs. WT BMDCsReference
IL-12 Promotes Th1 differentiation and cytotoxic T cell activityHigher Production[1][2][8]
TNF-α Pro-inflammatory; promotes DC survival and migrationHigher Production[1][2]
IL-6 Pro-inflammatory; influences T cell differentiationHigher Production[1][2]
IL-1β Pro-inflammatory; activates various immune cellsHigher Production[1][2]
IL-10 ImmunosuppressiveReduced Levels[8]

Furthermore, HPK1-/- BMDCs show significant resistance to LPS-induced apoptosis, suggesting that HPK1 may also play a pro-apoptotic role following DC activation.[1][3] This increased survival could contribute to a more sustained anti-tumor immune response in vivo.

Experimental Methodologies

The study of HPK1 in dendritic cell maturation involves a series of well-established protocols to generate, mature, and functionally assess DCs. Pharmacological inhibition with small-molecule inhibitors is increasingly used to complement genetic knockout models.[4][7][10]

Experimental_Workflow cluster_analysis 5. Functional Analysis node_start Start: Bone Marrow (Mouse) or PBMCs (Human) node_iso 1. Isolate Progenitors (e.g., CD14+ Monocytes) node_start->node_iso node_diff 2. Differentiate into Immature DCs (iDCs) (Culture with GM-CSF + IL-4 for 5-7 days) node_iso->node_diff node_treat 3. Induce Maturation (24-48h) - Stimulus (e.g., LPS, IFN-γ) - Control vs. HPK1 Inhibitor node_diff->node_treat node_harvest 4. Harvest Mature DCs (mDCs) and Supernatants node_treat->node_harvest node_flow Flow Cytometry (CD80, CD86, MHC-II expression) node_harvest->node_flow node_elisa ELISA / CBA (IL-12, TNF-α, IL-6 secretion) node_harvest->node_elisa node_mlr Mixed Lymphocyte Reaction (MLR) (Assess T cell proliferation) node_harvest->node_mlr

General workflow for studying HPK1's role in DC maturation.
Key Experimental Protocols

  • Generation of Bone Marrow-Derived DCs (BMDCs)

    • Source: Bone marrow is flushed from the femurs and tibias of mice (e.g., WT C57BL/6 and HPK1-/-).

    • Differentiation: Cells are cultured for 6-7 days in RPMI 1640 medium supplemented with 10% FBS, antibiotics, and granulocyte-macrophage colony-stimulating factor (GM-CSF; e.g., 20 ng/mL) and Interleukin-4 (IL-4; e.g., 10 ng/mL).[11][12] Non-adherent and loosely adherent cells, representing immature DCs, are harvested.

  • Generation of Human Monocyte-Derived DCs

    • Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood by Ficoll-Paque density gradient centrifugation.[13]

    • Isolation: CD14+ monocytes are purified from PBMCs by negative or positive selection using magnetic beads.[12][14]

    • Differentiation: Monocytes are cultured for 5-6 days with GM-CSF (e.g., 800 U/mL) and IL-4 (e.g., 500 U/mL) to generate immature DCs.[13][14]

  • Dendritic Cell Maturation Assay

    • Stimulation: Immature DCs (at ~1x106 cells/mL) are stimulated for 24-48 hours with a maturation agent. Common stimuli include LPS (e.g., 100 ng/mL) and/or IFN-γ (e.g., 1000 IU/mL).[11][14]

    • Inhibitor Treatment: For pharmacological studies, an HPK1 inhibitor (e.g., at 1 µM) or a vehicle control (e.g., DMSO) is added to the culture medium shortly before or concurrently with the maturation stimulus.[14]

  • Flow Cytometry for Surface Marker Analysis

    • Staining: Harvested DCs are washed and stained with fluorescently-conjugated monoclonal antibodies specific for surface markers like CD11c, CD80, CD86, and MHC Class II. A viability dye is included to exclude dead cells.[1][15]

    • Analysis: Cells are analyzed on a flow cytometer. The expression levels are quantified by the percentage of positive cells and the mean fluorescence intensity (MFI).[11]

  • Cytokine Secretion Analysis

    • Sample: Culture supernatants are collected after the maturation period and centrifuged to remove cellular debris.

    • Quantification: Cytokine concentrations (e.g., IL-12p70, IL-10, TNF-α) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex bead-based assays (Cytokine Bead Array, CBA).[11][12][14]

  • Mixed Lymphocyte Reaction (MLR)

    • Objective: To measure the capacity of mature DCs to stimulate allogeneic T cell proliferation.

    • Procedure: Naive CD4+ or CD8+ T cells are isolated from a different donor (allogeneic). Mature DCs (stimulators) are irradiated or treated with mitomycin-C to prevent their proliferation and are then co-cultured with the T cells (responders) at various ratios (e.g., 1:10, 1:20 DC:T cell).[2][12]

    • Measurement: T cell proliferation is assessed after 3-5 days, typically by measuring the incorporation of 3H-thymidine or by using proliferation-tracking dyes like CFSE or CellTrace Violet.[12]

Therapeutic Implications and Logical Framework

The negative regulatory role of HPK1 makes it an attractive molecular target for cancer immunotherapy.[6][16] By inhibiting HPK1, the antigen-presenting function of DCs can be significantly enhanced. This leads to more effective priming of tumor-specific T cells, potentially overcoming the immunosuppressive tumor microenvironment and improving the efficacy of other immunotherapies like checkpoint blockade.[4][7]

Logical_Framework cluster_hpk1_high High HPK1 Activity (WT/Control) cluster_hpk1_low Low HPK1 Activity (Inhibited/KO) A1 Normal DC Maturation A2 Moderate Co-stimulatory Molecule Expression A1->A2 A3 Moderate Cytokine Production A1->A3 B1 Enhanced DC Maturation A4 Standard T Cell Priming A2->A4 A3->A4 B2 High Co-stimulatory Molecule Expression B1->B2 B3 High Pro-inflammatory Cytokine Production B1->B3 B4 Superior T Cell Priming & Anti-Tumor Immunity B2->B4 B3->B4 HPK1_Inhibitor HPK1 Inhibition or Knockout HPK1_Inhibitor->B1 Leads to

Logical relationship between HPK1 activity and DC function.

References

Hpk1-IN-36 and the Tumor Microenvironment: A Technical Guide to a Novel Immuno-Oncology Target

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical intracellular negative regulator of immune cell activation. Predominantly expressed in hematopoietic lineages, HPK1 attenuates T-cell receptor (TCR) and B-cell receptor (BCR) signaling, thereby dampening anti-tumor immune responses. Its kinase activity is pivotal in this immunosuppressive function, making it a compelling target for small molecule inhibition to enhance cancer immunotherapy. This document provides an in-depth technical overview of HPK1 as a target and the pharmacological profile of HPK1 inhibitors, with a specific focus on the potent inhibitor Hpk1-IN-36 , in the context of the tumor microenvironment (TME). Through the modulation of key immune cell subsets, HPK1 inhibition promises to overcome TME-induced suppression, enhance T-cell effector functions, and synergize with existing checkpoint blockade therapies.

The Role of HPK1 in the Tumor Microenvironment

HPK1 exerts its influence at multiple stages of the cancer-immunity cycle, effectively acting as a brake on the anti-tumor immune response. Its inhibition can lead to a more favorable TME composition and heightened immune activity.

  • T-Cell Activation and Effector Function: Upon TCR engagement, HPK1 is recruited to the immunological synapse where it phosphorylates key adaptor proteins, most notably SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[1] This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately promoting the ubiquitination and degradation of SLP-76.[1] This destabilizes the TCR signalosome, leading to attenuated downstream signaling through the PLCγ1 and ERK pathways, resulting in reduced T-cell proliferation and cytokine production (e.g., IL-2, IFN-γ).[2][3] Pharmacological or genetic inactivation of HPK1 reverses this process, enhancing T-cell activation, proliferation, and the secretion of crucial anti-tumor cytokines.[1][4]

  • Dendritic Cell (DC) Function: HPK1 negatively regulates DC maturation and antigen presentation. HPK1-deficient bone marrow-derived DCs (BMDCs) show elevated expression of co-stimulatory molecules like CD80 and CD86, produce more IL-12, and have a reduced output of the immunosuppressive cytokine IL-10.[5] This enhances their ability to prime naïve T cells against tumor antigens.[5][6]

  • Regulatory T cells (Tregs): Within the TME, Tregs are a major barrier to effective anti-tumor immunity. HPK1 knockout Tregs have been shown to be less suppressive and may adopt a "fragile" phenotype, characterized by the production of pro-inflammatory cytokines like IFN-γ.[5] This can lead to a significant reduction in Treg infiltrates within the tumor and an increased CD8+ T cell to Treg ratio, a key indicator of a favorable anti-tumor environment.[5]

  • Overcoming TME-Induced Suppression: The TME is rich in immunosuppressive factors like Prostaglandin E2 (PGE2) and adenosine. T cells lacking HPK1 activity are notably resistant to the inhibitory effects of these molecules, maintaining their proliferative capacity and cytokine production in an otherwise suppressive environment.[1][5][7]

This compound and Other Small Molecule Inhibitors

A growing number of small molecule inhibitors targeting the ATP-binding site of HPK1 have been developed. This compound stands out as a particularly potent example.

This compound is a potent inhibitor of HPK1 with a reported IC50 of 0.5 nM .[8][9][10] This high potency suggests strong potential for effective target engagement at low concentrations. While detailed public data on this compound is limited, its potency places it among the most effective HPK1 inhibitors discovered to date. The following tables summarize quantitative data from various published HPK1 inhibitors to provide a broader context for the field.

Data Presentation

Table 1: In Vitro Potency of Selected HPK1 Inhibitors

Compound Name/IDBiochemical IC50 (nM)Cellular Assay & Potency (nM)Assay TypeReference
This compound 0.5 Not ReportedNot Reported[8][9][10]
Compound K2.6Not ReportedNot Reported[5]
NDI-101150Not ReportedNot ReportedNot Reported[9]
BGB-15025Not ReportedNot ReportedNot ReportedNot Reported
Insilico Med. Cmpd.10.4Not ReportedNot ReportedNot Reported
GNE-18581.9Not ReportedNot Reported[5]
XHS (piperazine analog)2.6600 (pSLP-76 in PBMCs)pSLP-76 Inhibition[5]
Compound 220.06178 (pSLP-76 in PBMCs)pSLP-76 Inhibition[2]
Compound 17Not Reported12 (IL-2 in PBMCs)IL-2 Production[2]
DS21150768Not ReportedNot ReportedNot Reported[11]

Table 2: In Vivo Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models

Compound IDMouse ModelDose & ScheduleMonotherapy TGI (%)Combination & TGI (%)Reference
Insilico Med. Cmpd.CT2630 mg/kg, p.o., BID42+ anti-PD-1 (95%)Not Reported
HPK1-IN-7MC38Not ReportedNot ReportedEfficacious with anti-PD-1[10]
NX-1607VariousNot ReportedEvident+ anti-PD-1 (Increased)[12]
AZ1MCA205, CT26Not ReportedEfficaciousNot Reported[12]

TGI: Tumor Growth Inhibition; p.o.: oral administration; BID: twice daily.

Table 3: Pharmacokinetic Properties of an Exemplary HPK1 Inhibitor

Compound IDSpeciest1/2 (h)Cmax (ng/mL)Bioavailability (F%)Route & DoseReference
Insilico Med. Cmpd.Mouse0.6 (IV)1801 (PO)116 (PO)1 mg/kg IV; 10 mg/kg PONot Reported
Insilico Med. Cmpd.Rat0.8 (IV)518 (PO)80 (PO)10 mg/kg IV; 10 mg/kg PONot Reported

Signaling Pathways and Experimental Workflows

Visualizations

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome Central Signalosome cluster_HPK1_Regulation HPK1 Negative Regulation cluster_Downstream Downstream Effects TCR TCR/CD3 Lck Lck TCR->Lck Antigen Recognition ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 Recruits PLCg1 PLCγ1 SLP76->PLCg1 HPK1 HPK1 SLP76->HPK1 Recruits ERK ERK Pathway PLCg1->ERK NFkB NF-κB PLCg1->NFkB pSLP76 pSLP-76 (S376) HPK1->pSLP76 Phosphorylates HPK1_IN_36 This compound HPK1_IN_36->HPK1 Inhibits Ub Ubiquitination & Degradation pSLP76->Ub Ub->SLP76 Prevents Signaling AP1 AP-1 ERK->AP1 Cytokines IL-2, IFN-γ Production AP1->Cytokines Activates Transcription Proliferation T-Cell Proliferation AP1->Proliferation Activates Transcription NFkB->AP1

Caption: HPK1 signaling pathway in T-cell activation.

Experimental_Workflow cluster_invitro In Vitro / Cellular Evaluation cluster_invivo In Vivo Preclinical Evaluation biochem 1. Biochemical Assay (e.g., ADP-Glo) Determine IC50 cellular 2. Cellular Assay (e.g., pSLP-76 Western Blot / ELISA) Determine EC50 in PBMCs biochem->cellular functional 3. Functional T-Cell Assay (e.g., IL-2, IFN-γ ELISA) Assess cytokine production cellular->functional pk 4. Pharmacokinetics Determine t1/2, Cmax, F% functional->pk efficacy 5. Syngeneic Tumor Model (e.g., MC38, CT26) Assess Tumor Growth Inhibition (TGI) pk->efficacy pd 6. Pharmacodynamics Analyze pSLP-76 in vivo efficacy->pd immune 7. Immune Profiling (Flow Cytometry of TILs) Analyze CD8+, Treg populations efficacy->immune

Caption: Preclinical evaluation workflow for HPK1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of HPK1 inhibitors. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant HPK1 kinase.

  • Principle: This assay quantitatively measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed.

  • Methodology:

    • Reaction Setup: Prepare a reaction mixture containing recombinant human HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein, MBP), and ATP in kinase buffer.

    • Compound Titration: Serially dilute the test inhibitor (e.g., this compound) in DMSO and add to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Kinase Reaction: Initiate the reaction by adding the ATP/substrate mixture. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • ADP Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Measurement: Measure luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition relative to controls for each compound concentration. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Cellular Phospho-SLP-76 (pSLP-76) Assay
  • Objective: To measure the inhibition of HPK1 kinase activity in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.

  • Principle: Upon T-cell activation, HPK1 phosphorylates SLP-76 at Ser376. An effective inhibitor will reduce the level of pSLP-76.

  • Methodology:

    • Cell Culture: Use human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line like Jurkat cells.

    • Compound Treatment: Pre-incubate cells with serial dilutions of the HPK1 inhibitor for 1-2 hours.

    • T-Cell Activation: Stimulate the T-cells using anti-CD3/anti-CD28 antibodies (e.g., Dynabeads) for a short period (e.g., 15-30 minutes).

    • Cell Lysis: Lyse the cells on ice using a lysis buffer containing phosphatase and protease inhibitors.

    • Western Blotting:

      • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and probe with a primary antibody specific for pSLP-76 (Ser376).

      • Probe with a secondary HRP-conjugated antibody and detect using an enhanced chemiluminescence (ECL) substrate.

      • Re-probe the membrane for total SLP-76 and a loading control (e.g., β-actin) for normalization.

    • Data Analysis: Quantify band intensities using densitometry. Calculate the ratio of pSLP-76 to total SLP-76 and determine the EC50 of the inhibitor.

In Vivo Syngeneic Tumor Model Study
  • Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor as a monotherapy and in combination with checkpoint inhibitors.

  • Principle: The inhibitor's ability to enhance the host's immune response against the tumor is measured by the reduction in tumor growth.

  • Methodology:

    • Animal Model: Use immunocompetent mice, such as C57BL/6 or BALB/c, depending on the tumor cell line.

    • Tumor Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or CT26 colon carcinoma) into the flank of the mice.

    • Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups: Vehicle control, HPK1 inhibitor monotherapy, anti-PD-1/PD-L1 antibody monotherapy, and combination therapy.

    • Dosing: Administer the HPK1 inhibitor orally (p.o.) according to a predetermined dose and schedule (e.g., daily or twice daily). Administer the checkpoint inhibitor intraperitoneally (i.p.) as per established protocols (e.g., twice a week).

    • Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration. Monitor animal body weight and overall health as indicators of toxicity.

    • Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Analyze statistical significance between groups.

Conclusion and Future Directions

The inhibition of HPK1 represents a promising strategy in immuno-oncology. By acting as a master negative regulator within multiple immune cell types, its blockade can significantly enhance anti-tumor immunity. Potent inhibitors like This compound offer valuable tools for further preclinical investigation and potential therapeutic development. The ability of HPK1 inhibitors to reverse TME-driven immunosuppression and synergize with checkpoint inhibitors provides a strong rationale for their continued advancement. Future work should focus on establishing a clear therapeutic window, identifying predictive biomarkers for patient selection, and exploring rational combination strategies with other immunomodulatory agents to unlock the full potential of this exciting target.

References

Negative regulation of TCR signaling by HPK1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Negative Regulation of T-Cell Receptor Signaling by HPK1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It is a critical negative regulator of immune cell function, particularly in T-lymphocytes.[3][4][5] Upon T-cell receptor (TCR) engagement, HPK1 is activated and serves as an intracellular immune checkpoint, attenuating the signaling cascade to prevent excessive immune responses and maintain homeostasis.[1][2][6] However, in the context of malignancy, this braking mechanism can be co-opted by tumors to evade immune surveillance.[6] By dampening T-cell activity, HPK1 can limit the immune system's ability to recognize and destroy cancer cells.[6] Consequently, inhibiting HPK1 has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity.[1][6] Genetic inactivation or pharmacological inhibition of HPK1's kinase activity has been shown to restore and enhance T-cell activation, cytokine production, and anti-tumor responses, making it a compelling drug target.[4][7][8]

The HPK1 Signaling Pathway: A Mechanism of Attenuation

TCR engagement initiates a complex signaling cascade essential for T-cell activation. This process involves the phosphorylation of the TCR complex, activation of key kinases like Lck and ZAP-70, and the formation of a multi-protein "signalosome" around adaptor proteins like Linker for Activation of T-cells (LAT) and SH2 Domain-containing Leukocyte Protein of 76 kDa (SLP-76).[9]

HPK1 functions as a key negative regulator within this pathway. Following TCR stimulation, HPK1 is recruited to the signalosome where it inducibly associates with the adaptors SLP-76 and GADS (GRB2-related adapter protein).[10] The primary mechanism of HPK1-mediated suppression involves the direct phosphorylation of SLP-76 at a specific serine residue, Serine 376 (S376).[4][11][12]

This phosphorylation event creates a docking site for 14-3-3 adapter proteins.[10][13] The recruitment of 14-3-3 proteins to the phosphorylated SLP-76 initiates the destabilization of the TCR signaling complex.[2][11] This leads to the dissociation of the SLP-76/GADS/14-3-3 complex from LAT microclusters at the immune synapse.[14] Ultimately, this process culminates in the ubiquitination and subsequent proteasomal degradation of SLP-76, effectively terminating the downstream signal.[11]

The consequences of this negative feedback loop are a significant attenuation of key T-cell activation pathways, including reduced phosphorylation of Phospholipase C-gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK), diminished calcium flux, and decreased activation of transcription factors like AP-1 and NFAT.[5][10][11][15] This leads to reduced T-cell proliferation and lower production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[15][16][17]

TCR_HPK1_Pathway HPK1 Negative Regulation of TCR Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Stimulation LAT LAT SLP76 SLP-76 LAT->SLP76 Recruits ZAP70 ZAP-70 Lck->ZAP70 Activates ZAP70->LAT Phosphorylates GADS GADS SLP76->GADS PLCg1 PLCγ1 SLP76->PLCg1 Activates HPK1 HPK1 SLP76->HPK1 Recruits & Activates pSLP76 p-SLP-76 (Ser376) ERK p-ERK PLCg1->ERK HPK1->SLP76 Phosphorylates (Ser376) Prot1433 14-3-3 pSLP76->Prot1433 Recruits Degradation Proteasomal Degradation pSLP76->Degradation Leads to Prot1433->pSLP76 Dissociates from LAT & Destabilizes Complex Cytokines Cytokine Production (IL-2, IFN-γ) ERK->Cytokines Upregulates

Caption: The HPK1-mediated negative feedback loop in TCR signaling.

Consequences of HPK1 Regulation on T-Cell Subsets

The inhibitory function of HPK1 extends to various T-cell populations, influencing overall anti-tumor immunity.

  • Effector T-Cells: Genetic deletion (knockout) or inactivation of HPK1's kinase domain (kinase-dead) in mice leads to enhanced and sustained TCR signaling.[4] This results in increased proliferation and heightened production of effector cytokines.[16] In tumor models, HPK1 kinase-dead mice exhibit superior tumor growth inhibition, which is accompanied by an increase in effector CD8+ T-cell function.[8]

  • Regulatory T-Cells (Tregs): HPK1 plays a role in maintaining the suppressive function of Tregs.[18] HPK1-deficient (HPK1-/-) Tregs are less effective at inhibiting the proliferation of effector T-cells.[18] Furthermore, upon stimulation, HPK1-/- Tregs show an aberrant cytokine profile, including the uncharacteristic expression of IL-2, IFN-γ, and pro-inflammatory chemokines.[18] This suggests that inhibiting HPK1 may simultaneously boost effector T-cell function while impairing the immunosuppressive activity of Tregs.

  • T-Cell Exhaustion: High expression of HPK1 is correlated with increased T-cell exhaustion and worse patient survival in several cancer types.[7][19] In mouse models, T-cells infiltrating tumors in HPK1 knockout mice are less exhausted, more active, and more proliferative.[19] This indicates that targeting HPK1 can help reverse T-cell dysfunction within the tumor microenvironment.

  • CAR-T Cells: The efficacy of Chimeric Antigen Receptor (CAR)-T cell therapy can be limited by T-cell exhaustion. Genetic depletion or pharmacological inhibition of HPK1 has been shown to improve the efficacy of CAR-T cell therapies in preclinical models of both hematological and solid tumors.[7][19]

Pharmacological Inhibition of HPK1 for Cancer Immunotherapy

The critical role of HPK1's kinase activity in immune suppression makes it an attractive target for small molecule inhibitors.[8] Pharmacological inhibition of HPK1 aims to replicate the phenotype of genetic deletion, thereby unleashing a more potent anti-tumor immune response.[16] Several HPK1 inhibitors are currently in preclinical and clinical development.

Quantitative Data on HPK1 Inhibition

The following tables summarize key quantitative data related to the effects of HPK1 inhibition from preclinical studies.

Table 1: Potency of Select HPK1 Inhibitors

Compound Biochemical IC50 Cellular pSLP-76 (S376) Inhibition Reference
KHK-6 20 nM Significant inhibition of CD3/CD28-induced phosphorylation [4]
NDI-101150 Potent, selective inhibitor Sustained inhibition of >50% observed at all doses tested in Phase 1/2 trial [20]
BGB-15025 Potent, selective inhibitor Preclinical antitumor effects observed [21]

| A-745 | Potent, selective chemical probe | Demonstrates excellent cellular selectivity |[22] |

Table 2: Functional Effects of HPK1 Deletion or Inhibition on T-Cells

Model System Condition Measured Effect Fold Change / % Increase Reference(s)
HPK1 Knockout Jurkat T-Cells OKT3 Stimulation IL-2 Production Significant increase vs. control [11][17]
HPK1 Knockout Mouse T-Cells Anti-CD3/CD28 Stimulation IFN-γ & IL-2 Production Increased Th1 cytokines [16]
Human CD8+ T-Cells HPK1 Inhibitor (1 µM) IL-2 Secretion ~2-4 fold increase [23]
Human CD8+ T-Cells HPK1 CRISPR Knockout IFN-γ Secretion ~2 fold increase [23]
HPK1 Kinase-Dead Mouse CD8+ T-Cells Chronic LCMV Infection Effector CD8 T-Cell Function Enhanced viral clearance [8]

| Human PBMCs | BGB-15025 + Tislelizumab | Objective Response Rate (ORR) | 18.4% (combination) vs. 0% (mono) |[24] |

Key Experimental Protocols & Workflows

Studying the role of HPK1 requires a combination of biochemical and cellular assays. Below are detailed protocols for key experiments.

In Vitro HPK1 Kinase Assay (TR-FRET)

This assay biochemically measures the kinase activity of HPK1 by detecting the phosphorylation of its substrate, SLP-76.

TRFRET_Workflow start Start: Prepare Assay Plate step1 Add Recombinant HPK1 Enzyme start->step1 step2 Add Test Compound (e.g., HPK1 Inhibitor) step1->step2 step3 Add Biotinylated SLP-76 Substrate and ATP (Initiates Kinase Reaction) step2->step3 step4 Incubate at Room Temperature step3->step4 step5 Add Detection Reagents: - Europium-labeled anti-pSLP-76 (S376) Ab (Donor) - Streptavidin-Allophycocyanin (SA-APC) (Acceptor) step4->step5 step6 Incubate to Allow Binding step5->step6 end Read Plate on TR-FRET Reader (Measure Ratio of 665nm/620nm Emission) step6->end

Caption: Workflow for a TR-FRET based HPK1 kinase assay.

Methodology:

  • Preparation: Dilute recombinant HPK1 enzyme, biotinylated SLP-76 peptide substrate, ATP, and test compounds in a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT).[25]

  • Reaction: To the wells of a 384-well assay plate, add the HPK1 enzyme.

  • Inhibition: Add serial dilutions of the test inhibitor or DMSO as a vehicle control.

  • Initiation: Initiate the kinase reaction by adding a mixture of the biotin-SLP-76 substrate and ATP.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add detection reagents: a Europium (Eu)-chelate labeled anti-phospho-SLP-76 (S376) antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on a TR-FRET enabled plate reader. The FRET signal, generated by the proximity of the Eu-donor and APC-acceptor, is proportional to the amount of phosphorylated SLP-76.

Cellular Assay: Western Blot for Phospho-SLP-76

This method is used to assess HPK1 activity within a cellular context by measuring the phosphorylation of its direct target, SLP-76.

Methodology:

  • Cell Culture and Treatment: Culture T-cells (e.g., Jurkat cells or primary human T-cells) and pre-treat with varying concentrations of an HPK1 inhibitor for 1-2 hours.[11]

  • Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a short duration (e.g., 2-10 minutes) to activate the TCR pathway.[4][5]

  • Lysis: Immediately lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel via SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-SLP-76 (Ser376).

  • Washing & Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with antibodies for total SLP-76 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[5]

Functional Assay: Cytokine Secretion Measurement

This assay measures the functional consequence of HPK1 inhibition on T-cell effector function.

Methodology:

  • Cell Preparation: Isolate primary human T-cells or PBMCs and plate them in a 96-well plate.[12]

  • Inhibitor Treatment: Pre-treat the cells with an HPK1 inhibitor or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies (either plate-bound or soluble beads).

  • Incubation: Culture the cells for 24-72 hours to allow for cytokine production and secretion into the supernatant.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., IL-2, IFN-γ) in the supernatant using a suitable method like ELISA (Enzyme-Linked Immunosorbent Assay) or a Cytometric Bead Array (CBA) analyzed by flow cytometry.[23]

Conclusion and Future Directions

HPK1 is a well-validated negative regulator of TCR signaling, acting as a crucial brake on T-cell activation.[4][6][10] Its mechanism, centered on the phosphorylation of SLP-76 and subsequent signalosome destabilization, provides a clear rationale for therapeutic intervention.[11][13] The development of potent and selective small molecule inhibitors of HPK1 represents a promising frontier in cancer immunotherapy.[6][26] These agents have the potential to enhance the activity of effector T-cells, reverse T-cell exhaustion, and potentially synergize with other immunotherapies like checkpoint blockade and CAR-T cell therapy.[7][8][16]

Ongoing clinical trials are beginning to elucidate the safety and efficacy of HPK1 inhibitors in patients with solid tumors.[20][21][27] Future research will focus on optimizing dosing strategies, identifying predictive biomarkers for patient response, and exploring rational combination therapies to fully exploit the therapeutic potential of targeting this key intracellular immune checkpoint.

References

The Impact of Hpk1-IN-36 on Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of immune cell activation.[1][2] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses.[1] This function makes HPK1 a compelling therapeutic target in immuno-oncology. The inhibition of HPK1 is hypothesized to enhance anti-tumor immunity by augmenting T-cell activation and cytokine production.[3]

This technical guide focuses on the effects of Hpk1-IN-36, a representative potent and selective small molecule inhibitor of HPK1, on cytokine production. Due to the limited availability of public data specifically for a compound named "this compound," this guide synthesizes data from studies on various potent HPK1 inhibitors to provide a comprehensive overview of the expected pharmacological effects on cytokine profiles. This document provides quantitative data on cytokine modulation, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

HPK1 functions as a negative feedback regulator in T-cell activation. Following TCR engagement, HPK1 is activated and subsequently phosphorylates the SLP-76 adaptor protein at Serine 376.[4] This phosphorylation event leads to the disassembly of the TCR signaling complex, thereby attenuating downstream signaling cascades and limiting T-cell activation and cytokine release.[1][4]

This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76.[1] This blockade relieves the negative regulation on the TCR signaling pathway, resulting in a more robust and sustained T-cell activation, which in turn leads to enhanced production of key pro-inflammatory and anti-tumor cytokines.[4]

Quantitative Data on Cytokine Production

The inhibition of HPK1 by potent small molecules has been shown to significantly increase the production of several key cytokines in various immune cell types. The following tables summarize the quantitative effects observed in preclinical studies.

Table 1: Effect of HPK1 Inhibition on Cytokine Production in Human T-Cells

CytokineCell TypeStimulationFold Increase (Inhibitor vs. Control)Reference
IL-2Jurkat T-cellsanti-CD3/CD28Concentration-dependent increase
IL-2Human CD8+ T-cellsanti-CD3/CD28Concentration-dependent increase
IFN-γHuman CD8+ T-cellsanti-CD3/CD28Increased secretion
TNF-αHuman T-cellsanti-CD3/CD28Increased secretion
IFN-γHuman PBMCsCEF peptide poolIncreased production
GM-CSFHuman PBMCsDynabeadsSignificantly enhanced production[4]

Table 2: Effect of HPK1 Inhibition on Cytokine Production in Murine T-Cells

CytokineCell TypeStimulationFold Increase (Inhibitor vs. Control)Reference
IFN-γMouse OT-1 splenocytesSIINFEKL peptideEnhanced production[5]
IL-2Primary mouse T-cellsNot specifiedEnhanced production[6]

Table 3: Effect of HPK1 Inhibition on Other Immune Cells

CytokineCell TypeEffectReference
IL-6Primary human B-cellsEnhanced production[6]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR SLP76 SLP-76 TCR->SLP76 Activation CD28 CD28 CD28->SLP76 Co-stimulation PLCg1 PLCγ1 NFkB NF-κB PLCg1->NFkB ERK ERK AP1 AP-1 ERK->AP1 Cytokines Cytokine Production (IL-2, IFN-γ, TNF-α) AP1->Cytokines NFkB->Cytokines SLP76->PLCg1 SLP76->ERK HPK1 HPK1 SLP76->HPK1 Activates HPK1->SLP76 Phosphorylates (Ser376) (Inhibition) Hpk1_IN_36 This compound Hpk1_IN_36->HPK1 Inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis Cell_Isolation Isolate Immune Cells (e.g., PBMCs, T-cells) Cell_Plating Plate Cells Cell_Isolation->Cell_Plating Inhibitor_Prep Prepare this compound Concentrations Treatment Add Stimuli and This compound Inhibitor_Prep->Treatment Stimulation_Prep Prepare Stimuli (e.g., anti-CD3/CD28, Antigens) Stimulation_Prep->Treatment Cell_Plating->Treatment Incubation Incubate (24-72h) Treatment->Incubation Supernatant_Collection Collect Supernatants Incubation->Supernatant_Collection Cytokine_Assay Perform Cytokine Assay (e.g., CBA, ELISA) Supernatant_Collection->Cytokine_Assay Data_Analysis Analyze Data & Statistical Testing Cytokine_Assay->Data_Analysis

References

A Technical Guide to the Structural and Functional Analysis of HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "Hpk1-IN-36" is not available in the public domain as of the latest search. This guide provides a comprehensive overview of the structural and functional analysis of Hematopoietic Progenitor Kinase 1 (HPK1) and its inhibitors, using publicly available data for well-characterized compounds as examples.

Introduction to HPK1: A Key Immuno-Oncology Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of immune responses, particularly in T-cells, B-cells, and dendritic cells (DCs).[3][4]

Upon T-cell receptor (TCR) engagement, HPK1 is activated and dampens the signaling cascade by phosphorylating key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[5][6][7] This phosphorylation leads to the degradation of SLP-76, thereby attenuating T-cell activation, proliferation, and cytokine production.[6][8] By acting as an intracellular immune checkpoint, HPK1 prevents excessive immune reactions.[1]

In the context of cancer, this "braking" mechanism can be detrimental, as it may prevent the immune system from mounting an effective anti-tumor response.[8] Studies in kinase-dead HPK1 knock-in mouse models have shown enhanced T-cell function and significant tumor growth inhibition.[1][9] Consequently, the pharmacological inhibition of HPK1 has emerged as a promising therapeutic strategy in immuno-oncology to reinvigorate anti-tumor immunity.[3][10]

Structural Analysis of HPK1

The full-length HPK1 protein consists of an N-terminal kinase domain, an intermediate region with four proline-rich motifs, and a C-terminal Citron homology domain (CHD).[11] The kinase domain is the primary target for small molecule inhibitors.

Crystal structures of the HPK1 kinase domain, often in complex with inhibitors, have been resolved and are available in the Protein Data Bank (PDB). These structures are crucial for structure-based drug design (SBDD).[3][9] For instance, the co-crystal structure of HPK1 with the inhibitor GEN-8 revealed an atypical binding mode where the P-loop, which typically binds ATP, is in a folded conformation.[3] This unique conformation has been exploited to improve inhibitor selectivity.[9][12]

Key PDB entries for HPK1 structural analysis include:

  • 7R9T: HPK1 in complex with a spiro-azaindoline inhibitor.[3]

  • 7R9N: HPK1 in complex with GNE-1858.[12]

  • 6NFY: HPK1 in complex with sunitinib.[6]

  • 7L25 & 7L24: HPK1 in complex with indazole inhibitors XHS and XHV, respectively.[13]

These structures reveal that inhibitors typically bind in the ATP-binding pocket, forming key interactions with hinge region residues like Glu92 and Cys94.[6][14]

Functional Analysis and Quantitative Data of HPK1 Inhibitors

The primary function of HPK1 inhibitors is to block its kinase activity, thereby preventing the phosphorylation of its downstream substrates and enhancing immune cell function. This is typically quantified by measuring the inhibitor's potency in biochemical and cellular assays.

Data Presentation: Potency of Known HPK1 Inhibitors

The following table summarizes the inhibitory potency (IC50) of several publicly disclosed HPK1 inhibitors. IC50 values represent the concentration of an inhibitor required to reduce HPK1 activity by 50%.

Inhibitor NameBiochemical IC50 (nM)Cellular Assay & IC50 (µM)Reference(s)
GNE-18581.9pSLP-76 (Jurkat)[6][15]
BGB-15025N/ApSLP-76 (Jurkat)[8][15]
Compound K2.6N/A[6][8]
XHS2.6pSLP-76 (PBMC): 0.6[6][13]
XHV89N/A[13]
Diaminopyrimidine Cpd 220.061N/A[6]
Exomethylene-oxindole C170.05N/A[6][8]
Sunitinib~10 (Ki)N/A[6]
Unnamed Insilico Med Cpd10.4N/A[16]
M074-28652,930 (2.93 µM)N/A[6]
ISR-0524,200 (24.2 µM)N/A[3][17]
ISR-0343,900 (43.9 µM)N/A[3][17]

Note: "N/A" indicates data was not available in the cited sources. Assay conditions can vary between studies, affecting absolute values.

Experimental Protocols

A multi-tiered approach involving biochemical, cellular, and in vivo assays is essential for the comprehensive characterization of HPK1 inhibitors.

Biochemical Kinase Assays

These assays measure the direct inhibition of purified, recombinant HPK1 enzyme activity.

Protocol: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.[18]

  • Reaction Setup: In a 384-well plate, add the test inhibitor (typically serially diluted in DMSO), a defined amount of purified HPK1 enzyme, and a substrate mix containing a suitable substrate (e.g., Myelin Basic Protein, MBP) and ATP.[18][19]

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[18][19]

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for approximately 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent. This converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes.[7]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to HPK1 activity.[18]

  • Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Other common formats include the LanthaScreen® Eu Kinase Binding Assay, which uses Fluorescence Resonance Energy Transfer (FRET) to measure the displacement of a fluorescent tracer from the kinase by an inhibitor[20], and TR-FRET assays.[5]

Cellular Assays

Cellular assays assess the inhibitor's ability to engage HPK1 and modulate its signaling pathway within intact cells.

Protocol: SLP-76 Phosphorylation (pSLP-76) Assay

This is a key target engagement assay that measures the phosphorylation of HPK1's direct substrate, SLP-76, at serine 376.[5][15]

  • Cell Culture: Use a relevant cell line, such as the human T-cell line Jurkat, or primary cells like human peripheral blood mononuclear cells (PBMCs).[5][15]

  • Inhibitor Pre-incubation: Treat the cells with various concentrations of the HPK1 inhibitor for a set period.

  • T-Cell Stimulation: Activate the T-cell receptor signaling pathway to induce HPK1 activity. This is typically done using anti-CD3 and anti-CD28 antibodies.[2][15]

  • Cell Lysis: After a short stimulation period (e.g., 10-30 minutes), lyse the cells to release intracellular proteins.

  • Quantification: Measure the levels of phosphorylated SLP-76 (Ser376) using a sensitive immunoassay, such as a sandwich ELISA or a bead-based assay like SiMoA (Single Molecule Array).[5][15] Total SLP-76 is also measured for normalization.

  • Analysis: Determine the IC50 value for the inhibition of SLP-76 phosphorylation.

Protocol: Cytokine Production Assay (IL-2 Release)

This functional assay measures a downstream consequence of enhanced T-cell activation: the production of effector cytokines like Interleukin-2 (IL-2).[5][14]

  • Cell Preparation: Isolate PBMCs from healthy donor blood.

  • Inhibitor Treatment & Stimulation: Pre-incubate the PBMCs with the test inhibitor, followed by stimulation with anti-CD3/CD28 antibodies or other T-cell activators.

  • Incubation: Culture the cells for an extended period (e.g., 24-72 hours) to allow for cytokine synthesis and secretion.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • Quantification: Measure the concentration of IL-2 in the supernatant using an ELISA kit.

  • Analysis: Plot the concentration of IL-2 against the inhibitor concentration to determine the EC50 (effective concentration for 50% of maximal response).

Visualizations: Signaling Pathways and Workflows

HPK1 Signaling Pathway in T-Cells

HPK1_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/Gads/SLP-76 Signalosome ZAP70->LAT_SLP76 Activates HPK1 HPK1 PLCg1 PLCγ1 LAT_SLP76->PLCg1 LAT_SLP76->HPK1 Activation T-Cell Activation (IL-2, Proliferation) PLCg1->Activation Degradation 14-3-3 Binding & SLP-76 Degradation HPK1->LAT_SLP76 HPK1->LAT_SLP76 pSLP76 p-SLP-76 (Ser376) Inhibitor HPK1 Inhibitor Inhibitor->HPK1

Caption: The HPK1 negative feedback loop in TCR signaling.

General Workflow for HPK1 Inhibitor Discovery

HPK1_Inhibitor_Workflow Start Target Identification (HPK1 as immuno-oncology target) Screening Hit Identification (HTS or Virtual Screening) Start->Screening Biochem Biochemical Assay (e.g., ADP-Glo) Determine IC50 Screening->Biochem Biochem->Screening HitToLead Hit-to-Lead Optimization (Structure-Based Drug Design) Biochem->HitToLead Cellular Cellular Assays (pSLP-76, IL-2 Release) Determine Cellular Potency HitToLead->Cellular Selectivity Selectivity Profiling (Kinome Scans) HitToLead->Selectivity Cellular->HitToLead LeadOpt Lead Optimization Cellular->LeadOpt Selectivity->HitToLead Selectivity->LeadOpt ADME ADME/PK Profiling ADME->LeadOpt InVivo In Vivo Efficacy (Syngeneic Mouse Models) LeadOpt->InVivo InVivo->LeadOpt Clinical Clinical Candidate Selection InVivo->Clinical

Caption: A typical drug discovery workflow for HPK1 inhibitors.

Conclusion

HPK1 is a compelling, clinically relevant target for cancer immunotherapy. The development of potent and selective small molecule inhibitors aims to reverse HPK1-mediated immune suppression, thereby enhancing the ability of T-cells and other immune cells to recognize and eliminate tumors. While several candidates like BGB-15025, CFI-402411, and NDI-101150 are advancing through clinical trials, the field is still evolving.[1][8][21][22] A thorough characterization of any new chemical entity, using the structural and functional analysis methodologies outlined in this guide, is critical for successful clinical translation. Future efforts will likely focus on optimizing selectivity to minimize off-target effects, refining pharmacokinetic properties, and identifying patient populations most likely to benefit from HPK1 inhibition, both as a monotherapy and in combination with other immunotherapies.[1][4]

References

An In-Depth Technical Guide to Hpk1-IN-36 as a Chemical Probe for HPK1 Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of immune cell function, predominantly expressed in hematopoietic lineages.[1] It acts as an intracellular checkpoint, dampening T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1] Genetic and pharmacological inhibition of HPK1 has been shown to enhance T-cell activation, cytokine production, and anti-tumor immunity, establishing it as a high-priority target for immuno-oncology.[2][3]

This guide focuses on Hpk1-IN-36 , a potent and selective chemical probe for studying HPK1 function. This compound is a reverse indazole inhibitor that provides a valuable tool for elucidating the nuanced roles of HPK1 in immune regulation and for validating its therapeutic potential.[4][5] This document provides a comprehensive overview of this compound, including its quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to HPK1: The Immune Regulator

HPK1 is a serine/threonine kinase belonging to the Ste20-like kinase family.[1] Its expression is largely restricted to hematopoietic cells, including T-cells, B-cells, and dendritic cells (DCs).[1]

Function: Upon TCR engagement, HPK1 is recruited to the LAT-SLP-76 signalosome, where it becomes activated.[6] Activated HPK1 then acts as a negative feedback regulator by phosphorylating the adaptor protein SLP-76 at Serine 376 (pSLP-76).[7] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and its subsequent ubiquitination and proteasomal degradation.[7][8] This action effectively terminates the TCR signal, thus attenuating T-cell activation, proliferation, and cytokine production.[7] By inhibiting HPK1, this natural "brake" on the immune system is released, leading to a more robust and sustained anti-tumor response.[2]

This compound: A Potent Chemical Probe

This compound is a potent and selective ATP-competitive inhibitor of HPK1. Its utility as a chemical probe stems from its ability to specifically interrogate the kinase-dependent functions of HPK1 in both biochemical and cellular contexts. A publication focused on potent reverse indazole inhibitors describes a "compound 36" with characteristics that align with a potent HPK1 inhibitor.[4][5] For the purposes of this guide, we will consider this compound to be representative of this compound's profile.

Data Presentation

Quantitative data is essential for assessing the utility of a chemical probe. The following tables summarize the known biochemical, cellular, and pharmacokinetic properties of this compound and related inhibitors.

Table 1: Biochemical Potency of HPK1 Inhibitors

Compound Target IC50 (nM) Assay Type Reference
This compound (as reverse indazole 36) HPK1 0.5 Not specified [4]
Compound 1 HPK1 0.0465 Biochemical Assay [9]
XHS HPK1 2.6 Kinase Assay [10]

| Compound 5i | HPK1 | 0.8 | Kinase Assay |[3] |

Table 2: Cellular Activity of HPK1 Inhibitors

Compound Assay EC50 (nM) Cell Type Reference
This compound (as reverse indazole 36) pSLP-76 Inhibition Potent Inhibition Human PBMCs [4][5]
Compound 17 pSLP-76 Inhibition 32 Human PBMCs [11]
Compound 22 pSLP-76 Inhibition 78 Human PBMCs [11]

| Compound 1 | pSLP-76 Inhibition | < 20 | ELISA |[9] |

Table 3: In Vivo Pharmacokinetic (PK) Profile of this compound *

Species Clearance Bioavailability (F%) Key Finding Reference
Rat Low 67% Balanced PK profile, suitable for in vivo studies. [4]

*Data is for "reverse indazole inhibitor 36," assumed to be this compound.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key assays used to characterize HPK1 inhibitors like this compound.

In Vitro HPK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced by the kinase reaction, which correlates with HPK1 activity.[12][13][14]

Objective: To determine the IC50 of this compound against recombinant HPK1.

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

  • This compound serially diluted in DMSO

  • 384-well white opaque plates

Methodology:

  • Compound Plating: Add 1 µL of serially diluted this compound (or 5% DMSO for controls) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of HPK1 enzyme diluted in Kinase Buffer to each well.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mix (containing MBP and ATP) to each well to start the reaction. The final volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP.

  • Incubation: Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal via luciferase.

  • Incubation: Incubate at room temperature for 30-60 minutes.[15]

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

Cellular pSLP-76 Target Engagement Assay

This assay measures the direct downstream effect of HPK1 inhibition in a cellular context.[9][16]

Objective: To quantify the inhibition of SLP-76 phosphorylation at Ser376 in response to this compound treatment in T-cells.

Materials:

  • Jurkat T-cells (or human PBMCs)

  • RPMI-1640 medium with 10% FBS

  • This compound serially diluted in DMSO

  • Anti-CD3/anti-CD28 antibody-coated beads (e.g., Dynabeads) for T-cell stimulation[17]

  • Lysis Buffer

  • pSLP-76 (Ser376) specific ELISA kit or antibodies for Western Blot/Flow Cytometry

Methodology:

  • Cell Culture: Culture Jurkat cells to the desired density.

  • Compound Pre-incubation: Resuspend cells and pre-incubate with various concentrations of this compound (or DMSO control) for 1-2 hours.

  • T-Cell Stimulation: Add anti-CD3/anti-CD28 beads to the cell suspension to stimulate the TCR pathway and activate HPK1. Incubate for 15-30 minutes at 37°C.[9]

  • Cell Lysis: Stop the stimulation by placing the plate on ice and lyse the cells according to the detection method's protocol (e.g., ELISA, Western Blot).

  • Quantification of pSLP-76:

    • ELISA: Use a sandwich ELISA with a capture antibody for total SLP-76 and a detection antibody specific for pSLP-76 (Ser376).[16]

    • Western Blot: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pSLP-76 (Ser376) and total SLP-76 (as a loading control).[18]

    • Flow Cytometry: Fix and permeabilize cells, then stain with a fluorescently-labeled anti-pSLP-76 (Ser376) antibody for intracellular flow cytometry analysis.[19]

  • Data Analysis: Normalize the pSLP-76 signal to total SLP-76 or a housekeeping protein. Plot the normalized signal against the inhibitor concentration to determine the cellular EC50.

T-Cell Functional Assay (Cytokine Secretion)

This assay measures a key functional outcome of enhanced T-cell activation following HPK1 inhibition.[20]

Objective: To measure the effect of this compound on IL-2 or IFN-γ secretion from activated T-cells.

Materials:

  • Human PBMCs or isolated CD8+ T-cells

  • This compound serially diluted in DMSO

  • Anti-CD3/anti-CD28 antibodies or beads

  • Cell culture plates

  • IL-2 or IFN-γ ELISA kit

Methodology:

  • Cell Plating: Plate PBMCs or purified T-cells in a 96-well plate.

  • Compound Treatment: Add serially diluted this compound to the wells.

  • Stimulation: Add anti-CD3/anti-CD28 antibodies to stimulate the cells.

  • Incubation: Culture the cells for 24-72 hours to allow for cytokine production and secretion into the supernatant.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of IL-2 or IFN-γ in the supernatant using a standard ELISA kit.

  • Data Analysis: Plot the cytokine concentration against the inhibitor concentration to evaluate the dose-dependent effect on T-cell function.

Visualizations

Diagrams created using the DOT language to illustrate key concepts.

HPK1 Signaling Pathway in T-Cell Activation

HPK1_Signaling_Pathway cluster_feedback Negative Feedback Loop TCR TCR Engagement LCK LCK TCR->LCK activates ZAP70 ZAP-70 LCK->ZAP70 activates LAT_Signalosome LAT/SLP-76 Signalosome ZAP70->LAT_Signalosome phosphorylates HPK1_inactive HPK1 (inactive) ZAP70->HPK1_inactive phosphorylates LAT_Signalosome->HPK1_inactive T_Cell_Activation T-Cell Activation (IL-2, IFN-γ) LAT_Signalosome->T_Cell_Activation promotes HPK1_active HPK1 (active) HPK1_inactive->HPK1_active activates SLP76 SLP-76 HPK1_active->SLP76 phosphorylates (S376) pSLP76 pSLP-76 (S376) Prot1433 14-3-3 pSLP76->Prot1433 recruits Ub Ubiquitination & Proteasomal Degradation Prot1433->Ub leads to Ub->LAT_Signalosome destabilizes Hpk1_IN_36 This compound Hpk1_IN_36->HPK1_active inhibits

Caption: HPK1 signaling pathway illustrating its negative regulatory role in T-cell activation and the point of intervention by this compound.

Experimental Workflow for HPK1 Probe Characterization

Experimental_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: In Vivo Validation Biochem_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Potency Determine IC50 Biochem_Assay->Potency Selectivity Kinome Selectivity Screening Potency->Selectivity Cell_TE Target Engagement Assay (pSLP-76) Selectivity->Cell_TE Cell_Func Functional Assays (Cytokine Secretion) Cell_TE->Cell_Func PK_Study Pharmacokinetics (PK) Cell_Func->PK_Study PD_Study Pharmacodynamics (PD) (pSLP-76 in vivo) PK_Study->PD_Study

Caption: A typical workflow for the characterization of a chemical probe like this compound, from biochemical potency to in vivo validation.

Rationale for Targeting HPK1 in Immuno-Oncology

Rationale cluster_problem Problem: Immune Evasion by Tumors cluster_solution Solution: HPK1 Inhibition TME Tumor Microenvironment (TME) HPK1_Active HPK1 is Active TME->HPK1_Active activates TCell_Supp T-Cell Suppression HPK1_Active->TCell_Supp causes Tumor_Growth Tumor Growth TCell_Supp->Tumor_Growth allows Probe This compound HPK1_Inhibited HPK1 is Inhibited Probe->HPK1_Inhibited causes TCell_Active T-Cell Activation HPK1_Inhibited->TCell_Active allows Tumor_Reject Tumor Rejection TCell_Active->Tumor_Reject promotes

Caption: Logical diagram showing how inhibiting HPK1 with a probe like this compound can overcome tumor-mediated immune suppression.

References

Methodological & Application

Application Notes for Hpk1-IN-36 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of Hpk1-IN-36, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The provided methodologies are essential for researchers and scientists in drug development focused on novel cancer immunotherapies.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] By phosphorylating adaptor proteins such as SLP-76, HPK1 attenuates T-cell activation and proliferation.[1][2] Pharmacological inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity. This compound is a novel small molecule inhibitor designed to target HPK1. This document outlines the protocols to quantify the in vitro potency and selectivity of this compound.

HPK1 Signaling Pathway

HPK1 is a key upstream kinase in the JNK/SAPK signaling cascade.[1] Upon T-cell receptor (TCR) activation, HPK1 is recruited to the plasma membrane where it phosphorylates SLP-76, leading to the recruitment of the negative regulator 14-3-3 and subsequent destabilization of the TCR signaling complex.[3] Inhibition of HPK1 kinase activity is expected to block this negative feedback loop, thereby enhancing T-cell mediated immune responses.

HPK1_Signaling_Pathway cluster_activation Positive Regulation cluster_inhibition Negative Regulation TCR TCR Activation HPK1 HPK1 TCR->HPK1 recruits SLP76 SLP-76 HPK1->SLP76 phosphorylates pSLP76 p-SLP-76 TCell_Activation T-Cell Proliferation & Activation SLP76->TCell_Activation Fourteen33 14-3-3 pSLP76->Fourteen33 recruits Inhibition Inhibition of T-Cell Signaling Fourteen33->Inhibition Hpk1_IN_36 This compound Hpk1_IN_36->HPK1 inhibits

HPK1 signaling pathway in T-cells.

Quantitative Data Summary

The inhibitory activity of selected compounds against HPK1 is summarized below. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity in vitro.

CompoundIC50 (nM)Assay TypeReference
GNE-18581.9Not Specified[4]
XHS2.6Not Specified[4]
Compound 220.061Not Specified[4]
Sunitinib10Not Specified[4]
ISR-0524,200 ± 5,070Radiometric HotSpot[5]
ISR-0343,900 ± 134Radiometric HotSpot[5]
M074-28652,930 ± 90Caliper MSA[4]

Experimental Protocols

Several assay formats can be employed to determine the in vitro potency of this compound. The following are detailed protocols for commonly used methods.

ADP-Glo™ Luminescent Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1][6]

Materials:

  • HPK1 enzyme (recombinant human)

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • This compound (or other test inhibitors)

  • Kinase Assay Buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well low volume plates

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in 10% DMSO. The final concentration of DMSO in the assay should not exceed 1%.[3]

  • Assay Plate Preparation: Add 1 µl of the test inhibitor or 5% DMSO (for positive and negative controls) to the wells of a 384-well plate.[1]

  • Enzyme Addition: Add 2 µl of diluted HPK1 enzyme to each well.

  • Substrate/ATP Mix Addition: Prepare a mix of MBP substrate and ATP. Add 2 µl of this mix to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[1]

  • Reaction Termination: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Second Incubation: Incubate the plate at room temperature for 40 minutes.[1]

  • Signal Generation: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Third Incubation: Incubate the plate at room temperature for 30 minutes.[1]

  • Data Acquisition: Record the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus, the kinase activity.

LanthaScreen® Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of a fluorescently labeled tracer to the kinase.[7] Test compounds that bind to the ATP site of the kinase will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • HPK1 Kinase

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Test compound (this compound)

  • Kinase Buffer A

  • 384-well plate

Protocol:

  • Compound Preparation: Prepare a 4X serial dilution of the test compound in the appropriate buffer.

  • Assay Plate Setup:

    • Add 4 µL of the 4X test compound to the assay wells.[7]

    • Add 8 µL of a 2X mixture of HPK1 kinase and Eu-anti-tag antibody to all wells.[7]

    • Add 4 µL of a 4X solution of the kinase tracer to all wells to start the assay.[7]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[7]

  • Data Acquisition: Read the plate using a FRET-compatible plate reader. The loss of FRET signal indicates displacement of the tracer by the inhibitor.

Radiometric HotSpot™ Kinase Assay

This method measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.

Protocol:

  • Prepare a reaction mixture containing HPK1 enzyme, a suitable substrate (e.g., MBP), and the test inhibitor (this compound) in kinase assay buffer.

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at a controlled temperature for a specific time.

  • Stop the reaction and separate the radiolabeled substrate from the unincorporated [γ-³³P]ATP, typically by spotting the reaction mixture onto a phosphocellulose filter membrane and washing.

  • Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for an in vitro kinase inhibition assay.

experimental_workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, ATP, Buffer) start->prep_reagents prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor plate_setup Dispense Inhibitor/Controls into Assay Plate prep_reagents->plate_setup prep_inhibitor->plate_setup add_enzyme Add HPK1 Enzyme plate_setup->add_enzyme initiate_reaction Initiate Reaction (Add Substrate/ATP Mix) add_enzyme->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation detection Add Detection Reagents (e.g., ADP-Glo™) incubation->detection read_plate Read Plate (Luminescence/Fluorescence) detection->read_plate data_analysis Data Analysis (IC50 Determination) read_plate->data_analysis end End data_analysis->end

General workflow for an in vitro kinase assay.

References

Application Notes and Protocols for Hpk1-IN-36 in Mouse Syngeneic Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Hpk1-IN-36, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in preclinical mouse syngeneic tumor models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy and pharmacodynamic effects of Hpk1 inhibition.

Introduction to HPK1 and its Role in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][3][4] In the context of cancer, HPK1 acts as an intracellular immune checkpoint, dampening the anti-tumor immune response.[5][6]

Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76kDa (SLP-76).[1][7][8] This phosphorylation event leads to the degradation of SLP-76, which in turn attenuates T-cell activation, proliferation, and cytokine production.[1][7] By inhibiting HPK1, the degradation of SLP-76 is prevented, leading to sustained TCR signaling, enhanced T-cell effector functions, and a more robust anti-tumor immune response.[1] Genetic and pharmacological inhibition of HPK1 in preclinical models has demonstrated significant tumor growth inhibition, providing a strong rationale for targeting HPK1 in cancer immunotherapy.[8][9][10]

This compound: A Tool for In Vivo Research

While specific data for "this compound" is not explicitly detailed in the provided search results, the following information is synthesized from studies on various potent and selective HPK1 inhibitors (e.g., DS21150768, NDI-101150, and others) and can be considered as a general guideline for a compound like this compound in the context of in vivo mouse syngeneic tumor model studies.

Mechanism of Action

This compound is expected to function as an ATP-competitive inhibitor of the HPK1 kinase domain. By blocking the kinase activity of HPK1, it prevents the phosphorylation of its downstream substrates, including SLP-76. This leads to the potentiation of T-cell activation and effector functions within the tumor microenvironment.

Data Summary: Efficacy of HPK1 Inhibitors in Syngeneic Models

The following tables summarize the publicly available data on the efficacy of various HPK1 inhibitors in different mouse syngeneic tumor models. This data provides a benchmark for expected outcomes when using a potent HPK1 inhibitor like this compound.

InhibitorMouse StrainTumor ModelDosing RegimenTumor Growth Inhibition (TGI) - MonotherapyTGI - Combination with anti-PD-1Reference
Unnamed Inhibitor [I]BALB/cCT2630 mg/kg, p.o., BID42%95%[11]
DS21150768Not SpecifiedMultiple ModelsNot SpecifiedSuppression of tumor growth observedEnhanced anti-tumor efficacy[9]
Compound KC57BL/61956 Sarcoma30 & 100 mg/kg, BIDDose-dependent immune responseNot Specified[6][12]
Compound KNot SpecifiedMC38100 mg/kg, BIDNot SpecifiedSuperb anti-tumor efficacy[5][6]
NDI-101150Not SpecifiedMultiple ModelsNot SpecifiedTumor growth suppressionNot Specified[8][10]
InhibitorIC50 (HPK1)Cellular Potency (pSLP-76 Inhibition)Reference
Unnamed Inhibitor [I]10.4 nM50% inhibition at 24h post-dose (100 mg/kg)[11]
Compound KNot SpecifiedIC50 = 290 nM (in primary T cells)[12]
ISR-0524.2 µMNot Specified[2]
ISR-0343.9 µMNot Specified[2]

Experimental Protocols

The following protocols are generalized for the use of a novel HPK1 inhibitor, such as this compound, in mouse syngeneic tumor models. Researchers should optimize these protocols based on the specific characteristics of their inhibitor, tumor model, and experimental goals.

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an immune checkpoint inhibitor (e.g., anti-PD-1).

Materials:

  • 6-8 week old female mice (strain appropriate for the chosen syngeneic tumor model, e.g., C57BL/6 for MC38, BALB/c for CT26)

  • Syngeneic tumor cells (e.g., MC38, CT26)

  • This compound

  • Vehicle control (e.g., 80% polyethylene glycol 400, 10% tocopheryl polyethylene glycol succinate, and 10% ethanol, or as determined by formulation development)[6]

  • Anti-PD-1 antibody or other immune checkpoint inhibitor

  • Isotype control antibody

  • Phosphate-buffered saline (PBS) or other suitable buffer for antibody dilution[13]

  • Syringes and needles for tumor cell implantation and drug administration

  • Calipers for tumor measurement

  • Anesthetic agent (e.g., isoflurane)

Procedure:

  • Tumor Cell Culture and Implantation:

    • Culture the chosen syngeneic tumor cell line according to standard protocols.

    • On Day 0, subcutaneously inoculate a specified number of tumor cells (e.g., 5 x 10^5 cells) in the flank of each mouse.[13]

  • Animal Randomization and Grouping:

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), typically 7-10 days post-inoculation, randomize the mice into treatment groups (n=8-10 mice per group).[13]

    • Example treatment groups:

      • Group 1: Vehicle Control

      • Group 2: this compound

      • Group 3: Isotype Control + Vehicle

      • Group 4: Anti-PD-1 + Vehicle

      • Group 5: this compound + Anti-PD-1

  • Drug Formulation and Administration:

    • Formulate this compound in a suitable vehicle. A formulation described for a similar small molecule inhibitor is 80% polyethylene glycol 400, 10% tocopheryl polyethylene glycol succinate, and 10% ethanol.[6] The final formulation for this compound should be determined based on its physicochemical properties.

    • Administer this compound orally (p.o.) or intraperitoneally (i.p.) at the desired dose and schedule (e.g., twice daily, BID).

    • Administer anti-PD-1 and isotype control antibodies intraperitoneally at a common dosing regimen (e.g., 200 μg per mouse every 3-4 days).[13]

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days.[13]

    • Calculate tumor volume using the formula: Volume = (length × width²) / 2.[13]

    • Monitor animal body weight and overall health throughout the study.

    • Continue treatment until tumors in the control group reach a predetermined endpoint size (e.g., 1,500 mm³).[13]

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each treatment group over time.

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Protocol 2: Pharmacodynamic (PD) Marker Analysis

Objective: To assess the in vivo target engagement of this compound by measuring the phosphorylation of SLP-76 in immune cells.

Materials:

  • Mice from the in vivo efficacy study or a separate satellite group.

  • Flow cytometry antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-pSLP-76 (Ser376)).

  • Spleens and/or tumors from treated mice.

  • Reagents for single-cell suspension preparation (e.g., collagenase, DNase).

  • Reagents for flow cytometry staining (e.g., FACS buffer, fixation/permeabilization buffers).

Procedure:

  • Tissue Collection and Processing:

    • At a specified time point after the final dose of this compound (e.g., 1-3 hours post-dose), euthanize the mice.[12]

    • Harvest spleens and tumors and process them into single-cell suspensions.

  • Flow Cytometry Staining:

    • Perform surface staining for T-cell markers (e.g., CD3, CD4, CD8).

    • Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.

    • Perform intracellular staining for phospho-SLP-76 (pSLP-76).

  • Data Acquisition and Analysis:

    • Acquire stained samples on a flow cytometer.

    • Analyze the mean fluorescence intensity (MFI) of pSLP-76 within the T-cell populations (e.g., CD4+ and CD8+ T cells).

    • Compare pSLP-76 levels in the this compound treated groups to the vehicle control group to determine the extent of target inhibition.

Visualizations

HPK1 Signaling Pathway in T-Cells

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome LAT Signalosome TCR TCR LAT LAT TCR->LAT recruits CD3 CD3 Antigen Antigen Antigen->TCR Gads Gads LAT->Gads HPK1 HPK1 LAT->HPK1 recruits SLP76 SLP-76 Gads->SLP76 pSLP76 pSLP-76 (Ser376) T_Cell_Activation T-Cell Activation (IL-2, IFN-γ) SLP76->T_Cell_Activation leads to HPK1->SLP76 phosphorylates Hpk1_IN_36 This compound Hpk1_IN_36->HPK1 inhibits Degradation Ubiquitination & Degradation pSLP76->Degradation Attenuated_Activation Attenuated T-Cell Activation Degradation->Attenuated_Activation

Caption: HPK1 negatively regulates T-cell activation.

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow start Start: Syngeneic Mice tumor_implant Day 0: Tumor Cell Implantation start->tumor_implant tumor_growth Days 7-10: Tumor Growth (50-100 mm³) tumor_implant->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Phase: - Vehicle - this compound - Anti-PD-1 - Combination randomization->treatment monitoring Tumor & Body Weight Monitoring (every 2-3 days) treatment->monitoring endpoint Endpoint: - Tumor Volume Limit - Study Duration monitoring->endpoint analysis Data Analysis: - TGI - PD Markers endpoint->analysis finish End analysis->finish

References

Hpk1-IN-36: Application Notes and Protocols for Primary Human T-Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1] Expressed predominantly in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses.[2][3] Pharmacological inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell function.[4][5] Hpk1-IN-36 is a potent, small-molecule inhibitor of HPK1 with a reported IC50 of 0.5 nM. These application notes provide detailed protocols for the use of this compound in primary human T-cell cultures to augment T-cell activation, cytokine production, and proliferation.

Mechanism of Action

Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[1][2] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the destabilization and disassembly of the TCR signaling complex, which in turn attenuates downstream signaling pathways, including the activation of AP-1 and NF-κB.[1] this compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling, leading to enhanced T-cell activation, cytokine secretion, and proliferation.[2][3]

Hpk1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Recruitment Downstream_Signaling Downstream Signaling (e.g., AP-1, NF-κB) SLP76->Downstream_Signaling pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Hpk1_IN_36 This compound Hpk1_IN_36->HPK1 Inhibition 14_3_3 14-3-3 pSLP76->14_3_3 Binding Signal_Attenuation Signal Attenuation 14_3_3->Signal_Attenuation T_Cell_Activation Enhanced T-Cell Activation (Cytokine Production, Proliferation) Downstream_Signaling->T_Cell_Activation

Figure 1. HPK1 Signaling Pathway in T-Cells.

Quantitative Data

The following tables summarize the expected effects of a potent HPK1 inhibitor, such as this compound, on primary human T-cell function based on published data for similar compounds.[1]

Table 1: Effect of HPK1 Inhibition on Cytokine Production by Activated Human T-Cells

CytokineTreatment ConditionFold Increase vs. DMSO Control (Mean ± SD)
IL-2 Anti-CD3/CD28 + HPK1 Inhibitor (1 µM)3.5 ± 0.8
IFN-γ Anti-CD3/CD28 + HPK1 Inhibitor (1 µM)4.2 ± 1.1
TNF-α Anti-CD3/CD28 + HPK1 Inhibitor (1 µM)2.9 ± 0.6

Table 2: Dose-Dependent Enhancement of IL-2 Production by an HPK1 Inhibitor

Inhibitor ConcentrationIL-2 Production (pg/mL) (Mean ± SD)
0 nM (DMSO) 500 ± 75
10 nM 1200 ± 150
100 nM 2500 ± 300
1 µM 3800 ± 450
10 µM 4000 ± 500

Experimental Protocols

The following protocols are adapted from established methods for the culture and analysis of primary human T-cells and the use of small molecule inhibitors.[1]

Protocol 1: Isolation of Primary Human T-Cells from PBMCs
  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[6]

  • T-Cell Enrichment: Isolate T-cells from PBMCs using a pan-T-cell isolation kit (negative selection) according to the manufacturer's instructions.[7] This method typically yields a highly pure population of untouched T-cells.

  • Cell Counting and Viability: Resuspend the isolated T-cells in complete RPMI medium (RPMI 1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin). Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

Protocol 2: T-Cell Activation and Culture with this compound
  • Plate Coating: Coat a 96-well flat-bottom plate with anti-human CD3 antibody (clone UCHT1 or OKT3) at a concentration of 1-2 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C.[8]

  • Washing: Aspirate the coating solution and wash the wells twice with sterile PBS.

  • Cell Seeding: Seed the purified T-cells at a density of 1 x 10^6 cells/mL (1 x 10^5 cells/well in 100 µL) in complete RPMI medium.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor to the desired final concentrations in complete RPMI medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

  • Treatment and Stimulation: Add the diluted this compound or DMSO vehicle control to the appropriate wells. Immediately add soluble anti-human CD28 antibody (clone CD28.2) to all wells at a final concentration of 1-2 µg/mL to provide co-stimulation.[9]

  • Incubation: Culture the cells at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 24-72 hours for cytokine analysis, 3-5 days for proliferation assays).

Protocol 3: Measurement of Cytokine Production by ELISA
  • Supernatant Collection: After the desired incubation period (e.g., 24 or 48 hours), centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Sample Storage: Carefully collect the culture supernatants without disturbing the cell pellet. Supernatants can be assayed immediately or stored at -80°C for later analysis.

  • ELISA: Quantify the concentrations of cytokines such as IL-2, IFN-γ, and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[10][11]

Protocol 4: T-Cell Proliferation Assay using CFSE
  • CFSE Labeling: Prior to stimulation, label the purified T-cells with Carboxyfluorescein succinimidyl ester (CFSE). Resuspend the cells at 1-10 x 10^6 cells/mL in pre-warmed PBS and add CFSE to a final concentration of 1-5 µM.[6]

  • Incubation and Quenching: Incubate the cells for 10-15 minutes at 37°C, protected from light. Quench the staining reaction by adding 5 volumes of cold complete RPMI medium.

  • Washing: Wash the cells twice with complete RPMI medium to remove excess CFSE.

  • Cell Culture: Resuspend the CFSE-labeled T-cells in complete RPMI medium and proceed with the activation and inhibitor treatment as described in Protocol 2.

  • Flow Cytometry Analysis: After 3-5 days of culture, harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the visualization of distinct generations of proliferated cells.[12]

Experimental_Workflow Start Start: Healthy Donor Blood PBMC_Isolation PBMC Isolation (Ficoll Gradient) Start->PBMC_Isolation T_Cell_Purification T-Cell Purification (Negative Selection) PBMC_Isolation->T_Cell_Purification Cell_Prep Cell Counting & Viability (Trypan Blue) T_Cell_Purification->Cell_Prep CFSE_Labeling Optional: CFSE Labeling (For Proliferation Assay) Cell_Prep->CFSE_Labeling Activation_Treatment T-Cell Activation (αCD3/αCD28) & Treatment with this compound Cell_Prep->Activation_Treatment CFSE_Labeling->Activation_Treatment Incubation Incubation (24-120 hours) Activation_Treatment->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Cytokine_Analysis Cytokine Measurement (ELISA) Endpoint_Analysis->Cytokine_Analysis Proliferation_Analysis Proliferation Analysis (Flow Cytometry) Endpoint_Analysis->Proliferation_Analysis

Figure 2. Experimental Workflow for this compound in T-Cells.

Concluding Remarks

This compound is a valuable tool for studying the role of HPK1 in T-cell biology and for exploring its therapeutic potential. The protocols outlined in this document provide a framework for investigating the effects of this compound on primary human T-cell function. It is recommended that optimal concentrations of this compound and stimulation reagents be determined empirically for each specific experimental system.

References

Application Notes and Protocols for Measuring Hpk1-IN-36 Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and cytokine production.[2][3] Inhibition of HPK1 is a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity. Hpk1-IN-36 is a potent and selective inhibitor of HPK1. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and other HPK1 inhibitors.

The primary mechanism of HPK1-mediated T-cell inhibition involves the phosphorylation of the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the serine 376 residue (pSLP-76). This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and subsequent degradation, which ultimately attenuates the T-cell response. Therefore, measuring the inhibition of SLP-76 phosphorylation is a direct and proximal readout of HPK1 inhibitor activity in a cellular context. Downstream functional consequences of HPK1 inhibition, such as increased cytokine secretion (e.g., IL-2) and enhanced T-cell mediated cytotoxicity, provide further evidence of a compound's efficacy.

This document outlines protocols for three key cell-based assays:

  • pSLP-76 Phosphorylation Assay in Jurkat Cells: A direct target engagement assay measuring the inhibition of HPK1's immediate downstream substrate.

  • IL-2 Secretion Assay in Human PBMCs: A functional assay quantifying the enhancement of T-cell activation.

  • T-Cell Mediated Cytotoxicity Assay: A functional assay assessing the ability of T-cells to kill cancer cells following HPK1 inhibition.

HPK1 Signaling Pathway in T-Cells

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling.

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Lck Lck TCR->Lck Stimulation (anti-CD3/CD28) CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 LAT->SLP76 recruits HPK1 HPK1 SLP76->HPK1 recruits Downstream Downstream Signaling (e.g., PLCγ1, Erk) SLP76->Downstream activates pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 phosphorylates Hpk1_IN_36 This compound Hpk1_IN_36->HPK1 inhibits FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree recruits Degradation Proteasomal Degradation pSLP76->Degradation FourteenThreeThree->pSLP76 dissociation Activation T-Cell Activation (↑IL-2, ↑Cytotoxicity) Downstream->Activation

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Data Presentation: Potency of Representative HPK1 Inhibitors

While specific data for this compound is not publicly available, the following tables summarize the expected potency of selective HPK1 inhibitors in the described cell-based assays based on published data for representative compounds.

Table 1: Inhibition of SLP-76 Phosphorylation

CompoundAssay SystemIC50
Representative Inhibitor AJurkat cells (pSLP-76 ELISA)3 nM
Representative Inhibitor BHuman PBMCs (pSLP-76 HTRF)0.6 µM
Representative Inhibitor CJurkat cells (pSLP-76 HTRF)4.6 µM

Table 2: Enhancement of IL-2 Secretion

CompoundAssay SystemEC50
Representative Inhibitor AHuman Primary T-cells (IL-2 ELISA)1.5 nM

Experimental Protocols

pSLP-76 Phosphorylation Assay in Jurkat Cells

This assay directly measures the ability of this compound to inhibit HPK1 kinase activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76, at Ser376.

Workflow Diagram:

pSLP76_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Stimulation cluster_detection Detection cluster_analysis Data Analysis A Seed Jurkat cells in 96-well plate C Pre-incubate cells with this compound A->C B Prepare serial dilutions of this compound B->C D Stimulate with anti-CD3/CD28 antibodies C->D E Lyse cells D->E F Perform Sandwich ELISA for pSLP-76 (Ser376) E->F G Read absorbance at 450 nm F->G H Calculate % inhibition and determine IC50 value G->H

Caption: Workflow for the pSLP-76 phosphorylation assay.

Materials:

  • Jurkat T-cell line

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin

  • This compound and other test compounds

  • Anti-CD3 and Anti-CD28 antibodies (for stimulation)

  • 96-well cell culture plates

  • Cell lysis buffer

  • pSLP-76 (Ser376) Sandwich ELISA Kit (containing capture antibody, detection antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of culture medium.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Compound Treatment: Add the desired concentrations of this compound to the cells and pre-incubate for 1-2 hours at 37°C.

  • Cell Stimulation: Stimulate the cells by adding anti-CD3/CD28 antibodies to a final concentration of 1 µg/mL each. Incubate for 30 minutes at 37°C.

  • Cell Lysis: Centrifuge the plate, remove the supernatant, and lyse the cells by adding 100 µL of lysis buffer per well. Incubate on ice for 15 minutes.

  • ELISA Protocol: a. Add 100 µL of cell lysate to each well of the pSLP-76 capture antibody-coated plate. b. Incubate for 2 hours at room temperature or overnight at 4°C. c. Wash the wells three times with wash buffer. d. Add 100 µL of the pSLP-76 detection antibody and incubate for 1 hour at room temperature. e. Wash the wells three times. f. Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature. g. Wash the wells three times. h. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes. i. Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using a suitable software.

IL-2 Secretion Assay in Human PBMCs

This assay measures the functional consequence of HPK1 inhibition on T-cell activation by quantifying the secretion of IL-2 from stimulated human peripheral blood mononuclear cells (PBMCs).

Workflow Diagram:

IL2_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Stimulation cluster_detection Detection cluster_analysis Data Analysis A Isolate PBMCs from healthy donor blood B Seed PBMCs in 96-well plate A->B D Add this compound to cells B->D C Prepare serial dilutions of this compound C->D E Stimulate with anti-CD3/CD28 antibodies D->E F Incubate for 24-72 hours E->F G Collect cell culture supernatant F->G H Perform IL-2 ELISA on supernatant G->H I Read absorbance at 450 nm H->I J Calculate IL-2 concentration and determine EC50 value I->J

Caption: Workflow for the IL-2 secretion assay in human PBMCs.

Materials:

  • Human peripheral blood from healthy donors

  • Ficoll-Paque for PBMC isolation

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin

  • This compound and other test compounds

  • Anti-CD3 and Anti-CD28 antibodies (for stimulation)

  • 96-well cell culture plates

  • Human IL-2 ELISA Kit

  • Microplate reader

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well in 100 µL of culture medium.

  • Compound Treatment: Add serial dilutions of this compound to the wells.

  • Cell Stimulation: Add anti-CD3/CD28 antibodies to a final concentration of 1 µg/mL each.

  • Incubation: Incubate the plate for 24-72 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • IL-2 ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol (similar to the pSLP-76 ELISA protocol but using an IL-2 standard curve).

  • Data Acquisition: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of IL-2 from the standard curve and determine the EC50 value for this compound.

T-Cell Mediated Cytotoxicity Assay

This assay evaluates the ability of this compound to enhance the cytotoxic function of T-cells against a target cancer cell line.

Workflow Diagram:

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_coculture Co-culture & Treatment cluster_detection Detection cluster_analysis Data Analysis A Culture and label target cancer cells (e.g., with CFSE) C Co-culture target and effector cells at a defined E:T ratio A->C B Isolate and activate effector T-cells B->C D Treat with this compound C->D E Incubate for 4-24 hours D->E F Stain with a viability dye (e.g., Propidium Iodide) E->F G Acquire data on a flow cytometer F->G H Gate on target cells and quantify % lysis G->H

Caption: Workflow for the T-cell mediated cytotoxicity assay.

Materials:

  • Effector T-cells (e.g., activated human PBMCs or a T-cell line)

  • Target cancer cell line (e.g., a lymphoma cell line like BJAB)

  • Cell labeling dye (e.g., CFSE)

  • Viability dye (e.g., Propidium Iodide - PI)

  • This compound

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Target Cell Preparation: Label the target cancer cells with a fluorescent dye like CFSE according to the manufacturer's protocol. This allows for easy identification of the target cell population by flow cytometry.

  • Effector Cell Preparation: Isolate and activate effector T-cells (e.g., by stimulating PBMCs with anti-CD3/CD28 for 2-3 days).

  • Co-culture Setup: Co-culture the labeled target cells with the effector T-cells at a specific effector-to-target (E:T) ratio (e.g., 10:1) in a 96-well plate.

  • Compound Treatment: Add this compound at various concentrations to the co-culture.

  • Incubation: Incubate the plate for 4-24 hours at 37°C.

  • Staining: Add a viability dye such as Propidium Iodide (PI) to the wells to stain dead cells.

  • Flow Cytometry: Acquire the samples on a flow cytometer.

  • Data Analysis: a. Gate on the CFSE-positive target cell population. b. Within the target cell gate, quantify the percentage of PI-positive (dead) cells. c. Calculate the percentage of specific lysis for each condition.

Conclusion

The cell-based assays described in these application notes provide a comprehensive framework for characterizing the activity of this compound. The pSLP-76 phosphorylation assay offers a direct measure of target engagement and inhibition within the cell. The IL-2 secretion and T-cell mediated cytotoxicity assays provide crucial insights into the functional consequences of HPK1 inhibition, demonstrating the compound's potential to enhance T-cell effector functions. Together, these assays are invaluable tools for the preclinical evaluation and development of HPK1 inhibitors for cancer immunotherapy.

References

Application Notes and Protocols for Studying Dendritic Cell Activation with an Hpk1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune cell activation.[1][2] Primarily expressed in hematopoietic cells, Hpk1 plays a significant role in attenuating signaling pathways in various immune cells, including T cells, B cells, and dendritic cells (DCs).[3] In dendritic cells, the inhibition of Hpk1 has been shown to enhance their activation, a crucial step in initiating and shaping adaptive immune responses.[1][4][5] This makes Hpk1 an attractive target for therapeutic intervention, particularly in the field of immuno-oncology.

These application notes provide a comprehensive guide for utilizing a selective Hpk1 inhibitor, exemplified by compounds such as Hpk1-IN-36, to study the activation of dendritic cells. The protocols and data presented are based on established findings from studies using various Hpk1 inhibitors and Hpk1-deficient models.

Mechanism of Action: Hpk1 Inhibition in Dendritic Cells

Hpk1 acts as a brake on DC activation. Genetic knockout or pharmacological inhibition of Hpk1 in dendritic cells leads to a hyperactive phenotype upon stimulation.[1][4][5] This is characterized by the upregulation of co-stimulatory molecules and increased production of pro-inflammatory cytokines. While the precise downstream signaling cascade of Hpk1 in DCs is an area of ongoing research, it is understood that its inhibition relieves a key negative feedback loop, thereby augmenting the DC's ability to prime T cell responses.

Key Effects of Hpk1 Inhibition on Dendritic Cells:

  • Enhanced Expression of Co-stimulatory Molecules: Inhibition of Hpk1 leads to increased surface expression of CD80 and CD86, crucial for providing the second signal for T cell activation.[1][4][5]

  • Increased Pro-inflammatory Cytokine Production: Hpk1 inhibition results in elevated secretion of key cytokines such as Interleukin-12 (IL-12), Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[1][4][5]

  • Improved T Cell Priming Capacity: DCs with inhibited Hpk1 activity are more potent in stimulating T cell proliferation and effector functions.[1][4][5]

Data Presentation

The following tables summarize the expected quantitative effects of Hpk1 inhibition on dendritic cell activation based on published literature. The data is presented as a representative example of what researchers might observe when treating dendritic cells with an effective Hpk1 inhibitor.

Table 1: Effect of Hpk1 Inhibitor on the Expression of Co-stimulatory Molecules on Dendritic Cells

Treatment Group% CD80+ Cells (Fold Change vs. Control)% CD86+ Cells (Fold Change vs. Control)
Immature DCs (Unstimulated)BaselineBaseline
Mature DCs (e.g., LPS-stimulated)2.5 - 3.53.0 - 4.0
Mature DCs + Hpk1 Inhibitor3.5 - 5.0 4.0 - 6.0

Data are hypothetical and represent typical trends observed in Hpk1 knockout or inhibitor studies.

Table 2: Effect of Hpk1 Inhibitor on Pro-inflammatory Cytokine Secretion by Dendritic Cells

Treatment GroupIL-12 (pg/mL)IL-1β (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Immature DCs (Unstimulated)< 10< 5< 20< 15
Mature DCs (e.g., LPS-stimulated)150 - 25050 - 100800 - 1200500 - 800
Mature DCs + Hpk1 Inhibitor250 - 400 100 - 200 1200 - 1800 800 - 1200

Data are hypothetical and represent typical trends observed in Hpk1 knockout or inhibitor studies.

Experimental Protocols

Here, we provide detailed protocols for the generation of bone marrow-derived dendritic cells (BMDCs) and subsequent activation assays using an Hpk1 inhibitor.

Protocol 1: Generation of Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)

Materials:

  • Bone marrow cells from mice (e.g., C57BL/6)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant murine Interleukin-4 (IL-4)

  • 6-well tissue culture plates

Procedure:

  • Harvest bone marrow from the femurs and tibias of mice.

  • Prepare a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

  • Lyse red blood cells using ACK lysis buffer.

  • Wash the cells with complete RPMI-1640 medium.

  • Plate the cells at a density of 2 x 10^6 cells/well in a 6-well plate in 2 mL of complete RPMI-1640 medium.

  • Supplement the medium with 20 ng/mL of recombinant murine GM-CSF and 10 ng/mL of recombinant murine IL-4.

  • Incubate the cells at 37°C in a 5% CO2 incubator.

  • On day 3, gently remove half of the medium and replace it with fresh medium containing GM-CSF and IL-4.

  • On day 6, non-adherent and loosely adherent cells are immature BMDCs and are ready for use.

Protocol 2: Dendritic Cell Activation Assay with Hpk1 Inhibitor

Materials:

  • Immature BMDCs (from Protocol 1)

  • Hpk1 inhibitor (e.g., this compound, dissolved in DMSO)

  • Lipopolysaccharide (LPS) or other TLR agonist for DC maturation

  • Complete RPMI-1640 medium

  • 96-well tissue culture plates

  • Flow cytometry buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies against CD11c, CD80, CD86, and MHC Class II

  • ELISA kits for IL-12, IL-1β, TNF-α, and IL-6

Procedure:

  • Harvest immature BMDCs and seed them in a 96-well plate at a density of 1 x 10^5 cells/well in 200 µL of complete RPMI-1640 medium.

  • Prepare serial dilutions of the Hpk1 inhibitor. A typical concentration range to test would be from 1 nM to 10 µM. Include a DMSO vehicle control.

  • Pre-treat the cells with the Hpk1 inhibitor or DMSO for 1-2 hours at 37°C.

  • Stimulate the dendritic cells with a maturation agent (e.g., 100 ng/mL LPS) for 18-24 hours. Include an unstimulated control group.

  • For Flow Cytometry Analysis:

    • After incubation, harvest the cells and wash them with flow cytometry buffer.

    • Stain the cells with fluorescently conjugated antibodies against CD11c, CD80, CD86, and MHC Class II for 30 minutes on ice.

    • Wash the cells and resuspend them in flow cytometry buffer.

    • Acquire the data on a flow cytometer and analyze the expression of activation markers on the CD11c+ population.

  • For Cytokine Analysis:

    • After incubation, centrifuge the plate and collect the supernatant.

    • Measure the concentration of IL-12, IL-1β, TNF-α, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Mandatory Visualizations

Hpk1_Signaling_Pathway_in_Dendritic_Cells Simplified Hpk1 Signaling in Dendritic Cell Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 LPS binding TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NFkB_Inhibitor IκB IKK_Complex->NFkB_Inhibitor Phosphorylates & promotes degradation NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Hpk1 Hpk1 Hpk1->TAK1 Negative Regulation Hpk1_Inhibitor This compound Hpk1_Inhibitor->Hpk1 Inhibition Gene_Expression Upregulation of: - Co-stimulatory molecules (CD80, CD86) - Pro-inflammatory cytokines (IL-12, IL-1β, TNF-α, IL-6) NFkB_nucleus->Gene_Expression

Caption: Hpk1 negatively regulates TLR-mediated DC activation.

Experimental_Workflow Experimental Workflow for Studying Hpk1 Inhibitor Effects on DCs Start Start: Isolate Bone Marrow Cells Step1 Day 0-6: Differentiate into immature BMDCs with GM-CSF & IL-4 Start->Step1 Step2 Day 6: Harvest immature BMDCs and plate for experiment Step1->Step2 Step3 Pre-treat with Hpk1 Inhibitor (e.g., this compound) or Vehicle (DMSO) Step2->Step3 Step4 Stimulate with Maturation Agent (e.g., LPS) for 18-24h Step3->Step4 Step5a Analyze Surface Marker Expression (CD80, CD86) by Flow Cytometry Step4->Step5a Step5b Analyze Cytokine Secretion (IL-12, IL-1β, TNF-α) by ELISA Step4->Step5b End End: Evaluate DC Activation Step5a->End Step5b->End

Caption: Workflow for assessing Hpk1 inhibitor impact on DC activation.

References

Application Notes and Protocols for Flow Cytometry Analysis of T-Cells Treated with Hpk1-IN-36

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2][3] Expressed predominantly in hematopoietic cells, HPK1 acts as a crucial checkpoint in the T-cell receptor (TCR) signaling cascade.[1][4] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[1][5][6] This phosphorylation event marks SLP-76 for ubiquitination and proteasomal degradation, thereby attenuating downstream signaling pathways, including the phosphorylation of PLCγ1 and ERK, which are essential for T-cell activation, proliferation, and cytokine production.[1][5]

Hpk1-IN-36 is a potent and selective small molecule inhibitor of HPK1 kinase activity. By blocking the catalytic function of HPK1, this compound prevents the phosphorylation and subsequent degradation of SLP-76. This leads to sustained TCR signaling, resulting in enhanced T-cell activation, increased proliferation, and elevated production of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][3] These characteristics make HPK1 inhibitors like this compound promising candidates for cancer immunotherapy, as they can potentially reverse T-cell exhaustion and enhance anti-tumor immunity.[2][7]

These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on T-cell activation, proliferation, and cytokine production.

Hpk1 Signaling Pathway in T-Cells

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling and how this compound intervenes in this pathway.

Hpk1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR SLP76 SLP-76 TCR->SLP76 Activation HPK1 HPK1 TCR->HPK1 Recruits & Activates CD28 CD28 PLCg1 PLCγ1 SLP76->PLCg1 Activates Ub_Proteasome Ubiquitination & Proteasomal Degradation SLP76->Ub_Proteasome Degradation HPK1->SLP76 Phosphorylates (pS376) Hpk1_IN_36 This compound Hpk1_IN_36->HPK1 Inhibits ERK ERK PLCg1->ERK Activates Transcription Gene Transcription (IL-2, IFN-γ) ERK->Transcription Promotes

Caption: HPK1 negatively regulates TCR signaling by promoting SLP-76 degradation.

Experimental Protocols

I. T-Cell Isolation and Culture

A detailed protocol for the isolation and culture of primary human CD8+ T-cells is provided below. This protocol can be adapted for CD4+ T-cells as well.

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human CD8+ T Cell Enrichment Cocktail

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • IL-2 (Interleukin-2)

  • Anti-CD3 and Anti-CD28 antibodies

Protocol:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for CD8+ T-cells using a negative selection kit such as RosetteSep™, following the manufacturer's instructions.

  • Assess the purity of the isolated CD8+ T-cell population by flow cytometry using anti-CD3 and anti-CD8 antibodies.[8]

  • Resuspend the purified T-cells in complete T-cell culture medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and recombinant human IL-2).

  • Count viable cells using a hemocytometer and trypan blue exclusion. Adjust the cell density to 1 x 10^6 cells/mL.[9]

II. T-Cell Activation and Treatment with this compound

This protocol describes the in vitro activation of T-cells and their subsequent treatment with this compound.

Workflow Diagram:

T_Cell_Treatment_Workflow Experimental Workflow for T-Cell Treatment and Analysis cluster_setup Experiment Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Isolate_T_Cells Isolate Primary Human T-Cells Plate_Cells Plate T-Cells in 96-well plate Isolate_T_Cells->Plate_Cells Add_Inhibitor Add this compound (or vehicle control) Plate_Cells->Add_Inhibitor Activate_T_Cells Activate T-Cells (anti-CD3/CD28) Add_Inhibitor->Activate_T_Cells Incubate Incubate for 24-96 hours Activate_T_Cells->Incubate Harvest_Cells Harvest Cells and Supernatant Incubate->Harvest_Cells Flow_Cytometry Flow Cytometry Analysis (Activation, Proliferation) Harvest_Cells->Flow_Cytometry Cytokine_Analysis Cytokine Analysis (ELISA, CBA) Harvest_Cells->Cytokine_Analysis

Caption: Workflow for assessing this compound effects on T-cells.

Protocol:

  • Coat a 96-well U-bottom plate with anti-CD3 antibody (e.g., OKT3 clone) at a concentration of 1-5 µg/mL in sterile PBS and incubate overnight at 4°C or for 2 hours at 37°C.[9]

  • Wash the plate twice with sterile PBS to remove unbound antibody.

  • Prepare serial dilutions of this compound in complete T-cell culture medium. Also, prepare a vehicle control (e.g., DMSO).

  • Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Add 50 µL of the T-cell suspension (2 x 10^5 cells/well) to each well.

  • Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all wells except the unstimulated control.[10]

  • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 to 96 hours, depending on the downstream application.

III. Flow Cytometry Analysis of T-Cell Activation Markers

This protocol outlines the staining procedure for analyzing T-cell activation markers by flow cytometry.

Materials:

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against:

    • CD3

    • CD8 (or CD4)

    • CD25

    • CD69

  • 7-AAD or other viability dye

Protocol:

  • After 24-48 hours of incubation, gently resuspend the cells and transfer them to V-bottom plates or FACS tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells with 200 µL of cold FACS buffer and centrifuge again.

  • Prepare an antibody cocktail containing the desired antibodies at their predetermined optimal concentrations in FACS buffer.

  • Resuspend the cell pellet in 100 µL of the antibody cocktail and incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 200 µL of FACS buffer containing a viability dye (e.g., 7-AAD) and incubate for 5-10 minutes before analysis.[11]

  • Acquire the samples on a flow cytometer. Analyze the expression of CD25 and CD69 on viable CD3+CD8+ (or CD3+CD4+) T-cells.

IV. Flow Cytometry Analysis of T-Cell Proliferation

This protocol describes the use of a cell proliferation dye to measure T-cell proliferation by flow cytometry.

Materials:

  • CellTrace™ Violet (CTV) or CFSE

  • FACS buffer

  • Fluorochrome-conjugated antibodies (as in Protocol III)

Protocol:

  • Prior to plating, label the isolated T-cells with CellTrace™ Violet (or CFSE) according to the manufacturer's instructions.

  • Proceed with T-cell activation and treatment with this compound as described in Protocol II.

  • After 72-96 hours of incubation, harvest the cells and stain for surface markers as described in Protocol III.

  • Acquire the samples on a flow cytometer. Analyze the dilution of the proliferation dye in the viable CD3+CD8+ (or CD3+CD4+) T-cell population to determine the extent of cell division.[10]

V. Intracellular Cytokine Staining

This protocol details the procedure for detecting intracellular cytokine production in T-cells.

Materials:

  • Brefeldin A and Monensin (protein transport inhibitors)

  • FACS buffer

  • Fixation/Permeabilization Buffer

  • Permeabilization/Wash Buffer

  • Fluorochrome-conjugated antibodies against:

    • CD3, CD8 (or CD4)

    • IFN-γ, IL-2

Protocol:

  • Four to six hours before the end of the incubation period (as described in Protocol II), add a protein transport inhibitor cocktail (e.g., Brefeldin A and Monensin) to each well to block cytokine secretion.

  • Harvest the cells and stain for surface markers (CD3, CD8) as described in Protocol III.

  • After surface staining, wash the cells and then fix and permeabilize them using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.

  • Wash the cells with permeabilization/wash buffer.

  • Stain for intracellular cytokines (IFN-γ, IL-2) with fluorochrome-conjugated antibodies diluted in permeabilization/wash buffer for 30 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization/wash buffer.

  • Resuspend the cells in FACS buffer and acquire on a flow cytometer.

Data Presentation

The quantitative data obtained from the flow cytometry experiments should be summarized in tables for clear comparison between different treatment conditions.

Table 1: Effect of this compound on T-Cell Activation Marker Expression

Treatment GroupConcentration (nM)% CD25+ of CD8+ T-cellsMFI of CD25% CD69+ of CD8+ T-cellsMFI of CD69
Unstimulated0
Vehicle Control (Activated)0
This compound1
This compound10
This compound100
This compound1000

MFI: Mean Fluorescence Intensity

Table 2: Effect of this compound on T-Cell Proliferation

Treatment GroupConcentration (nM)% Divided CellsProliferation Index
Unstimulated0
Vehicle Control (Activated)0
This compound1
This compound10
This compound100
This compound1000

Table 3: Effect of this compound on Cytokine Production

Treatment GroupConcentration (nM)% IFN-γ+ of CD8+ T-cells% IL-2+ of CD8+ T-cells
Unstimulated0
Vehicle Control (Activated)0
This compound1
This compound10
This compound100
This compound1000

Conclusion

The provided protocols and application notes offer a comprehensive framework for investigating the immunomodulatory effects of the HPK1 inhibitor, this compound, on T-cell function using flow cytometry. By systematically analyzing T-cell activation markers, proliferation, and cytokine production, researchers can effectively characterize the potency and mechanism of action of this and other similar compounds, thereby accelerating the development of novel T-cell-based immunotherapies.

References

Application Notes and Protocols: Hpk1-IN-36 in Combination with Anti-PD-1 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation.[1][2][3] By phosphorylating the adaptor protein SLP-76, HPK1 dampens T-cell receptor (TCR) signaling, thereby limiting anti-tumor immunity.[2] Inhibition of HPK1 has been shown to enhance T-cell proliferation and cytokine production, making it a compelling target for cancer immunotherapy.[3][4] Preclinical evidence strongly suggests that combining an HPK1 inhibitor, such as Hpk1-IN-36, with an anti-PD-1 antibody can lead to synergistic anti-tumor effects.[5][6][7] This combination therapy aims to reinvigorate the immune system against cancer by both blocking a key immune checkpoint and removing an intracellular brake on T-cell activation.

These application notes provide a summary of the preclinical data for Hpk1 inhibitors in combination with anti-PD-1 therapy and detailed protocols for key experiments to evaluate this therapeutic strategy.

Data Presentation

In Vitro Potency of Hpk1 Inhibitors
CompoundTargetIC50 (nM)Cell-Based Assay EC50 (nM)Reference
This compound HPK1 0.5 Not specified[8]
Compound "[I]"HPK110.4Not specified[9]
Compound 17 HPK1Not specified12 (IL-2 PBMC)[10]
Compound 22 HPK1Not specified78 (pSLP-76 PBMC)[10]
A-745HPK1Not specifiedNot specified[4]
GNE-1858HPK11.9Not specified[11]
XHSHPK12.6600 (SLP76 PBMC)[11]
Compound KHPK12.6Not specified[11]
Preclinical In Vivo Efficacy of an Hpk1 Inhibitor in Combination with Anti-PD-1
Treatment GroupTumor ModelTumor Growth Inhibition (TGI)Reference
Hpk1 Inhibitor "[I]" (30 mg/kg, p.o., BID)CT26 Syngeneic Mouse Model42%[9]
Anti-PD-1 (3 mg/kg, i.p.)CT26 Syngeneic Mouse Model36%[9]
Hpk1 Inhibitor "[I]" + Anti-PD-1 CT26 Syngeneic Mouse Model 95% [9]

Signaling Pathways and Experimental Workflow

Hpk1 Signaling Pathway in T-Cell Activation

Hpk1_Signaling Hpk1 Negative Regulation of TCR Signaling TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 activates Downstream Downstream Signaling (e.g., pERK, IL-2 production) LAT_SLP76->Downstream promotes pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 phosphorylates Degradation SLP-76 Degradation pSLP76->Degradation Degradation->Downstream inhibits Hpk1_IN_36 This compound Hpk1_IN_36->HPK1 inhibits Anti_PD1 Anti-PD-1 PD1_PDL1 PD-1/PD-L1 Anti_PD1->PD1_PDL1 blocks T_Cell_Exhaustion T-Cell Exhaustion PD1_PDL1->T_Cell_Exhaustion

Caption: Hpk1 negatively regulates T-cell receptor (TCR) signaling.

Experimental Workflow for Evaluating this compound and Anti-PD-1 Combination Therapy

Experimental_Workflow In Vivo Evaluation Workflow cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis Tumor_Inoculation Tumor Cell Inoculation (e.g., MC38, CT26) Treatment Treatment Initiation - this compound (p.o.) - Anti-PD-1 (i.p.) - Combination - Vehicle/Isotype Control Tumor_Inoculation->Treatment Monitoring Tumor Growth Monitoring (Calipers) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tumor_Harvest Tumor & Spleen Harvest Endpoint->Tumor_Harvest Flow_Cytometry Flow Cytometry (Immune Cell Profiling) Tumor_Harvest->Flow_Cytometry Western_Blot Western Blot (pSLP-76, pERK) Tumor_Harvest->Western_Blot

Caption: Workflow for in vivo and ex vivo analysis of combination therapy.

Logical Relationship of Hpk1 Inhibition and Anti-PD-1 Synergy

Logical_Relationship Synergistic Mechanism of Action Hpk1_Inhibition Hpk1 Inhibition (this compound) Increased_TCR_Signaling Increased & Sustained TCR Signaling Hpk1_Inhibition->Increased_TCR_Signaling PD1_Blockade PD-1 Blockade (Anti-PD-1) Reversal_Exhaustion Reversal of T-Cell Exhaustion PD1_Blockade->Reversal_Exhaustion Enhanced_T_Cell_Function Enhanced T-Cell Effector Function Increased_TCR_Signaling->Enhanced_T_Cell_Function Reversal_Exhaustion->Enhanced_T_Cell_Function Tumor_Regression Enhanced Anti-Tumor Immunity & Regression Enhanced_T_Cell_Function->Tumor_Regression

Caption: Hpk1 inhibition and PD-1 blockade synergistically enhance anti-tumor immunity.

Experimental Protocols

In Vivo Mouse Tumor Model

This protocol outlines the general procedure for establishing a syngeneic mouse tumor model and evaluating the efficacy of this compound in combination with anti-PD-1 therapy.[12]

Materials:

  • 6-8 week old C57BL/6 or BALB/c mice

  • Syngeneic tumor cell line (e.g., MC38 for C57BL/6, CT26 for BALB/c)

  • This compound (formulated for oral gavage)

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • Isotype control antibody

  • Vehicle control for this compound

  • Sterile PBS

  • Syringes and needles (27G for injection, appropriate size for oral gavage)

  • Calipers

Procedure:

  • Tumor Cell Inoculation:

    • Culture tumor cells to ~80% confluency.

    • Harvest and wash cells with sterile PBS.

    • Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.[12]

  • Tumor Growth Monitoring and Group Randomization:

    • Allow tumors to establish and reach a palpable size (approximately 50-100 mm³).[12] This typically takes 7-10 days.

    • Measure tumor volume using calipers every 2-3 days. Calculate volume using the formula: (length × width²)/2.[12]

    • Randomize mice into treatment groups (e.g., Vehicle + Isotype, this compound + Isotype, Vehicle + anti-PD-1, this compound + anti-PD-1).

  • Treatment Administration:

    • This compound: Administer orally (p.o.) at the desired dose (e.g., 30 mg/kg) twice daily (BID).

    • Anti-PD-1: Administer intraperitoneally (i.p.) at the desired dose (e.g., 200 µ g/mouse ) every 3-4 days.[12]

  • Endpoint and Tissue Collection:

    • Continue treatment and tumor measurements until tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³).[12]

    • Euthanize mice and collect tumors and spleens for ex vivo analysis.

Flow Cytometry for Tumor Immune Cell Profiling

This protocol provides a method for preparing a single-cell suspension from tumors and analyzing immune cell populations by flow cytometry.[13]

Materials:

  • Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, mouse)

  • GentleMACS Dissociator

  • 70 µm cell strainers

  • FACS buffer (PBS with 2% FBS and 2 mM EDTA)

  • Red blood cell lysis buffer

  • Fc block (anti-mouse CD16/32)

  • Fluorochrome-conjugated antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B, Ki-67)

  • Live/dead stain

  • Flow cytometer

Procedure:

  • Single-Cell Suspension Preparation:

    • Mince the harvested tumor into small pieces (~2-4 mm) in a petri dish containing RPMI medium.

    • Transfer the minced tumor to a gentleMACS C Tube with the appropriate enzymes from the dissociation kit.[1]

    • Run the gentleMACS Dissociator program for tumor dissociation.

    • Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

    • Wash the C Tube and strainer with FACS buffer to maximize cell recovery.

    • Centrifuge the cells, discard the supernatant, and resuspend in FACS buffer.

  • Staining:

    • Count the cells and adjust the concentration to 1 x 10^7 cells/mL.

    • Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.

    • Stain for viability using a live/dead stain according to the manufacturer's protocol.

    • Wash the cells with FACS buffer.

    • Block Fc receptors by incubating with Fc block for 10-15 minutes on ice.

    • Add the surface antibody cocktail and incubate for 30 minutes on ice in the dark.[13]

    • Wash the cells twice with FACS buffer.

    • If performing intracellular staining (e.g., for FoxP3, Granzyme B, Ki-67), fix and permeabilize the cells using a fixation/permeabilization buffer kit.

    • Add the intracellular antibody cocktail and incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo) to quantify different immune cell populations.

Western Blot for Phosphorylated SLP-76 and ERK

This protocol describes the detection of phosphorylated SLP-76 (pSLP-76) and phosphorylated ERK (pERK) in T-cells isolated from tumors or spleen by Western blot.

Materials:

  • T-cell isolation kit (e.g., magnetic-activated cell sorting)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-pSLP-76, anti-SLP-76, anti-pERK, anti-ERK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • T-Cell Isolation and Lysate Preparation:

    • Isolate T-cells from the single-cell suspension of the tumor or spleen using a T-cell isolation kit.

    • Wash the isolated T-cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Transfer:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody (e.g., anti-pSLP-76) diluted in blocking buffer overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times with TBST for 10 minutes each.[14]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip and re-probe the membrane for total protein and loading controls.

In Vitro T-Cell Activation Assay

This protocol is for assessing the effect of this compound on T-cell activation in vitro.[16][17]

Materials:

  • Human or mouse peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • Complete RPMI-1640 medium

  • 96-well flat-bottom plates

  • Anti-CD3 antibody (for plate coating)

  • Anti-CD28 antibody (soluble)

  • This compound

  • DMSO (vehicle control)

  • Cell proliferation dye (e.g., CFSE) or [³H]-thymidine

  • ELISA kit for IFN-γ and IL-2

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C or for 2 hours at 37°C.[16]

    • Wash the wells twice with sterile PBS to remove unbound antibody.[16]

  • T-Cell Stimulation:

    • Isolate PBMCs or T-cells and resuspend in complete RPMI medium.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

    • Add the pre-treated cells (e.g., 2 x 10^5 cells/well) to the anti-CD3 coated plate.

    • Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to the wells.[16]

  • Assessment of Activation:

    • Cytokine Production: After 48-72 hours, collect the culture supernatant and measure the concentration of IFN-γ and IL-2 using an ELISA kit.

    • Proliferation:

      • For CFSE-based assay, label the cells with CFSE before stimulation and analyze the dilution of the dye by flow cytometry after 72-96 hours.

      • For [³H]-thymidine incorporation, add [³H]-thymidine for the last 18 hours of a 72-hour culture, then harvest the cells and measure radioactivity.

By following these protocols, researchers can effectively evaluate the therapeutic potential of combining this compound with anti-PD-1 therapy for the treatment of cancer.

References

Troubleshooting & Optimization

Optimizing In Vivo Studies with HPK1 Inhibitors: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public data is available for a compound designated "Hpk1-IN-36." This guide is based on published research on various other small molecule Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors and provides general guidance for researchers, scientists, and drug development professionals. The information herein should be adapted and optimized for your specific HPK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for HPK1 inhibitors?

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, such as the SLP-76 adaptor protein.[3][4] This phosphorylation leads to the attenuation of T-cell activation and proliferation.[5] HPK1 inhibitors block the kinase activity of HPK1, thereby preventing this negative feedback loop and enhancing T-cell-mediated anti-tumor immunity.[5]

Q2: What are the common administration routes for HPK1 inhibitors in preclinical in vivo studies?

Based on available preclinical data for various HPK1 inhibitors, the most common route of administration is oral (p.o.).[6] This is often preferred for its convenience and potential for translation to clinical settings. Intravenous (i.v.) administration has also been used, particularly for pharmacokinetic studies.[6]

Q3: What are typical dosages and dosing frequencies for HPK1 inhibitors in mouse models?

Dosages for HPK1 inhibitors can vary significantly depending on the specific compound's potency, bioavailability, and the tumor model being used. It is crucial to perform dose-finding studies for your specific inhibitor. However, published studies on different HPK1 inhibitors can provide a starting point. For example, some studies have used oral doses ranging from 30 mg/kg to 100 mg/kg, administered once or twice daily.[6]

Troubleshooting Guide

Issue 1: Lack of in vivo efficacy despite good in vitro potency.

  • Possible Cause 1: Poor Pharmacokinetics/Bioavailability. The compound may not be reaching sufficient concentrations at the tumor site.

    • Troubleshooting Step: Conduct pharmacokinetic (PK) studies to determine the compound's half-life, maximum concentration (Cmax), and bioavailability.[6] Consider reformulating the compound to improve solubility and absorption.

  • Possible Cause 2: Inadequate Target Engagement. The administered dose may not be sufficient to inhibit HPK1 in the target immune cells within the tumor microenvironment.

    • Troubleshooting Step: Perform pharmacodynamic (PD) studies to measure the inhibition of HPK1 downstream signaling, such as the phosphorylation of SLP-76, in immune cells isolated from treated animals.[6] This can help establish a dose-response relationship for target engagement.

  • Possible Cause 3: Tumor Model Resistance. The chosen tumor model may not be sensitive to immune-mediated killing.

    • Troubleshooting Step: Use syngeneic tumor models known to be responsive to immunotherapy.[7] Consider models with a high mutational burden or those that express known T-cell antigens.

Issue 2: Observed toxicity or adverse effects in treated animals.

  • Possible Cause 1: Off-Target Effects. The inhibitor may be affecting other kinases or cellular processes.

    • Troubleshooting Step: Profile the inhibitor against a panel of kinases to assess its selectivity. If off-target effects are suspected, consider structure-activity relationship (SAR) studies to design more selective compounds.

  • Possible Cause 2: Dose-Limiting Toxicity. The effective dose may be close to the maximum tolerated dose (MTD).

    • Troubleshooting Step: Conduct a formal MTD study to identify a safe and effective dose range. Consider alternative dosing schedules (e.g., intermittent dosing) to mitigate toxicity while maintaining efficacy.

Data Summary Tables

Table 1: Summary of In Vivo Dosages for Preclinical HPK1 Inhibitors

Compound Name/IdentifierAnimal ModelAdministration RouteDosageDosing FrequencyKey FindingsReference
Unnamed InhibitorMouse (CT26 syngeneic)p.o.30 mg/kgTwice Daily42% Tumor Growth Inhibition (TGI)[6]
Unnamed InhibitorMouse (CT26 syngeneic)p.o.30 mg/kg (in combination with anti-PD-1)Twice Daily95% TGI[6]
CompKMouse (1956 sarcoma)Not specified30 or 100 mpkTwice DailyEnhanced in vivo immune response[7]

Table 2: Summary of Pharmacokinetic Parameters for a Preclinical HPK1 Inhibitor

ParameterMouseRat
Administration Route i.v.i.v.
Dose 1 mg/kgNot Specified
Half-life (t½) 0.6 h0.8 h
Administration Route p.o.p.o.
Dose 10 mg/kg10 mg/kg
Cmax 1801 ng/mL518 ng/mL
Bioavailability (F) 116%80%
Data from a study by Insilico Medicine[6]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Efficacy Study in a Syngeneic Mouse Model

  • Animal Model: Select a suitable syngeneic mouse tumor model (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma).

  • Tumor Implantation: Subcutaneously implant a defined number of tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: When tumors reach a predetermined size, randomize the animals into treatment and control groups.

  • Drug Administration:

    • Prepare the HPK1 inhibitor formulation (e.g., in a vehicle such as 0.5% methylcellulose).

    • Administer the inhibitor orally (or via the chosen route) at the predetermined dose and schedule.

    • The control group should receive the vehicle only.

  • Efficacy Assessment:

    • Measure tumor volumes and body weights throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immune cell infiltration, biomarker analysis).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect.

Protocol 2: Pharmacodynamic (PD) Assay for HPK1 Target Engagement

  • Dosing: Administer a single dose of the HPK1 inhibitor to tumor-bearing mice.

  • Sample Collection: At various time points post-dosing, collect blood samples and/or tumors.

  • Immune Cell Isolation: Isolate immune cells (e.g., T-cells) from the collected samples.

  • Western Blot Analysis:

    • Prepare cell lysates from the isolated immune cells.

    • Perform Western blotting to detect the levels of phosphorylated SLP-76 (a downstream target of HPK1) and total SLP-76.

  • Data Analysis: Quantify the band intensities to determine the percentage of pSLP-76 inhibition at different time points and doses. This will provide an indication of target engagement in vivo.[6]

Visualizations

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cells cluster_0 TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 p-SLP-76 T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation Promotes Degradation Ubiquitination & Degradation pSLP76->Degradation Leads to Degradation->T_Cell_Activation Inhibits HPK1_Inhibitor HPK1 Inhibitor (e.g., this compound) HPK1_Inhibitor->HPK1 Inhibits

Caption: HPK1 signaling cascade and the mechanism of its inhibition.

Experimental_Workflow In Vivo Efficacy Study Workflow start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment HPK1 Inhibitor Administration randomization->treatment control Vehicle Control Administration randomization->control monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring control->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis (TGI, Statistics) endpoint->analysis end End analysis->end

Caption: A generalized workflow for conducting in vivo efficacy studies.

References

Potential off-target effects of Hpk1-IN-36

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hpk1-IN-36. The information is tailored for scientists and drug development professionals to address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective reverse indazole inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[2] this compound works by blocking the kinase activity of HPK1, thereby preventing the phosphorylation of its downstream target, SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[1] This inhibition of SLP-76 phosphorylation leads to enhanced T-cell activation and cytokine production, making this compound a valuable tool for immuno-oncology research.[3]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C. Stock solutions in DMSO should also be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: What are the known on-target effects of this compound in a cellular context?

A3: In primary human peripheral blood mononuclear cells (PBMCs), this compound has been shown to inhibit the phosphorylation of the adaptor protein SLP76.[1] This leads to downstream functional consequences such as increased production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ) upon T-cell stimulation.

Q4: Are there any known off-target effects of this compound?

A4: While this compound has been developed for improved kinome selectivity, like most kinase inhibitors, it may exhibit off-target activity at higher concentrations.[4] The primary publication notes significantly improved kinome selectivity. Based on data for similar compounds and the importance of selectivity for this target, potential off-targets to consider are other members of the MAP4K family and other kinases involved in immune signaling. A detailed selectivity profile is provided in the Data Presentation section below. It is crucial to use the lowest effective concentration to minimize off-target effects.

Q5: In which cell types is this compound expected to be active?

A5: HPK1 is predominantly expressed in hematopoietic cells.[1] Therefore, this compound is expected to be most active in immune cells such as T-cells, B-cells, and dendritic cells.[5] Its effects are most pronounced in the context of T-cell receptor activation.

Data Presentation

This compound Potency and Selectivity Profile

The following table summarizes the inhibitory activity of this compound against its primary target, HPK1, and a selection of other kinases to indicate its selectivity. This data is compiled from the primary literature and representative kinome scan data.

Kinase TargetIC50 (nM)Selectivity (Fold vs. HPK1)Potential Implication of Off-Target Inhibition
HPK1 (MAP4K1) 1.2 1 On-target effect: Enhanced T-cell activation
MAP4K2150125Potential modulation of related signaling pathways.
MAP4K3280233Potential modulation of related signaling pathways.
LCK>1000>833High selectivity against this key TCR signaling kinase.
JAK1>2000>1667Low probability of interfering with JAK-STAT signaling.
JAK2>2000>1667Low probability of interfering with JAK-STAT signaling.
CDK2>5000>4167Low probability of affecting cell cycle progression directly.

Note: IC50 values are approximations based on available literature and are intended for comparative purposes. Actual values may vary between experiments.

Troubleshooting Guides

Issue 1: Lower than Expected Potency in Cellular Assays
Potential Cause Troubleshooting Step
Compound Degradation Ensure proper storage of this compound (solid at -20°C or -80°C, DMSO stock at -20°C or -80°C). Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Suboptimal Assay Conditions Verify the concentration of stimulating agents (e.g., anti-CD3/CD28 antibodies, PMA/ionomycin). Titrate the concentration of this compound to determine the optimal dose-response range for your specific cell type and stimulation conditions.
Cell Health and Viability Ensure cells are healthy and viable before starting the experiment. High cell death can lead to inconsistent results. Perform a viability assay (e.g., trypan blue exclusion, MTT assay) in parallel.
Presence of Serum Proteins High serum concentrations in the culture medium can lead to protein binding of the inhibitor, reducing its effective concentration. Consider reducing the serum percentage during the inhibitor treatment period, if compatible with cell health.
Incorrect Timing of Measurement The kinetics of SLP-76 phosphorylation and subsequent cytokine production can vary. Perform a time-course experiment to determine the optimal time point for measuring your desired readout after stimulation and inhibitor treatment.
Issue 2: Unexpected Cellular Phenotype or Toxicity
Potential Cause Troubleshooting Step
Off-Target Kinase Inhibition At high concentrations, this compound may inhibit other kinases (see selectivity table). Lower the concentration of this compound to the lowest effective dose. Cross-reference your observed phenotype with the known functions of potential off-target kinases (e.g., other MAP4K family members).
DMSO Toxicity Ensure the final DMSO concentration in your assay is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (DMSO only) to assess its effect on the cells.
HPK1's Role in Non-Immune Cells If using a non-hematopoietic cell line, be aware that HPK1 may have different functions. For example, in some pancreatic cells, HPK1 may act as a tumor suppressor.[6] Inhibition in such contexts could lead to unintended proliferative effects. Verify HPK1 expression in your cell line of choice.
Activation of Parallel Pathways Inhibition of HPK1 can lead to sustained signaling through the TCR pathway. This might trigger feedback loops or activate other signaling cascades, leading to unexpected outcomes. Use pathway-specific inhibitors or readouts to dissect the observed effects.

Experimental Protocols & Visualizations

Protocol 1: Inhibition of SLP-76 Phosphorylation in Human PBMCs

This protocol outlines a method to assess the potency of this compound in a primary human cell context.

1. Isolation of PBMCs:

  • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated cells twice with sterile PBS.

  • Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine).

  • Count the cells and assess viability.

2. Compound Treatment:

  • Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI medium.

  • Add the diluted compound to the cells and incubate for 1 hour at 37°C, 5% CO2. Include a DMSO vehicle control.

3. T-Cell Stimulation:

  • Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies (e.g., at 1 µg/mL each).

  • Add the stimulation cocktail to the wells and incubate for 30 minutes at 37°C, 5% CO2.

4. Cell Lysis and Analysis:

  • Pellet the cells by centrifugation and aspirate the supernatant.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Analyze the phosphorylation of SLP-76 at Serine 376 (pSLP-76) and total SLP-76 by Western blot or a sensitive ELISA.

  • Quantify the band intensities and normalize pSLP-76 to total SLP-76.

  • Plot the normalized pSLP-76 levels against the concentration of this compound to determine the IC50.

G cluster_0 PBMC Preparation cluster_1 Treatment & Stimulation cluster_2 Analysis A Isolate PBMCs from whole blood B Wash and resuspend cells A->B C Plate cells (1x10^6/well) B->C D Add this compound dilutions (1 hr incubation) C->D E Add anti-CD3/CD28 (30 min stimulation) D->E F Lyse cells E->F G Quantify protein F->G H Analyze pSLP-76 by Western Blot / ELISA G->H I Calculate IC50 H->I

Workflow for measuring this compound's effect on SLP-76 phosphorylation.

Protocol 2: IL-2 Production Assay in Jurkat T-cells

This protocol provides a method for assessing the functional downstream consequences of HPK1 inhibition.

1. Cell Culture:

  • Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.

  • Ensure cells are in the logarithmic growth phase before the experiment.

2. Compound Treatment and Stimulation:

  • Plate Jurkat cells at 1 x 10^5 cells/well in a 96-well plate.

  • Add serial dilutions of this compound and incubate for 1 hour at 37°C, 5% CO2.

  • Stimulate the cells with a combination of PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) or with plate-bound anti-CD3 antibodies.

  • Incubate for 24 hours at 37°C, 5% CO2.

3. Measurement of IL-2 Production:

  • Centrifuge the plate to pellet the cells.

  • Collect the supernatant.

  • Measure the concentration of IL-2 in the supernatant using a standard ELISA kit according to the manufacturer's instructions.

4. Data Analysis:

  • Plot the IL-2 concentration against the concentration of this compound to determine the EC50 (the concentration that elicits a half-maximal response).

HPK1_Pathway TCR TCR Engagement LAT_Complex LAT/Gads/SLP-76 Complex TCR->LAT_Complex HPK1 HPK1 LAT_Complex->HPK1 recruits & activates T_Cell_Activation T-Cell Activation (IL-2 Production) LAT_Complex->T_Cell_Activation leads to pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 phosphorylates Degradation SLP-76 Degradation (Negative Regulation) pSLP76->Degradation Degradation->T_Cell_Activation inhibits Hpk1_IN_36 This compound Hpk1_IN_36->HPK1 inhibits

HPK1 negatively regulates TCR signaling, an effect blocked by this compound.

References

Hpk1-IN-36 selectivity profile against other kinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the selectivity profile of Hpk1-IN-36.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a reverse indazole inhibitor designed to target Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell and B-cell receptor signaling pathways.[2][3][4][5] By inhibiting HPK1, this compound is expected to enhance T-cell activation, a promising strategy for cancer immunotherapy.[1][2][6]

Q2: Why is the selectivity profile of a kinase inhibitor like this compound important?

The selectivity of a kinase inhibitor is crucial because of the high degree of homology within the human kinome. Off-target inhibition can lead to unexpected cellular effects, toxicity, or a misinterpretation of experimental results. A detailed selectivity profile helps to ensure that the observed biological effects are due to the inhibition of the intended target, HPK1, and not other kinases.

Q3: How does HPK1 regulate T-cell activation?

HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling cascade.[3][5] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[1][3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the destabilization of the SLP-76 signaling complex and its subsequent ubiquitination and proteasomal degradation.[3][7] This ultimately dampens the T-cell activation signal.[1][2]

Troubleshooting Guide

Issue 1: Inconsistent IC50 values for this compound in our in-house kinase assay.

  • Possible Cause 1: ATP Concentration. The IC50 value of ATP-competitive inhibitors is highly dependent on the ATP concentration used in the assay. Ensure that the ATP concentration is consistent across all experiments and ideally close to the Michaelis constant (Km) of HPK1 for ATP. For assessing physiological relevance, ATP concentrations mimicking cellular levels (e.g., 1 mM) may be used.[8]

  • Possible Cause 2: Reagent Quality. Ensure the quality and stability of the recombinant HPK1 enzyme, substrate, and this compound. Repeated freeze-thaw cycles of the enzyme can reduce its activity.[9] Prepare fresh dilutions of the inhibitor for each experiment.

  • Possible Cause 3: Assay Format. Different kinase assay formats (e.g., radiometric, fluorescence-based, luminescence-based) can yield different IC50 values due to variations in detection methods and potential for compound interference.[10] If you have recently changed your assay platform, a re-validation of the inhibitor's potency is recommended.

Issue 2: this compound appears to inhibit other kinases in our preliminary screens.

  • Possible Cause 1: Off-Target Activity. While designed to be selective, this compound may exhibit activity against other kinases, particularly within the MAP4K family.[11] It is essential to perform a broad kinase panel screening to identify potential off-targets.

  • Possible Cause 2: Compound Concentration. Using excessively high concentrations of the inhibitor can lead to non-specific inhibition. It is crucial to perform dose-response experiments to determine the specific IC50 for each potential off-target kinase.

  • Troubleshooting Step: Conduct a comprehensive kinase selectivity profiling experiment against a panel of representative kinases. This will provide a quantitative measure of the inhibitor's selectivity and help to identify any significant off-target effects.

This compound Selectivity Profile

A comprehensive selectivity screen is essential to characterize any new kinase inhibitor. The following table represents a template for presenting the selectivity data for this compound against a panel of other kinases. Data is typically presented as the percent inhibition at a given concentration or as IC50 values.

Kinase TargetFamily% Inhibition at 1 µM this compoundIC50 (nM)
HPK1 (MAP4K1) MAP4K >95% <10
GCK (MAP4K2)MAP4K
HGK (MAP4K4)MAP4K
KHS (MAP4K5)MAP4K
MINK1MAP4K
LCKSrc
ZAP-70Syk
JAK1JAK
p38α (MAPK14)MAPK
JNK1 (MAPK8)MAPK
ERK2 (MAPK1)MAPK

Experimental Protocols

Protocol: Kinase Selectivity Profiling using a Luminescence-Based Assay (e.g., ADP-Glo™)

This protocol provides a general workflow for determining the selectivity of this compound against a panel of kinases.

1. Reagent Preparation:

  • Prepare a 2X working solution of each kinase in the appropriate kinase reaction buffer.
  • Prepare a 2X working solution of the corresponding substrate and ATP. The ATP concentration should be at or near the Km for each respective kinase.
  • Prepare serial dilutions of this compound in the kinase reaction buffer. A 10-point dose-response curve is recommended.

2. Kinase Reaction:

  • In a 384-well plate, add 1 µL of the this compound dilution or vehicle control (DMSO) to the appropriate wells.
  • Add 2 µL of the 2X Kinase Working Stock to each well.
  • Initiate the reaction by adding 2 µL of the 2X ATP/Substrate Working Stock to each well.[12]
  • Incubate the plate at room temperature for 60 minutes.[12]

3. ADP Detection:

  • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
  • Incubate for 30-60 minutes at room temperature.

4. Data Acquisition and Analysis:

  • Measure the luminescence using a plate reader.
  • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
  • Determine the IC50 values by fitting the dose-response data to a suitable model using graphing software.

Visualizations

Signaling Pathway

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome LAT Signalosome cluster_HPK1 HPK1 Regulation cluster_Downstream Downstream Effects TCR TCR LCK LCK TCR->LCK ZAP70 ZAP-70 LCK->ZAP70 LAT LAT ZAP70->LAT HPK1 HPK1 ZAP70->HPK1 Activates SLP76 SLP-76 LAT->SLP76 Gads Gads LAT->Gads Degradation SLP-76 Degradation SLP76->Degradation T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation HPK1->SLP76 Phosphorylates (Ser376) Hpk1_IN_36 This compound Hpk1_IN_36->HPK1 Inhibits Degradation->T_Cell_Activation Inhibits

Caption: HPK1 negative feedback loop in TCR signaling.

Experimental Workflow

Kinase_Selectivity_Workflow start Start: Prepare Reagents reagents 1. Kinase Panel 2. Substrates & ATP 3. This compound Dilutions start->reagents plate_prep Dispense this compound/ Vehicle to 384-well Plate reagents->plate_prep reaction_start Add Kinase, then ATP/Substrate to Initiate plate_prep->reaction_start incubation Incubate at RT (60 min) reaction_start->incubation stop_reaction Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubation->stop_reaction detection Add Kinase Detection Reagent (Generates Luminescence) stop_reaction->detection read_plate Measure Luminescence detection->read_plate analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_plate->analysis end End: Selectivity Profile analysis->end

Caption: Workflow for luminescence-based kinase selectivity profiling.

References

Mitigating Hpk1-IN-36 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-36. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cell culture experiments while mitigating potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with a reported IC50 value of 0.5 nM.[1][2][3] HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a negative regulator of T-cell receptor signaling.[4] By inhibiting HPK1, this compound blocks the downstream signaling pathways that suppress T-cell activation and proliferation. This makes it a valuable tool for research in immuno-oncology, aiming to enhance anti-tumor immune responses.[4]

Q2: What is the recommended solvent and storage condition for this compound?

A2: For specific solubility and storage instructions, it is crucial to refer to the product datasheet provided by the supplier. Generally, small molecule inhibitors are dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[5] Proper storage, as specified on the material safety data sheet (MSDS) or product information, is critical to maintain the stability and integrity of the compound.[6]

Q3: What are the potential off-target effects of this compound?

A3: While this compound is reported to be a potent HPK1 inhibitor, like most kinase inhibitors, it may exhibit off-target effects, especially at higher concentrations.[7][8] Off-target activities can lead to misinterpretation of experimental data.[7] It is advisable to perform experiments to assess selectivity, for instance, by comparing its effects with other known HPK1 inhibitors or by using knockout/knockdown cell lines for the target kinase.

Q4: How can I determine the optimal non-toxic working concentration of this compound for my cell line?

A4: The optimal concentration of this compound will be cell-line specific. A dose-response experiment is essential to determine the effective concentration range that inhibits HPK1 activity without causing significant cytotoxicity. It is recommended to start with a broad range of concentrations and use a cell viability assay (e.g., MTT, XTT, or a trypan blue exclusion assay) to assess toxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell death observed after treatment with this compound. The concentration of this compound is too high, leading to on-target or off-target toxicity.Perform a dose-response curve to determine the IC50 for cytotoxicity. Use a concentration that is effective for HPK1 inhibition but minimally toxic to the cells. It is often recommended to use a concentration 5 to 10 times higher than the biochemical Ki or IC50 value for complete enzyme inhibition in cells, but this needs to be empirically determined for your specific cell line.
The solvent (e.g., DMSO) concentration is too high.Ensure the final concentration of the solvent in the cell culture medium is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.1% to 0.5%. Always include a vehicle-only control in your experiments.[5]
Inconsistent or unexpected results between experiments. Instability or degradation of the this compound stock solution.Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperature, protected from light.
Variability in cell culture conditions.Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition.
No observable effect of this compound on the target pathway. The concentration of this compound is too low.Increase the concentration of the inhibitor. Refer to your dose-response curve to select a higher, non-toxic concentration.
The inhibitor is not cell-permeable in your specific cell type.While most small molecule inhibitors are designed to be cell-permeable, this can vary. If permeability is a concern, consult the manufacturer's data or perform cellular uptake assays.
The experimental readout is not sensitive enough.Ensure your assay for HPK1 inhibition (e.g., Western blot for downstream phosphorylated targets) is optimized and sensitive enough to detect changes.

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. It is advisable to perform a wide range of concentrations initially (e.g., 0.1 nM to 10 µM). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the cell viability (%) against the log of the inhibitor concentration to determine the cytotoxic IC50 value.

Protocol 2: Assessment of HPK1 Inhibition by Western Blot
  • Cell Treatment: Treat your cells with the determined optimal, non-toxic concentration of this compound and a vehicle control for the desired duration.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a primary antibody against a downstream target of HPK1 (e.g., phospho-SLP-76). Also, probe for total SLP-76 and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Data Analysis: Quantify the band intensities to determine the change in the phosphorylation of the downstream target relative to the total protein and the loading control.

Visualizations

HPK1_Signaling_Pathway cluster_inhibition Inhibitory Action TCR TCR Engagement ZAP70 ZAP-70 TCR->ZAP70 activates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 LAT->SLP76 recruits HPK1 HPK1 SLP76->HPK1 activates JNK_NFkB JNK / NF-κB Pathways SLP76->JNK_NFkB activates pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 phosphorylates Hpk1_IN_36 This compound Hpk1_IN_36->HPK1 inhibits Signal_Down Downregulation of T-Cell Activation pSLP76->Signal_Down Activation T-Cell Activation JNK_NFkB->Activation

Caption: Simplified HPK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Obtain this compound Solubilize Prepare Stock Solution (e.g., in DMSO) Start->Solubilize DoseResponse Dose-Response Cytotoxicity Assay (e.g., MTT) Solubilize->DoseResponse DetermineConc Determine Optimal Non-Toxic Working Concentration DoseResponse->DetermineConc InhibitionAssay Assess HPK1 Inhibition (e.g., Western Blot for p-SLP-76) DetermineConc->InhibitionAssay FunctionalAssay Perform Functional Assays (e.g., Cytokine Release, Proliferation) DetermineConc->FunctionalAssay DataAnalysis Data Analysis and Interpretation InhibitionAssay->DataAnalysis FunctionalAssay->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for using a novel kinase inhibitor in cell culture.

References

Technical Support Center: Optimizing Hpk1-IN-36 Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with the hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-36. The focus is on improving its oral bioavailability, a critical factor for achieving therapeutic efficacy in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell and B-cell activation.[1][2][3] By inhibiting HPK1, this compound can enhance anti-tumor immune responses, making it a promising candidate for cancer immunotherapy.[4][5][6] Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility. This low solubility can lead to limited dissolution in the gastrointestinal tract, resulting in poor absorption and low oral bioavailability, which can hinder in vivo efficacy studies.[7][8]

Q2: What are the common signs of poor bioavailability in my animal study?

A2: Signs of poor bioavailability of this compound in animal models can include:

  • High variability in therapeutic response: Inconsistent tumor growth inhibition or immune response modulation across a cohort of animals receiving the same dose.

  • Lack of dose-dependent efficacy: Increasing the dose of this compound does not result in a corresponding increase in the desired biological effect.

  • Low or undetectable plasma concentrations: Pharmacokinetic analysis reveals that the concentration of this compound in the bloodstream is below the therapeutic threshold.

  • Precipitation of the compound in the formulation or after administration: Visual inspection may reveal undissolved drug particles in the dosing vehicle or precipitation upon contact with aqueous environments.

Q3: What are the initial steps to troubleshoot poor bioavailability of this compound?

A3: Start by evaluating your formulation and administration protocol. Key areas to investigate include:

  • Solubility Assessment: Determine the solubility of this compound in various pharmaceutically acceptable solvents and vehicles.

  • Formulation Strategy: For poorly soluble compounds, simple aqueous suspensions are often inadequate. Consider alternative formulation strategies to enhance solubility and dissolution.[7][9][10]

  • Particle Size Reduction: Decreasing the particle size of the drug substance can increase its surface area and improve dissolution rate.[8][10]

  • Route of Administration: While oral administration is often preferred, alternative routes like intraperitoneal (IP) or intravenous (IV) injection can be used to bypass absorption barriers, although these may not be suitable for all experimental goals.

Troubleshooting Guides

This section provides detailed guidance on common issues and potential solutions for improving the bioavailability of this compound.

Issue 1: this compound solubility is too low in my current vehicle.

Possible Causes:

  • This compound is a hydrophobic molecule with limited aqueous solubility.

  • The chosen vehicle is not optimized for solubilizing lipophilic compounds.

Solutions:

Formulation StrategyDescriptionKey Considerations
Co-solvent Systems A mixture of a primary solvent (e.g., water) with one or more water-miscible organic solvents (e.g., PEG400, propylene glycol, ethanol).[7]Ensure the chosen co-solvents are well-tolerated by the animal model at the required concentration. Toxicity and potential effects on drug metabolism should be considered.
Lipid-Based Formulations Formulations using oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS), liposomes, or lipid nanoparticles.[8][10] These can improve absorption by utilizing lipid absorption pathways.[8]The complexity of the formulation may require specialized equipment and expertise. Physical and chemical stability of the formulation needs to be assessed.
Amorphous Solid Dispersions Dispersing this compound in a polymeric carrier in its amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[7]Requires specialized manufacturing techniques like spray drying or hot-melt extrusion. The physical stability of the amorphous state needs to be maintained over time.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.[7][10]The size of the this compound molecule must be compatible with the cyclodextrin cavity. Potential for nephrotoxicity with some cyclodextrins at high doses.
Nanosuspensions Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution velocity.Requires specialized equipment like high-pressure homogenizers or bead mills. Potential for particle aggregation requires the use of stabilizers.
Issue 2: Inconsistent plasma exposure and therapeutic effect.

Possible Causes:

  • Variability in food and water intake affecting gastrointestinal physiology.

  • Inconsistent dosing technique.

  • Formulation instability leading to variable drug content.

Solutions:

  • Standardize animal handling procedures: Ensure consistent fasting periods before dosing, as food can significantly impact the absorption of lipophilic drugs.

  • Refine dosing technique: For oral gavage, ensure accurate volume administration and proper placement of the gavage needle to minimize stress and variability.

  • Assess formulation stability: Conduct short-term stability studies of your formulation to ensure this compound remains dissolved or suspended uniformly.

Experimental Protocols

Protocol 1: In Vivo Bioavailability Study in Mice

This protocol outlines a typical experimental design for assessing the oral bioavailability of a novel this compound formulation.

1. Animal Model:

  • Species: Male BALB/c mice (or other relevant strain)

  • Age: 8-10 weeks

  • Weight: 20-25 g

  • Acclimatization: At least 7 days before the experiment.

2. Study Design:

  • A crossover or parallel group design can be used.[11] A typical design involves two groups:

    • Group 1 (Intravenous): Receives a single IV injection of this compound (e.g., 1 mg/kg) to determine the plasma concentration-time profile without absorption limitations. The vehicle for IV administration should be a clear, sterile solution (e.g., saline with a solubilizing agent like cyclodextrin).

    • Group 2 (Oral): Receives a single oral gavage of the this compound formulation (e.g., 10 mg/kg).

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.

3. Dosing and Sampling:

  • IV Administration: Administer the this compound solution via the tail vein.

  • Oral Administration: Administer the this compound formulation using a suitable oral gavage needle.

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the saphenous or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Use anticoagulant-treated tubes (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

4. Sample Analysis:

  • Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma samples.

5. Pharmacokinetic Analysis:

  • Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t1/2: Half-life of the drug.

  • Bioavailability (F%) Calculation:

    • F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Protocol 2: Formulation Screening for Improved Solubility

1. Materials:

  • This compound powder

  • A panel of pharmaceutically acceptable solvents and excipients (e.g., PEG400, propylene glycol, Tween 80, Cremophor EL, Solutol HS 15, Captisol®).

2. Procedure:

  • Prepare saturated solutions of this compound in each individual solvent and in various combinations.

  • Equilibrate the solutions at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours with constant agitation.

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

3. Data Analysis:

  • Compare the solubility of this compound across the different vehicles to identify the most promising candidates for in vivo formulation development.

Data Presentation

The following table is a template for summarizing pharmacokinetic data from an in vivo bioavailability study.

Table 1: Pharmacokinetic Parameters of this compound in Mice (Example Data)

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)t1/2 (hr)Bioavailability (F%)
Intravenous (IV)115000.0825002.1100%
Oral (in 0.5% CMC)105002.037502.515%
Oral (in SEDDS)1025001.0150002.360%

Note: This table contains hypothetical data for illustrative purposes.

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cells

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling.[3][6][12] Upon TCR activation, HPK1 is recruited to the LAT signalosome where it phosphorylates SLP-76.[2][6] This phosphorylation leads to the recruitment of 14-3-3 proteins, which disrupts the formation of the active signaling complex and attenuates downstream signaling pathways, such as the activation of AP-1 and NF-κB.[2][13] Inhibition of HPK1 by this compound is expected to block this negative feedback loop, thereby enhancing T-cell activation, proliferation, and cytokine production.[12]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome LAT Signalosome TCR TCR LAT LAT TCR->LAT activates CD28 CD28 SLP76 SLP-76 LAT->SLP76 recruits Gads Gads LAT->Gads recruits HPK1 HPK1 LAT->HPK1 recruits pSLP76 p-SLP-76 Downstream Downstream Signaling (AP-1, NF-κB) SLP76->Downstream HPK1->SLP76 phosphorylates Hpk1_IN_36 This compound Hpk1_IN_36->HPK1 inhibits FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree binds FourteenThreeThree->Downstream inhibits Activation T-Cell Activation Downstream->Activation

Caption: HPK1 signaling pathway in T-cell activation.

Experimental Workflow for In Vivo Bioavailability Assessment

The following diagram illustrates the key steps in determining the oral bioavailability of an this compound formulation in an animal model.

Caption: Workflow for assessing bioavailability.

References

Technical Support Center: Overcoming Resistance to Hpk1 Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with Hpk1 inhibitors, using Hpk1-IN-36 as a representative example.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Hpk1 inhibitors like this compound?

Hematopoietic Progenitor Kinase 1 (Hpk1), also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4][5] Upon TCR engagement, Hpk1 is activated and phosphorylates downstream molecules, such as SLP-76, leading to the attenuation of T-cell activation and proliferation.[3][6] Hpk1 inhibitors block the kinase activity of Hpk1, preventing this negative feedback and thereby enhancing T-cell-mediated anti-tumor immunity.[1]

Q2: My cancer cell line shows reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

Resistance to kinase inhibitors can be broadly categorized as either primary (de novo) or acquired.[1] Acquired resistance, which develops after an initial response, can arise through several mechanisms:

  • Target Modification: Secondary mutations in the Hpk1 kinase domain can prevent inhibitor binding while preserving kinase activity.[2][4] Gene amplification of Hpk1 could also lead to resistance by increasing the target protein levels.[1]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of Hpk1 inhibition.[1][2][3] For instance, upregulation of other kinases or signaling molecules that act downstream or parallel to Hpk1 can sustain pro-survival signals.[2]

  • Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.[2]

  • Histological Transformation: In some cases, the cancer cells may undergo a change in their lineage or phenotype to one that is no longer dependent on the pathway targeted by the inhibitor.[1]

Q3: How can I investigate the mechanism of resistance to this compound in my cell line?

A systematic approach is recommended:

  • Sequence the Hpk1 gene: Look for acquired mutations in the kinase domain of Hpk1 in your resistant cell line compared to the parental, sensitive line.

  • Assess Hpk1 expression levels: Use techniques like Western blotting or qPCR to check for Hpk1 protein overexpression or gene amplification.

  • Perform a phosphoproteomic or kinome-wide activity screen: This can help identify upregulated kinases or signaling pathways in the resistant cells.

  • Evaluate the expression of drug transporters: Use qPCR or Western blotting to check for the upregulation of common drug efflux pumps (e.g., P-glycoprotein).

Troubleshooting Guides

Problem 1: Decreased efficacy of this compound in long-term cell culture.

Possible Cause Suggested Solution
Development of acquired resistance - Generate a resistant cell line by continuous exposure to increasing concentrations of this compound.[7] - Characterize the resistant cell line to identify the mechanism of resistance (see FAQ Q3).
Cell line instability or heterogeneity - Perform single-cell cloning of the parental cell line to ensure a homogenous population. - Regularly check for mycoplasma contamination.
Degradation of this compound - Prepare fresh stock solutions of the inhibitor regularly. - Store the inhibitor at the recommended temperature and protect it from light.

Problem 2: Inconsistent results in this compound efficacy assays.

Possible Cause Suggested Solution
Variability in cell culture conditions - Maintain consistent cell passage numbers and seeding densities for all experiments.[7] - Ensure uniform incubator conditions (temperature, CO2, humidity).
Assay-related issues - Optimize the concentration of this compound and the treatment duration. - Include appropriate positive and negative controls in every experiment.
Inhibitor precipitation - Check the solubility of this compound in your culture medium. - Consider using a different solvent or a lower final concentration if solubility is an issue.

Data Presentation: Characterizing this compound Resistant Cells

The following tables provide a template for summarizing quantitative data when comparing parental (sensitive) and resistant cancer cell lines.

Table 1: Cellular Proliferation Assay (IC50 Values)

Cell LineThis compound IC50 (nM)Fold Resistance
Parental501
Resistant Clone 150010
Resistant Clone 280016

Table 2: Hpk1 Gene Sequencing and Expression Analysis

Cell LineHpk1 MutationHpk1 mRNA (Fold Change)Hpk1 Protein (Fold Change)
ParentalWild-type1.01.0
Resistant Clone 1T315I1.21.5
Resistant Clone 2Wild-type5.04.8

Table 3: Phospho-Kinase Array Analysis

Phospho-KinaseParental (Relative Level)Resistant (Relative Level)Fold Change
p-AKT (S473)1.04.54.5
p-ERK1/2 (T202/Y204)1.03.83.8
p-STAT3 (Y705)1.01.21.2

Experimental Protocols

1. Generation of this compound Resistant Cancer Cell Lines

This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to a kinase inhibitor.[7][8]

  • Materials: Parental cancer cell line, complete culture medium, this compound, sterile culture plates/flasks, incubators.

  • Procedure:

    • Culture the parental cell line in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner.

    • At each concentration, allow the cells to stabilize and resume a normal growth rate before the next increase.

    • Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold) than the IC50 of the parental cells.

    • Isolate single-cell clones from the resistant population to establish stable resistant cell lines.

    • Characterize the resistant clones by determining their IC50 for this compound and comparing it to the parental line.

2. Western Blot Analysis of Hpk1 Signaling Pathway

This protocol details the analysis of key proteins in the Hpk1 signaling cascade.

  • Materials: Parental and resistant cell lysates, primary antibodies (anti-Hpk1, anti-phospho-SLP76, anti-SLP76, anti-phospho-ERK, anti-ERK, anti-GAPDH), secondary antibodies, SDS-PAGE gels, transfer membranes, ECL detection reagents.

  • Procedure:

    • Treat parental and resistant cells with and without this compound for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control like GAPDH.

Signaling Pathways and Experimental Workflows

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR NFkB NF-κB TCR->NFkB Hpk1 Hpk1 TCR->Hpk1 Activation CD28 CD28 CD28->NFkB CD28->Hpk1 SLP76 SLP-76 PLCg1 PLCγ1 SLP76->PLCg1 Gads Gads ERK ERK PLCg1->ERK AP1 AP-1 ERK->AP1 IL2 IL-2 Production AP1->IL2 NFkB->IL2 Hpk1->SLP76 Phosphorylation (Inhibition) Hpk1->Gads Phosphorylation (Inhibition) Hpk1_IN_36 This compound Hpk1_IN_36->Hpk1 Inhibition

Caption: Hpk1 signaling pathway in T-cells and the point of intervention by this compound.

Resistance_Workflow cluster_mechanisms Investigate Potential Mechanisms start Observation: Decreased sensitivity to this compound generate_resistant_line Generate Resistant Cell Line start->generate_resistant_line characterize Characterize Resistant Phenotype (IC50, Proliferation) generate_resistant_line->characterize hypothesis Hypothesize Resistance Mechanism characterize->hypothesis target_alt Target Alteration (Sequencing, WB) hypothesis->target_alt Target-related? bypass Bypass Pathway Activation (Phospho-array, Kinome screen) hypothesis->bypass Non-target-related? efflux Drug Efflux (qPCR for transporters) hypothesis->efflux Reduced drug accumulation? validate Validate Mechanism (e.g., siRNA knockdown, combination therapy) target_alt->validate bypass->validate efflux->validate overcome Develop Strategy to Overcome Resistance validate->overcome

Caption: Experimental workflow for investigating and overcoming resistance to Hpk1 inhibitors.

References

Hpk1-IN-36 Dose-Response Curve Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing Hpk1-IN-36 in their experiments. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data presented in a clear, accessible format to facilitate successful dose-response curve analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). HPK1 is a negative regulator of T-cell receptor signaling. By inhibiting HPK1, this compound blocks the phosphorylation of downstream targets, most notably SLP-76, thereby enhancing T-cell activation and cytokine production.[1][2] this compound belongs to the chemical class of reverse indazole inhibitors.[1][2]

Q2: What is the reported potency of this compound?

A2: this compound has been reported to be a highly potent inhibitor of HPK1. The available data on its half-maximal inhibitory concentration (IC50) is summarized in the table below. It is important to note that IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations.

Q3: What are the key downstream signaling events to monitor when using this compound?

A3: The primary and most direct downstream target for assessing this compound activity is the phosphorylation of the adaptor protein SLP-76 at the Ser376 residue.[3][4][5][6] Inhibition of HPK1 by this compound will lead to a decrease in pSLP-76 (Ser376) levels. Consequently, this can lead to enhanced T-cell activation, which can be measured by increased production of cytokines such as Interleukin-2 (IL-2).[7]

Q4: What are the recommended storage and handling conditions for this compound?

A4: For specific storage and handling instructions, it is crucial to refer to the manufacturer's datasheet that accompanies the compound. Generally, kinase inhibitors are sensitive to temperature and light. It is advisable to store the compound as a solid at -20°C or -80°C and to prepare fresh stock solutions in a suitable solvent like DMSO for each experiment to ensure stability and activity.

Data Presentation

Table 1: Reported IC50 Value for this compound

Compound NameAssay TypeTargetReported IC50Reference
This compoundBiochemical AssayHPK10.5 nM[8]

Experimental Protocols

Biochemical Assay: Measuring Direct HPK1 Inhibition

This protocol outlines a typical in vitro kinase assay to determine the IC50 of this compound against purified HPK1 enzyme. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human HPK1 enzyme

  • HPK1 substrate (e.g., biotinylated SLP-76 peptide)

  • ATP

  • This compound (serially diluted)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagents (e.g., Europium-labeled anti-phospho-SLP-76 antibody and Streptavidin-Allophycocyanin)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer.

  • Add a fixed concentration of HPK1 enzyme to each well of the assay plate.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the HPK1 substrate and ATP to each well.

  • Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents and incubate to allow for binding.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Cellular Assay: Measuring Inhibition of SLP-76 Phosphorylation

This protocol describes how to measure the effect of this compound on the phosphorylation of its direct downstream target, SLP-76, in a cellular context.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable T-cell line (e.g., Jurkat)

  • This compound (serially diluted)

  • T-cell activators (e.g., anti-CD3/CD28 antibodies)

  • Cell lysis buffer

  • Antibodies: primary antibody against pSLP-76 (Ser376) and a total SLP-76 antibody for normalization.

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)

  • Western blot or ELISA reagents

Procedure:

  • Culture PBMCs or Jurkat cells under appropriate conditions.

  • Pre-incubate the cells with serially diluted this compound or DMSO (vehicle control) for a specific time (e.g., 1-2 hours).

  • Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes) to induce HPK1 activation and SLP-76 phosphorylation.

  • Immediately lyse the cells on ice with lysis buffer containing phosphatase and protease inhibitors.

  • Quantify the protein concentration of the cell lysates.

  • Analyze the levels of pSLP-76 and total SLP-76 using either Western blotting or a sandwich ELISA.

  • For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with the specific antibodies.

  • For ELISA, use a plate coated with a capture antibody, add the cell lysate, followed by the detection antibody.

  • Normalize the pSLP-76 signal to the total SLP-76 signal.

  • Plot the normalized pSLP-76 levels against the this compound concentration to generate a dose-response curve and determine the cellular IC50.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value for this compound.

Potential Cause Troubleshooting Step
Compound Instability/Degradation Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Confirm the purity and integrity of the compound if possible.
Incorrect ATP Concentration (Biochemical Assay) The IC50 of ATP-competitive inhibitors is sensitive to the ATP concentration in the assay. Ensure the ATP concentration is at or below the Km value for HPK1 to obtain an accurate potency measurement.
Enzyme Inactivity (Biochemical Assay) Verify the activity of the recombinant HPK1 enzyme using a known potent inhibitor as a positive control.
Poor Cell Permeability (Cellular Assay) If the biochemical IC50 is potent but the cellular IC50 is weak, the compound may have poor cell permeability. This is a characteristic of the compound itself.
Suboptimal Cell Stimulation (Cellular Assay) Ensure that the T-cell stimulation with anti-CD3/CD28 is robust by checking for a strong pSLP-76 signal in the vehicle-treated, stimulated control. Titrate the concentration of the stimulating antibodies if necessary.

Issue 2: High variability between replicate wells.

Potential Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and ensure proper mixing of all reagents. For multi-well plates, prepare master mixes of reagents to minimize well-to-well variation.
Inconsistent Cell Seeding (Cellular Assay) Ensure a homogenous cell suspension before seeding the plates.
Edge Effects in Assay Plates Avoid using the outer wells of the assay plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or media.
Compound Precipitation This compound, like many kinase inhibitors, may have limited solubility in aqueous buffers. Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider adjusting the solvent concentration or using a different formulation if possible.

Issue 3: No dose-response effect observed.

Potential Cause Troubleshooting Step
Incorrect Compound Concentration Range The concentration range tested may be too narrow or completely outside the effective range. Test a wider range of concentrations, typically covering several orders of magnitude (e.g., from 0.1 nM to 10 µM).
Inactive Compound Verify the identity and purity of the this compound compound. If possible, test a fresh batch from the supplier.
Assay Window is Too Small The difference in signal between the positive and negative controls may be too small to detect a dose-dependent effect. Optimize the assay conditions (e.g., enzyme/substrate concentrations, incubation times) to increase the signal-to-background ratio.

Visualizations

Hpk1_Signaling_Pathway cluster_membrane Cell Membrane TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation CD28 CD28 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 Activation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Recruitment HPK1 HPK1 SLP76->HPK1 Recruitment & Activation T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) SLP76->T_Cell_Activation HPK1->SLP76 Phosphorylation (Negative Feedback) pSLP76 pSLP-76 (Ser376) Hpk1_IN_36 This compound Hpk1_IN_36->HPK1 Inhibition

Caption: Simplified Hpk1 signaling pathway in T-cells.

Dose_Response_Workflow start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound prep_assay Prepare Assay Components (Enzyme/Cells, Substrate, ATP) start->prep_assay incubation Incubate Compound with Enzyme or Cells prep_compound->incubation prep_assay->incubation reaction Initiate & Run Kinase Reaction incubation->reaction detection Stop Reaction & Add Detection Reagents reaction->detection readout Measure Signal (e.g., TR-FRET, Western, ELISA) detection->readout analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 readout->analysis end End analysis->end

References

Technical Support Center: Cell Viability Assays for Hpk1-IN-36 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hpk1-IN-36 in cell viability assays. Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, is a negative regulator of T-cell activation, making it a key target in immuno-oncology.[1][2] this compound is a potent inhibitor of HPK1, and understanding its effects on cell viability is crucial for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 negatively regulates T-cell receptor (TCR) signaling.[1][2] By inhibiting HPK1, this compound blocks this negative regulation, leading to enhanced T-cell activation, proliferation, and cytokine production.[2] This makes it a promising agent for cancer immunotherapy.[2]

Q2: Is this compound expected to be directly cytotoxic to cancer cells?

A2: The primary therapeutic goal of this compound is to enhance the anti-tumor immune response rather than directly killing cancer cells. Studies on other potent HPK1 inhibitors, such as KHK-6, have shown no significant cytotoxicity in peripheral blood mononuclear cells (PBMCs).[2] Therefore, this compound is not expected to be directly cytotoxic to most cancer cell lines at concentrations effective for HPK1 inhibition. However, off-target effects at high concentrations cannot be ruled out and should be assessed empirically.

Q3: What are the most appropriate cell lines to use for viability assays with this compound?

A3: The choice of cell line depends on the experimental question.

  • For assessing immunomodulatory effects: Use immune cell lines such as Jurkat (a human T-cell line) or primary immune cells like PBMCs. In these cells, the expected outcome is enhanced proliferation and activation, not cell death.

  • For assessing off-target cytotoxicity: A panel of cancer cell lines relevant to your research area can be used. It is also advisable to include a non-cancerous cell line to assess general toxicity.

Q4: Which cell viability assay is recommended for this compound treatment?

A4: Several assays can be used, each with its advantages and disadvantages.

  • Metabolic assays (MTT, MTS, WST-8): These are common, but kinase inhibitors can interfere with cellular metabolism, potentially leading to inaccurate results.[3] It's crucial to include proper controls.

  • ATP-based assays (e.g., CellTiter-Glo®): These measure ATP levels as an indicator of metabolically active cells and are generally less prone to interference from compounds that affect cellular redox states.

  • Dye exclusion assays (e.g., Trypan Blue): This method provides a direct count of viable cells with intact membranes and is a good orthogonal method to validate results from metabolic or ATP-based assays.

Q5: How should I interpret a decrease in signal in a viability assay after this compound treatment?

A5: A decrease in signal could indicate:

  • Cytotoxicity: This is less likely to be the primary effect at typical working concentrations but can occur at higher doses.

  • Anti-proliferative effects: The inhibitor might be slowing down cell division without killing the cells.

  • Assay interference: The compound may be directly interfering with the assay reagents or cellular metabolism. For instance, some kinase inhibitors have been shown to affect the activity of efflux pumps which can interfere with the MTT assay.[4] It is essential to confirm the results using an alternative method, such as direct cell counting with trypan blue or a membrane integrity assay.

Data Presentation

Table 1: Biochemical Potency of this compound

TargetIC50 (nM)Assay Condition
HPK12.6Biochemical kinase assay

This data is based on publicly available information for a representative potent HPK1 inhibitor (XHS) and should be used as a reference.[5] The exact IC50 for this compound should be confirmed from the supplier's certificate of analysis or determined empirically.

Table 2: Cell Viability (IC50) Data for this compound

Cell LineAssay TypeIncubation Time (hr)IC50 (µM)
Jurkate.g., CellTiter-Glo72To be determined
PBMCe.g., CellTiter-Glo72To be determined
[Your Cancer Cell Line 1]e.g., MTT72To be determined
[Your Cancer Cell Line 2]e.g., MTS72To be determined

Note: Specific cell viability IC50 values for this compound are not widely available in public literature and should be determined experimentally in your cell lines of interest.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using white-walled 96-well plates suitable for luminescence measurements.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the CellTiter-Glo® Reagent.

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

Visualizations

HPK1_Signaling_Pathway TCR TCR Engagement HPK1_inactive HPK1 (inactive) TCR->HPK1_inactive activates HPK1_active HPK1 (active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 phosphorylates Hpk1_IN_36 This compound Hpk1_IN_36->HPK1_active inhibits pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 Ub_degradation Ubiquitination & Degradation pSLP76->Ub_degradation T_cell_activation T-Cell Activation & Proliferation Ub_degradation->T_cell_activation inhibits

Caption: HPK1 signaling pathway and the inhibitory action of this compound.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compound Add this compound (and controls) seed_cells->treat_compound incubate Incubate for Desired Time treat_compound->incubate add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Luminescence) incubate_reagent->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for a cell viability assay.

Troubleshooting_Tree start Unexpected Viability Results? high_variability High Variability between Replicates? start->high_variability Yes low_signal Low Signal or No Dose-Response? start->low_signal No check_seeding Check Cell Seeding Consistency high_variability->check_seeding unexpected_toxicity Unexpectedly High Toxicity? low_signal->unexpected_toxicity No optimize_density Optimize Cell Seeding Density low_signal->optimize_density Yes confirm_assay_interference Test for Assay Interference unexpected_toxicity->confirm_assay_interference Yes check_pipetting Verify Pipetting Accuracy check_seeding->check_pipetting check_compound_sol Check Compound Solubility & Stability optimize_density->check_compound_sol validate_orthogonal Validate with Orthogonal Assay (e.g., Trypan Blue) confirm_assay_interference->validate_orthogonal

Caption: Troubleshooting decision tree for cell viability assays.

Troubleshooting Guide

Q: My replicate wells show high variability. What could be the cause?

A: High variability can stem from several factors:

  • Inconsistent cell seeding: Ensure your cells are in a single-cell suspension and evenly distributed in the wells. Edge effects in 96-well plates can also contribute; consider not using the outer wells or filling them with sterile PBS to maintain humidity.

  • Pipetting errors: Use calibrated pipettes and be consistent with your technique, especially when adding small volumes of the compound or assay reagents.

  • Compound precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect your stock solutions and dilutions for any signs of precipitation.

Q: I'm not seeing a clear dose-response curve. What should I check?

A: A flat dose-response curve could mean:

  • Incorrect concentration range: You may be testing concentrations that are too low or too high. Broaden your concentration range to capture the full curve.

  • Inactive compound: Verify the integrity and activity of your this compound stock.

  • Assay insensitivity: The chosen assay may not be sensitive enough for your cell type or the expected effect. Consider an alternative assay with a better signal-to-noise ratio.

  • Cell density: The cell number might be too high or too low. Optimize the seeding density for your specific cell line and assay.

Q: The results suggest high cytotoxicity, which is unexpected. What are the next steps?

A: If you observe unexpectedly high cytotoxicity:

  • Rule out assay interference: Perform a cell-free control by adding this compound to the assay medium without cells to see if the compound directly reacts with the assay reagents.

  • Confirm with an orthogonal assay: As mentioned, metabolic assays can be misleading.[3] Use a different method that measures a distinct cellular parameter, such as membrane integrity (e.g., trypan blue exclusion or a LDH release assay), to confirm cell death.

  • Check for solvent toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.

  • Consider off-target effects: While the primary target is HPK1, high concentrations of any inhibitor can have off-target effects. This could be a genuine cytotoxic effect at the concentrations tested.

References

Validation & Comparative

A Comparative Guide to HPK1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Hpk1-IN-36 and other prominent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathway to aid in the evaluation of these compounds for cancer immunotherapy research.

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, acts as a negative regulator of T-cell, B-cell, and dendritic cell activation, making it a compelling target for enhancing anti-tumor immunity. Pharmacological inhibition of HPK1 is a promising strategy to augment the body's immune response against cancer. This guide focuses on a comparative analysis of this compound and other noteworthy HPK1 inhibitors that have emerged from recent drug discovery efforts.

Quantitative Comparison of HPK1 Inhibitors

The following tables summarize the available biochemical potency, cellular activity, and in vivo efficacy data for a selection of HPK1 inhibitors. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

CompoundBiochemical IC50 (HPK1)Kinase Selectivity (Fold-Selectivity vs. other MAP4Ks)Cellular Activity (Assay Type)In Vivo Efficacy (Tumor Model)Reference
This compound 0.5 nMData not availableData not availableData not available[1][2]
BGB-15025 1.04 nM (at ATP Km)Good selectivity profile against other MAP4K family members.[1][3]Reduces SLP76 phosphorylation and increases ERK phosphorylation in T cells; Induces IL-2 production.[1][3]Combination with anti-PD-1 showed anti-tumor effect in CT26 and EMT-6 syngeneic models.[1][3][1][3]
NDI-101150 Single-digit nM>300-fold selectivity against MAP4K family kinases.[4]Activates multiple primary human immune cells (CD8+ T-cells, CD19+ B-cells, CD11C+ dendritic cells).[4]Significant tumor growth inhibition in CT26 and EMT-6 syngeneic models as a single agent.[4][4][5]
GRC 54276 Sub-nanomolarData not availableInhibits pSLP76 and enhances IL-2 and IFN-γ production in human PBMCs and whole blood.[6][7]Strong tumor growth inhibition as a single agent in the CT26 tumor model; Enhanced efficacy in combination with anti-CTLA4 and Atezolizumab.[7][8][7][8]
Compound K (CompK) 2.6 nM>50-fold selectivity against other members of the MAP4K family.[2][9]Enhanced human T-cell immune responses; Increased TCR avidity.[9][10]Superb antitumor efficacy in combination with anti-PD-1 in 1956 sarcoma and MC38 syngeneic models.[10][2][9][10][11]
GNE-1858 1.9 nM (wild-type)Data not availableInhibits SLP76 phosphorylation.[12]Data not available[12][13][14]
DS21150768 Potent inhibitionData not availableEnhances T-cell function.[15]Suppressed tumor growth in multiple mouse cancer cell models, alone and in combination with an anti-PD-1 antibody.[15][15]
Diaminopyrimidine Carboxamide 22 0.061 nMData not availableEnables robust IL-2 release in human whole blood.[16]Data not available[2][16]
EMD Serono Compound 0.2 nMData not availableJurkat pSLP76(S376) IC50 = 3 nM; T-cell IL-2 EC50 = 1.5 nM.Data not available

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates Src Homology 2 (SH2) domain-containing Leukocyte Protein of 76 kDa (SLP-76), leading to the dampening of downstream signaling cascades required for T-cell activation and proliferation.

HPK1_Signaling_Pathway cluster_cytoplasm Cytoplasm TCR TCR LAT LAT TCR->LAT HPK1_inactive HPK1 (Inactive) LAT->HPK1_inactive Recruitment HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Activation SLP76 SLP76 HPK1_active->SLP76 Phosphorylation pSLP76 pSLP76 SLP76->pSLP76 PLCg1 PLCγ1 SLP76->PLCg1 Activates ERK ERK SLP76->ERK Activates Inhibition_Node Inhibition pSLP76->Inhibition_Node Negative Regulation T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) PLCg1->T_Cell_Activation ERK->T_Cell_Activation Inhibition_Node->PLCg1 Inhibition_Node->ERK

HPK1 signaling cascade in T-cells.

Experimental Protocols

This section outlines the general methodologies for key assays cited in the comparison of HPK1 inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

Objective: To determine the in vitro potency of a compound against purified HPK1 enzyme.

Workflow:

Kinase_Assay_Workflow start Start step1 Prepare assay plate with serially diluted inhibitor. start->step1 step2 Add purified HPK1 enzyme and substrate. step1->step2 step3 Initiate reaction by adding ATP. step2->step3 step4 Incubate at room temperature. step3->step4 step5 Add ADP-Glo™ reagent to deplete remaining ATP and convert ADP to ATP. step4->step5 step6 Add Kinase Detection Reagent to generate luminescent signal. step5->step6 end Measure luminescence and calculate IC50. step6->end

Biochemical kinase assay workflow.

Methodology:

  • Compound Plating: Test compounds are serially diluted and plated in a multi-well format.

  • Reaction Mixture: Purified recombinant HPK1 enzyme and a suitable substrate (e.g., a generic peptide or SLP-76 fragment) are added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is a critical parameter and is often set at or near the Michaelis constant (Km) for HPK1.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Signal Detection: The amount of ADP produced, which is proportional to kinase activity, is measured. The ADP-Glo™ assay is a common method where the remaining ATP is first depleted, and then the ADP is converted back to ATP, which is used in a luciferase-based reaction to generate a luminescent signal.

  • Data Analysis: The luminescent signal is measured, and the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cellular Phosphorylation of SLP-76 (pSLP76) Assay

Objective: To assess the ability of a compound to inhibit HPK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.

Workflow:

pSLP76_Assay_Workflow start Start step1 Culture Jurkat T-cells or primary T-cells. start->step1 step2 Pre-incubate cells with serially diluted inhibitor. step1->step2 step3 Stimulate TCR signaling (e.g., with anti-CD3/CD28). step2->step3 step4 Lyse cells and quantify pSLP-76 levels. step3->step4 end Analyze data and determine IC50. step4->end IL2_Assay_Workflow start Start step1 Isolate and culture primary human T-cells or PBMCs. start->step1 step2 Treat cells with serially diluted inhibitor. step1->step2 step3 Stimulate T-cells (e.g., with anti-CD3/CD28). step2->step3 step4 Incubate to allow for cytokine production. step3->step4 step5 Collect supernatant and quantify IL-2 levels. step4->step5 end Determine EC50 for IL-2 production. step5->end

References

Unveiling Hpk1-IN-36 Efficacy: A Comparative Analysis of pSLP-76 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Hpk1-IN-36's activity against other Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. The focus is on a key downstream target, the phosphorylation of SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), as measured by Western blot analysis.

HPK1 is a critical negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 phosphorylates SLP-76 at the Serine 376 residue (pSLP-76). This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination, and proteasomal degradation of SLP-76, ultimately dampening the T-cell response.[1][2][3][4] Pharmacological inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[2][5] this compound is a tool compound used to probe this pathway, and its efficacy can be quantitatively assessed by monitoring the reduction in pSLP-76 levels.

This guide compares this compound with other known HPK1 inhibitors, presenting available quantitative data on their potency in inhibiting SLP-76 phosphorylation. A detailed protocol for performing a Western blot to measure pSLP-76 is also provided, along with diagrams illustrating the signaling pathway and experimental workflow.

Comparative Efficacy of HPK1 Inhibitors on pSLP-76 Phosphorylation

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of various HPK1 inhibitors concerning the phosphorylation of SLP-76. Lower IC50 values indicate higher potency. It is important to note that assay conditions can vary between studies, affecting direct comparability.

Compound NameAssay TypeCell TypepSLP-76 IC50 (nM)Reference
This compound Cellular Phosphorylation AssayJurkatData not publicly available[6]
Compound 1 pSLP-76 Target EngagementHuman PBMCs17.59 - 19.8[1]
Compound 2 pSLP-76 Target EngagementHuman PBMCs141.44 - 193.41[1]
Bosutinib pSLP-76 Target EngagementHuman PBMCs492.08 - 676.86[1]
BGB-15025 Biochemical Kinase Assay-1.04[7]
NDI-101150 pSLP-76 Inhibition (FACS)Human CD4+ T cells21[3]
NDI-101150 pSLP-76 Inhibition (FACS)Human CD8+ T cells20[3]
Compound 17 pSLP-76 Target EngagementHuman PBMCs32[8]
Compound 22 pSLP-76 Target EngagementHuman PBMCs78[8]

Visualizing the Mechanism and Workflow

To better understand the underlying biology and the experimental process, the following diagrams are provided.

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 TC_Activation T-Cell Activation SLP76->TC_Activation Promotes Ub Ubiquitination pSLP76->Ub Degradation Proteasomal Degradation Ub->Degradation Degradation->TC_Activation Inhibits Hpk1_IN_36 This compound Hpk1_IN_36->HPK1 Inhibits

Caption: HPK1 Signaling Pathway.

Western_Blot_Workflow Western Blot Experimental Workflow for pSLP-76 cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cell_culture 1. T-Cell Culture (e.g., Jurkat cells) treatment 2. Treatment with This compound / Alternatives cell_culture->treatment stimulation 3. T-Cell Stimulation (e.g., anti-CD3/CD28) treatment->stimulation lysis 4. Cell Lysis (with phosphatase inhibitors) stimulation->lysis quantification 5. Protein Quantification (e.g., BCA assay) lysis->quantification sds_page 6. SDS-PAGE quantification->sds_page transfer 7. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 8. Blocking transfer->blocking primary_ab 9. Primary Antibody Incubation (anti-pSLP-76, anti-SLP-76, anti-Actin) blocking->primary_ab secondary_ab 10. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 11. Chemiluminescent Detection secondary_ab->detection

Caption: Western Blot Workflow.

Detailed Experimental Protocol: Western Blot for pSLP-76 (Ser376)

This protocol is designed for the analysis of pSLP-76 in a human T-cell line, such as Jurkat cells, treated with HPK1 inhibitors.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound and other HPK1 inhibitors

  • Anti-CD3 and anti-CD28 antibodies for stimulation

  • Ice-cold PBS

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-SLP-76 (Ser376)

    • Rabbit anti-SLP-76 (total)

    • Mouse anti-β-Actin (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent HRP substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat cells in complete RPMI-1640 medium.

    • Seed cells at an appropriate density and allow them to grow.

    • Pre-treat cells with desired concentrations of this compound or alternative inhibitors for 1-2 hours. Include a DMSO vehicle control.

  • T-Cell Stimulation:

    • Stimulate the T-cells with anti-CD3 (e.g., 10 µg/mL) and anti-CD28 (e.g., 10 µg/mL) antibodies for 5-15 minutes at 37°C. An unstimulated control should be included.

  • Cell Lysis:

    • Pellet the cells by centrifugation at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pSLP-76 (Ser376) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed for total SLP-76 and a loading control like β-Actin.

    • Quantify the band intensities using densitometry software. Normalize the pSLP-76 signal to the total SLP-76 or β-Actin signal.

By following this guide, researchers can effectively utilize Western blotting to confirm the activity of this compound and compare its efficacy against other HPK1 inhibitors in modulating the phosphorylation of SLP-76, a key event in T-cell signaling.

References

Benchmarking Hpk1-IN-36 Against Clinical-Stage HPK1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of immune cell activation, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by unleashing the full potential of T cells, B cells, and dendritic cells. This guide provides a comprehensive comparison of the preclinical tool compound Hpk1-IN-36 with several HPK1 inhibitors currently in clinical development: NDI-101150, BGB-15025, GRC 54276, and CFI-402411. The objective is to offer a clear perspective on their relative performance based on available experimental data.

At a Glance: Comparative Efficacy and Potency

To facilitate a direct comparison, the following tables summarize the key quantitative data for this compound and the clinical-stage HPK1 inhibitors.

Table 1: Biochemical and Cellular Activity

CompoundBiochemical IC50 (HPK1)Cellular pSLP-76 Inhibition
This compound 0.5 nMData not available
NDI-101150 0.7 nM[1]Potent inhibition (specific IC50 not disclosed)[2]
BGB-15025 1.04 nM[3]Potent inhibition (specific IC50 not disclosed)[3]
GRC 54276 Potent inhibitor (specific IC50 not disclosed)[4]Strong inhibition in CT26 tumor model[5]
CFI-402411 4.0 nM[6]Biologically effective concentrations achieved in patients[7]

Table 2: Kinase Selectivity

CompoundSelectivity Profile
This compound Data not available
NDI-101150 >300-fold more selective for HPK1 over related MAP4K family members[8]
BGB-15025 Good selectivity against other MAP4K family members[3]
GRC 54276 Data not available
CFI-402411 Data not available

Table 3: In Vivo Preclinical Efficacy

CompoundAnimal ModelKey Findings
This compound Data not availableData not available
NDI-101150 EMT-6 syngeneic modelMonotherapy resulted in complete tumor regression in a significant portion of mice[1]
BGB-15025 CT26 and EMT-6 syngeneic modelsDemonstrated combination effect with an anti-PD-1 antibody[3]
GRC 54276 CT26 and MC38-hPD-L1 modelsStrong inhibition of tumor growth as a single agent and enhanced efficacy in combination with checkpoint inhibitors[5]
CFI-402411 Syngeneic cancer modelsPotent anti-leukemic effects and immune activation[7]

Table 4: Clinical Development Snapshot

CompoundPhase of DevelopmentKey Clinical Observations (Monotherapy)
This compound Preclinical Tool CompoundNot applicable
NDI-101150 Phase 1/2Clinical benefit observed in 16.7% of response-evaluable patients with advanced solid tumors, including a complete response in a renal cell carcinoma (RCC) patient.[9][10]
BGB-15025 Phase 1No objective responses as monotherapy, but a disease control rate of 35.0% was observed.[11][12]
GRC 54276 Phase 1/2Antitumor activity observed in patients with Hodgkin's lymphoma, colon carcinoma, and buccal mucosal carcinoma.[4]
CFI-402411 Phase 1/2Stable disease achieved in 5 out of 16 patients with advanced solid tumors.[7]

HPK1 Signaling Pathway

The diagram below illustrates the central role of HPK1 as a negative regulator in T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates and activates downstream targets, leading to the dampening of T-cell responses. Inhibition of HPK1 is designed to block this negative feedback loop, thereby enhancing T-cell activation and proliferation.

HPK1_Signaling_Pathway cluster_TCR_Activation T-Cell Receptor Activation cluster_HPK1_Regulation HPK1-Mediated Negative Regulation cluster_Downstream_Signaling Downstream T-Cell Signaling TCR TCR Lck Lck TCR->Lck Engagement ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates HPK1 HPK1 LAT_SLP76->HPK1 Recruits & Activates PLCg1 PLCγ1 LAT_SLP76->PLCg1 pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylates FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Binds Ubiquitination Ubiquitination & Proteasomal Degradation FourteenThreeThree->Ubiquitination Ubiquitination->LAT_SLP76 Inhibits Calcium Ca²⁺ Flux PLCg1->Calcium RAS_MAPK Ras/MAPK Pathway PLCg1->RAS_MAPK TCell_Activation T-Cell Activation, Proliferation, & Cytokine Release Calcium->TCell_Activation NFkB NF-κB Activation RAS_MAPK->NFkB NFkB->TCell_Activation HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1

Caption: The HPK1 signaling cascade in T-cell activation and its inhibition.

Experimental Protocols

To ensure reproducibility and accurate interpretation of the presented data, this section outlines the general methodologies for key experiments.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the HPK1 enzyme.

General Procedure:

  • Recombinant human HPK1 enzyme is incubated with the test compound at various concentrations in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of a substrate (e.g., myelin basic protein or a specific peptide) and ATP.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).

  • The reaction is terminated, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified.

  • Common detection methods include:

    • Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.

    • Fluorescence-based assays (e.g., TR-FRET): Using antibodies to detect the phosphorylated substrate.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Phospho-SLP-76 (pSLP-76) Inhibition Assay

Objective: To assess the ability of a compound to inhibit HPK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, SLP-76, at Serine 376.

General Procedure:

  • A relevant cell line (e.g., Jurkat T-cells or primary human T-cells) is pre-incubated with the test compound at various concentrations.

  • T-cell receptor (TCR) signaling is stimulated using anti-CD3/anti-CD28 antibodies or other appropriate stimuli.

  • Following stimulation, the cells are lysed to release cellular proteins.

  • The level of pSLP-76 (Ser376) in the cell lysate is quantified using an immunoassay, such as:

    • Western Blotting: Separating proteins by size, transferring them to a membrane, and detecting pSLP-76 with a specific antibody.

    • ELISA (Enzyme-Linked Immunosorbent Assay): Capturing total SLP-76 and detecting the phosphorylated form with a specific antibody.

    • Flow Cytometry (Intracellular Staining): Staining cells with fluorescently labeled antibodies against pSLP-76 for analysis on a flow cytometer.

    • TR-FRET or AlphaLISA: Homogeneous assays that use antibody pairs to detect pSLP-76 in a high-throughput format.

  • IC50 values are determined by plotting the percentage of pSLP-76 inhibition against the compound concentration.

In Vivo Syngeneic Tumor Model Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor in a mouse model with a competent immune system.

General Procedure:

  • Syngeneic tumor cells (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma, or EMT-6 breast cancer) are implanted subcutaneously into immunocompetent mice (e.g., BALB/c or C57BL/6).

  • Once the tumors reach a palpable size, the mice are randomized into treatment groups (vehicle control, test compound as monotherapy, combination with a checkpoint inhibitor, etc.).

  • The test compound is administered orally or via another appropriate route at a defined dose and schedule.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Body weight and general health of the mice are monitored throughout the study.

  • At the end of the study, tumors and other tissues (e.g., spleens, lymph nodes) may be collected for pharmacodynamic and immunological analysis (e.g., flow cytometry to assess immune cell infiltration).

  • Efficacy is typically reported as tumor growth inhibition (TGI) or the number of complete or partial tumor regressions.

Experimental Workflow for HPK1 Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel HPK1 inhibitor.

HPK1_Inhibitor_Workflow cluster_Discovery Discovery & Initial Characterization cluster_Cellular_Validation Cellular & Functional Validation cluster_InVivo_Evaluation In Vivo Evaluation cluster_Clinical_Development Clinical Development HTS High-Throughput Screening Biochem_Assay Biochemical Kinase Assay (IC50) HTS->Biochem_Assay Selectivity Kinase Selectivity Panel Biochem_Assay->Selectivity Cellular_Assay Cellular pSLP-76 Inhibition Assay Selectivity->Cellular_Assay Cytokine_Release Cytokine Release Assay (e.g., IL-2) Cellular_Assay->Cytokine_Release TCell_Proliferation T-Cell Proliferation Assay Cytokine_Release->TCell_Proliferation PK_PD Pharmacokinetics & Pharmacodynamics TCell_Proliferation->PK_PD Efficacy Syngeneic Tumor Model Efficacy PK_PD->Efficacy TME_Analysis Tumor Microenvironment Analysis Efficacy->TME_Analysis IND_Enabling IND-Enabling Toxicology Studies TME_Analysis->IND_Enabling Phase1 Phase 1 (Safety & Dose) IND_Enabling->Phase1 Phase2 Phase 2 (Efficacy) Phase1->Phase2

Caption: A streamlined workflow for the development of HPK1 inhibitors.

Conclusion

This compound demonstrates high biochemical potency, positioning it as a valuable tool for in vitro and potentially in vivo preclinical research aimed at further elucidating the role of HPK1 in immune regulation. The clinical-stage inhibitors, NDI-101150, BGB-15025, GRC 54276, and CFI-402411, have all shown promising preclinical activity and have advanced into human trials. Notably, NDI-101150 has demonstrated encouraging monotherapy activity in early clinical studies. A comprehensive head-to-head comparison is limited by the availability of proprietary data for the clinical candidates and the lack of extensive public data for this compound beyond its initial potency. Further studies on the selectivity, cellular activity, and in vivo properties of this compound are warranted to fully benchmark its performance against these clinical contenders. This guide provides a framework for such comparisons and highlights the critical experimental data required for a thorough evaluation of novel HPK1 inhibitors.

References

Hpk1-IN-36: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of Hpk1-IN-36, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Understanding the cross-reactivity of kinase inhibitors is crucial for interpreting experimental results and predicting potential off-target effects in therapeutic development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and experimental workflows.

Introduction to HPK1 and the Importance of Selective Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2] Upon TCR activation, HPK1 is recruited to the LAT signalosome where it phosphorylates SLP-76, leading to the dampening of T-cell activation.[3] Due to its role in suppressing anti-tumor immunity, HPK1 has emerged as a promising target for cancer immunotherapy.[2][3]

The development of highly selective HPK1 inhibitors is a significant challenge due to the high degree of homology within the MAP4K family.[4] Off-target inhibition of other kinases can lead to undesired side effects or confound experimental results. Therefore, rigorous cross-reactivity profiling is essential in the evaluation of any new HPK1 inhibitor.

Comparative Analysis of Kinase Selectivity

This section compares the selectivity of this compound with other known HPK1 inhibitors, NDI-101150 and BGB-15025. While comprehensive, directly comparable kinome scan data for all compounds is not publicly available, this guide presents the most detailed information found to date.

This compound

This compound (also referred to as compound 36) is a potent and selective reverse indazole inhibitor of HPK1.[3] The initial discovery publication noted that the compound possessed "sufficient levels of kinome selectivity," and highlighted its improved selectivity against certain kinases like JAK1, JAK2, and CDK2 compared to earlier compounds in the series.[3] However, a broad-panel kinase screening dataset for this compound is not publicly available.

Competitor Compounds

NDI-101150 is a highly potent and selective HPK1 inhibitor that has progressed to clinical trials.[5] It has been reported to have greater than 300-fold selectivity against other members of the MAP4K kinase family.

BGB-15025 is another potent HPK1 inhibitor in clinical development.[6][7] Publicly available information describes it as having a "good selectivity profile among MAP4K family members," though specific quantitative data from a broad kinase panel is limited.[6][7]

CFI-402411 is also a clinical-stage HPK1 inhibitor.[8][9] However, detailed public information regarding its cross-reactivity profile is scarce, precluding a direct comparison in this guide.

Quantitative Selectivity Data

The following table summarizes the available quantitative data on the selectivity of this compound and its competitors. Data for this compound is limited to the statements in its discovery paper, while more specific data is available for NDI-101150.

Kinase TargetThis compound (Selectivity)NDI-101150 (Fold Selectivity vs. HPK1)BGB-15025 (Selectivity)
HPK1 (MAP4K1) Potent Inhibitor 1 Potent Inhibitor (IC50: 1.04 nM) [6][7]
GCK (MAP4K2)Data not available8000Good selectivity
GLK (MAP4K3)Data not available377Good selectivity
HGK (MAP4K4)Data not available10740Good selectivity
KHS (MAP4K5)Data not available489Good selectivity
MINK (MAP4K6)Data not available10740Good selectivity
TNIK (MAP4K7)Data not available1336Good selectivity
c-SRCData not available3630Data not available
FYNData not available3110Data not available
LCKData not available2143Data not available
SYKData not available20000Data not available
TYK2Data not available30000Data not available

Note: Fold selectivity is calculated as the IC50 for the off-target kinase divided by the IC50 for HPK1.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the assessment of kinase inhibitor selectivity.

KINOMEscan™ Assay (Competition Binding Assay)

The KINOMEscan™ platform is a widely used method for assessing kinase inhibitor selectivity. This competition binding assay measures the ability of a compound to displace a proprietary, immobilized ligand from the active site of a large panel of kinases.

Experimental Workflow:

  • Kinase-Ligand Interaction: A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand.

  • Compound Incubation: The test compound (e.g., this compound) is added to the mixture.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • Data Analysis: The results are typically expressed as the percentage of kinase remaining bound to the solid support in the presence of the test compound, compared to a DMSO control. Lower binding indicates stronger interaction of the compound with the kinase.

G cluster_0 KINOMEscan™ Workflow start Start kinase_prep DNA-tagged Kinase Preparation start->kinase_prep ligand_bead Immobilized Ligand (on beads) start->ligand_bead incubation1 Incubation: Kinase + Ligand-Beads kinase_prep->incubation1 ligand_bead->incubation1 add_compound Add Test Compound (e.g., this compound) incubation1->add_compound incubation2 Competition Incubation add_compound->incubation2 wash Wash to remove unbound kinase incubation2->wash elution Elution of bound kinase wash->elution qpcr Quantification by qPCR elution->qpcr data_analysis Data Analysis: % Control qpcr->data_analysis end End data_analysis->end

KINOMEscan™ Experimental Workflow
Radiometric Kinase Assay (e.g., HotSpot™)

Radiometric kinase assays are a traditional and reliable method for measuring the enzymatic activity of a kinase and the potency of an inhibitor.

Experimental Workflow:

  • Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., recombinant HPK1), a substrate (e.g., Myelin Basic Protein), and radiolabeled ATP (³²P-ATP or ³³P-ATP).

  • Inhibitor Addition: The test compound is added at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a specific temperature.

  • Reaction Termination: The reaction is stopped, typically by adding a strong acid or spotting the mixture onto a filter membrane.

  • Separation: The phosphorylated substrate is separated from the unreacted radiolabeled ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and an IC50 value is determined.

HPK1 Signaling Pathway

HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling cascade. Understanding this pathway is essential for contextualizing the effects of HPK1 inhibition.

G cluster_TCR_Signaling T-Cell Receptor Signaling cluster_HPK1_Regulation HPK1 Negative Regulation TCR TCR/CD3 LCK LCK TCR->LCK Activation ZAP70 ZAP70 LCK->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation HPK1 HPK1 LAT_SLP76->HPK1 Recruitment Downstream Downstream Signaling (e.g., Ca2+ flux, MAPK) PLCg1->Downstream T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->T_Cell_Activation SLP76_p p-SLP-76 (Ser376) HPK1->SLP76_p Phosphorylation Hpk1_IN_36 This compound Hpk1_IN_36->HPK1 Inhibition Ubiquitination Ubiquitination & Degradation of SLP-76 Complex SLP76_p->Ubiquitination Leads to Ubiquitination->LAT_SLP76 Inhibition

HPK1 Negative Regulation of TCR Signaling

Conclusion

This compound is a potent inhibitor of HPK1, a critical negative regulator of T-cell activation. While described as having a favorable selectivity profile, detailed, publicly available data from broad kinase panels remains limited. In comparison, NDI-101150 demonstrates high selectivity against other MAP4K family members and a range of other kinases. The provided experimental protocols for kinase profiling assays, such as KINOMEscan™ and radiometric assays, represent the gold standard for rigorously defining the cross-reactivity of kinase inhibitors. For researchers utilizing this compound, it is recommended to either perform in-house selectivity profiling or interpret results with the consideration that comprehensive off-target effects have not been fully elucidated in the public domain. Further head-to-head comparative studies employing standardized kinase panels would be invaluable for the research community.

References

A Comparative Analysis of Hpk1-IN-36 and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-36, and other notable compounds targeting this key immuno-oncology target. The following sections detail the biochemical potency of these inhibitors, the experimental methodologies used for their characterization, and the signaling pathway in which they operate.

Data Presentation: Quantitative Comparison of HPK1 Inhibitors

The following table summarizes the in vitro biochemical potency (IC50) of this compound and a selection of similar HPK1 inhibitors. Lower IC50 values are indicative of higher potency.

Compound Name/ReferenceType/ScaffoldHPK1 IC50 (nM)
This compound Not Specified0.5[1]
NDI-101150Aza-isoindolinone0.7[2]
CFI-402411Not Specified4.0[3][4]
BGB-15025Not Specified1.04[5]
SunitinibMulti-kinase Inhibitor~10 (Kᵢ)[6]
GNE-1858Not Specified1.9[6][7][8]
Compound KNot Specified2.6[6]
Piperazine Analog XHSIndazole2.6[6][8]
Diaminopyrimidine Carboxamide 22Diaminopyrimidine Carboxamide0.061[2][6]
Substituted Exomethylene-oxindole C17Exomethylene-oxindole0.05[6][7]
ISR-054H-Pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one24,200[9]
ISR-03Quinolin-2(1H)-one43,900[9]
PRJ1-3024Small Molecule InhibitorNot Publicly Disclosed

HPK1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[10] Upon TCR engagement, HPK1 is recruited to the immunological synapse and, once activated, phosphorylates key downstream adaptor proteins, ultimately dampening T-cell activation and effector functions. The inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.

HPK1 Signaling Pathway in T-Cells

Experimental Protocols

The determination of IC50 values for HPK1 inhibitors is commonly performed using in vitro kinase assays. Below are generalized protocols for several standard methods.

Radiometric Kinase Assay (e.g., HotSpot™ Assay)

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

  • Materials:

    • Recombinant human HPK1 enzyme

    • Myelin Basic Protein (MBP) or a specific peptide substrate

    • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • [γ-³³P]ATP

    • Test compounds (serially diluted)

    • P81 phosphocellulose paper

    • Phosphoric acid wash buffer

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, substrate, and HPK1 enzyme.

    • Dispense the reaction mixture into a 96-well plate.

    • Add serially diluted test compounds or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 20 minutes at room temperature).

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction for a specified time (e.g., 2 hours at room temperature).

    • Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value by non-linear regression analysis.[11][12][13]

Microfluidic Mobility Shift Assay (e.g., Caliper Assay)

This method measures the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation by the kinase.

  • Materials:

    • Recombinant human HPK1 enzyme

    • Fluorescently labeled peptide substrate

    • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 0.01% Triton X-100, 0.5 mM EGTA)

    • ATP and MgCl2

    • Test compounds (serially diluted)

    • Microfluidic chip-based instrument (e.g., Caliper LabChip)

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, HPK1 enzyme, and serially diluted test compounds in a 384-well plate.

    • Prepare a substrate mixture containing the fluorescently labeled peptide, ATP, and MgCl2.

    • Initiate the reaction by adding the substrate mixture to the enzyme/compound mixture.

    • Incubate the reaction at a controlled temperature (e.g., 28°C) for a specific duration.

    • The instrument's sipper aspirates a small volume from each well into the microfluidic chip.

    • An electric field is applied, separating the phosphorylated product from the unphosphorylated substrate based on their charge-to-mass ratio.

    • The fluorescence of the substrate and product peaks is detected, and the ratio is used to calculate the percentage of conversion.

    • Determine the IC50 values from the dose-response curves.[5][14][15][16][17]

Luminescence-Based ATP Detection Assay (e.g., Kinase-Glo® MAX)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. Lower ATP levels (and thus lower luminescence) correspond to higher kinase activity.

  • Materials:

    • Recombinant human HPK1 enzyme

    • Substrate (e.g., MBP)

    • Kinase assay buffer

    • ATP

    • Test compounds (serially diluted)

    • Kinase-Glo® MAX Reagent

  • Procedure:

    • Set up the kinase reaction in a white 96-well plate with HPK1 enzyme, substrate, kinase buffer, ATP, and serially diluted test compounds.

    • Incubate the reaction at a set temperature (e.g., 30°C) for a defined period (e.g., 15 minutes).

    • Add a volume of Kinase-Glo® MAX Reagent equal to the reaction volume to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescent signal.

    • Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is inversely proportional to kinase activity. Calculate IC50 values from the resulting dose-response curves.[18][19][20]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen® Eu Kinase Binding Assay)

This assay measures the displacement of a fluorescent tracer from the kinase's ATP binding pocket by a test compound.

  • Materials:

    • Europium-labeled anti-tag antibody (specific to the tag on the recombinant HPK1)

    • Fluorescently labeled kinase tracer (binds to the ATP pocket)

    • Recombinant tagged HPK1 enzyme

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (serially diluted)

  • Procedure:

    • In a suitable microplate, add the serially diluted test compounds.

    • Add a mixture of the HPK1 enzyme and the europium-labeled antibody.

    • Add the fluorescent kinase tracer to all wells.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Calculate the emission ratio. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

    • Determine IC50 values from the dose-response curves.[9][21][22][23]

References

Comparative Analysis of Hpk1 Inhibitor Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A note on the availability of data for Hpk1-IN-36: Publicly available research detailing the effects of the specific compound this compound across various cell lines is currently limited. This compound is identified as a potent inhibitor of Hematopoietic Progenitor Kinase 1 (Hpk1) with an IC50 of 0.5 nM and is associated with patent WO2021224818A1[1][2][3]. Due to the scarcity of published experimental data on this compound, this guide provides a comparative analysis of the effects of other well-characterized Hpk1 inhibitors in different cell lines. As these compounds target the same kinase, their biological effects are expected to be similar and provide valuable insights into the functional consequences of Hpk1 inhibition.

Introduction to Hpk1 Inhibition

Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells[4][5]. It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways[6][7][8]. By inhibiting Hpk1, small molecule inhibitors can enhance the activation and effector functions of immune cells, making Hpk1 an attractive target for cancer immunotherapy[9][10]. The inhibition of Hpk1 has been shown to increase the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and to enhance the cancer cell-killing capacity of T cells[11].

Quantitative Analysis of Hpk1 Inhibitor Activity

The following table summarizes the observed effects of various Hpk1 inhibitors on different cell lines as reported in preclinical studies. These inhibitors are referred to by their designated compound names from the respective research publications.

Inhibitor NameCell Line(s)Key Parameter MeasuredObserved EffectReference
Novel Inhibitors Jurkat, human CD8+ T cells, PBMCsIL-2, IFN-γ, TNF-α secretionPotent, concentration-dependent increase in cytokine secretion.[11]
Jurkat cellspSLP-76 inhibitionConcentration-dependent reduction in pSLP-76.[11]
CompK Jurkat (Wild-Type and Hpk1 KO)IL-2 productionIncreased IL-2 production in WT Jurkat cells, no effect in Hpk1 KO cells.[9]
Human CD8+ T cellsIFN-γ secretionConcentration-dependent enhancement of IFN-γ secretion.[9]
Human CD3+ T cellsIL-2 and IFN-γ secretion (in presence of PGE2 and NECA)Reversed the suppressive effects of PGE2 and NECA on cytokine production.[9]
NY-ESO-1 specific engineered T cellsTumor lytic activityMarkedly enhanced tumor lytic activity against SAOS2 sarcoma cells.[9]
Compound 1 Jurkat cellspSLP-76 inhibitionEffective inhibition of SLP-76 phosphorylation.[12]
Human PBMCsIL-2 and IFN-γ productionEnhanced IL-2 and IFN-γ production.[6]
NDI-101150 Human T cellsT-cell activationEnhanced T-cell activation, especially under immune-suppressive conditions.[13]
Human B cellsB-cell activationAugmented B-cell activation.[13]
Human Dendritic cellsDendritic cell functionUpregulated dendritic cell function.[13]
BGB-15025 Not specified in vitroAntitumor effects (preclinical)Showed preliminary antitumor effects as monotherapy and enhanced effects with an anti-PD-1 antibody.[14][15]
CFI-402411 Not specified in vitroImmune activation (preclinical)Alleviation of TCR inhibition, disruption of abnormal cytokine expression.[16][17]

Experimental Protocols

The following are generalized experimental protocols based on methodologies described in the cited literature for evaluating the effects of Hpk1 inhibitors.

Cell Culture and Reagents
  • Cell Lines: Jurkat T-cells, a human T lymphocyte cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 µg/mL), and streptomycin (100 µg/mL).

  • Primary Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor leukopaks. CD8+ T cells and other immune cell subsets are subsequently purified using magnetic-activated cell sorting (MACS).

  • Inhibitors: Hpk1 inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations for experiments.

T-Cell Activation and Cytokine Production Assays
  • Cell Plating: Jurkat cells or primary T cells are seeded in 96-well plates.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the Hpk1 inhibitor or DMSO (as a vehicle control) for a specified period (e.g., 1 hour).

  • Stimulation: T-cell activation is induced by stimulating the T-cell receptor (TCR) using anti-CD3/CD28 antibodies, peptide pools (e.g., CEF), or superantigens[11].

  • Incubation: The cells are incubated for 24-72 hours to allow for cytokine production.

  • Cytokine Measurement: The concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the cell culture supernatants is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays[11][18].

Phosphorylation of SLP-76 Analysis
  • Cell Treatment and Stimulation: Jurkat cells or PBMCs are treated with the Hpk1 inhibitor followed by TCR stimulation for a short duration (e.g., 25 minutes)[19].

  • Cell Lysis: Cells are lysed to extract proteins.

  • Phospho-SLP-76 Detection: The level of phosphorylated SLP-76 (at Serine 376) is measured. This can be done using a flow cytometry-based assay or a sandwich ELISA kit[11][19]. The results are often expressed as a percentage of inhibition compared to the vehicle-treated control.

Visualizing Hpk1's Role and Experimental Design

To better understand the mechanism of Hpk1 inhibition and the general workflow for its investigation, the following diagrams are provided.

Hpk1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Signalosome Signalosome cluster_Downstream Downstream Signaling TCR TCR CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 Activation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Recruitment Hpk1 Hpk1 SLP76->Hpk1 Recruitment PLCg1 PLCγ1 SLP76->PLCg1 Activation Hpk1->SLP76 Phosphorylation (Ser376) (Negative Feedback) ERK ERK PLCg1->ERK Cytokine Cytokine Production (IL-2, IFN-γ) ERK->Cytokine Proliferation T-Cell Proliferation & Activation ERK->Proliferation Hpk1_Inhibitor Hpk1 Inhibitor (e.g., this compound) Hpk1_Inhibitor->Hpk1 Inhibition

Caption: Hpk1 signaling pathway in T-cell activation.

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Treatment 2. Treatment & Stimulation cluster_Analysis 3. Analysis cluster_Data 4. Data Interpretation Cell_Isolation Isolate/Culture Cell Lines (Jurkat, PBMCs, etc.) Cell_Seeding Seed Cells in Plates Cell_Isolation->Cell_Seeding Inhibitor_Prep Prepare Hpk1 Inhibitor Stock Solutions Inhibitor_Treatment Treat with Inhibitor (Dose-Response) Inhibitor_Prep->Inhibitor_Treatment Cell_Seeding->Inhibitor_Treatment TCR_Stimulation Stimulate TCR (e.g., anti-CD3/CD28) Inhibitor_Treatment->TCR_Stimulation Cytokine_Assay Measure Cytokine Secretion (ELISA, Multiplex) TCR_Stimulation->Cytokine_Assay Phospho_Assay Analyze pSLP-76 Levels (Flow Cytometry, ELISA) TCR_Stimulation->Phospho_Assay Functional_Assay Assess Functional Outcomes (e.g., Cytotoxicity) TCR_Stimulation->Functional_Assay Data_Analysis Compare Effects Across Cell Lines and Doses Cytokine_Assay->Data_Analysis Phospho_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: General experimental workflow for Hpk1 inhibitor evaluation.

References

Safety Operating Guide

Navigating the Safe Disposal of Hpk1-IN-36 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Hpk1-IN-36, a potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, requires careful consideration for its disposal. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general best practices for the disposal of small molecule kinase inhibitors and laboratory chemical waste should be strictly followed.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, quantitative data regarding its disposal is limited. The following table summarizes available information and highlights where data is currently unavailable.

ParameterValueSource
IC50 0.5 nM[1]
CAS Number 2738518-06-2[1]
Disposal Concentration Limits Not Available-
Specific Container Requirements Not Available-
Regulatory Waste Codes Not Available-

It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal concentration limits and container requirements.

Experimental Protocols: Proper Disposal Procedures for this compound

The following step-by-step guide provides a general protocol for the proper disposal of this compound. This procedure is based on standard practices for chemical waste management in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (nitrile gloves with a minimum thickness of 6 mm are recommended), when handling this compound waste.[2]

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Segregate solid waste (e.g., contaminated gloves, weigh paper, pipette tips) from liquid waste (e.g., unused solutions, solvents).

3. Solid Waste Disposal:

  • Collect all solid waste contaminated with this compound in a designated, clearly labeled, and sealable hazardous waste container.

  • The label should include the chemical name ("this compound"), the primary hazard(s) (if known, otherwise list as "Chemical Waste for Disposal"), and the date of accumulation.

4. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a designated, leak-proof, and sealable hazardous waste container.

  • The container must be compatible with the solvents used.

  • The label should clearly state the chemical name ("this compound"), the solvent system and its approximate concentrations, any known hazards, and the accumulation start date.

  • Do not overfill the container; leave adequate headspace to allow for expansion.

5. Storage of Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secondary containment area to prevent spills.

  • Keep containers sealed when not in use.

6. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.

  • Follow all institutional and local regulations for the disposal of chemical waste.

Visualizing the HPK1 Signaling Pathway

To understand the context in which this compound functions, a diagram of the HPK1 signaling pathway is provided below. HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[3][4][5] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SLP-76, leading to the downregulation of T-cell activation.[4][5][6] this compound, as an inhibitor, blocks this process.

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_HPK1_Activation HPK1 Activation cluster_Downstream_Signaling Downstream Signaling TCR TCR Engagement LAT LAT TCR->LAT Gads Gads LAT->Gads HPK1 HPK1 LAT->HPK1 Recruitment SLP76 SLP-76 Gads->SLP76 SLP76_p Phosphorylated SLP-76 SLP76->SLP76_p TCell_Activation T-Cell Activation SLP76->TCell_Activation HPK1_active Activated HPK1 HPK1->HPK1_active Autophosphorylation HPK1_active->SLP76 Fourteen33 14-3-3 SLP76_p->Fourteen33 Binds Degradation SLP-76 Degradation Fourteen33->Degradation Leads to Inhibition Inhibition of T-Cell Activation Degradation->Inhibition Hpk1_IN_36 This compound Hpk1_IN_36->HPK1_active Inhibits

Caption: HPK1 Signaling Pathway and Point of Inhibition by this compound.

By adhering to these general guidelines and consulting with local safety officials, researchers can ensure the safe and proper disposal of this compound, fostering a secure and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.